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  • Product: 5-(Cyclopropylmethoxy)picolinaldehyde
  • CAS: 1502637-39-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Cyclopropylmethoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique structural and electronic properties. Substituted pyridines, in particular, are a cornerstone of many FDA-approved drugs and clinical candidates, owing to their ability to engage in a variety of biological interactions.[1] Among these, picolinaldehydes (2-formylpyridines) serve as versatile synthetic intermediates. This guide provides a comprehensive technical overview of a specific, yet underexplored, picolinaldehyde derivative: 5-(Cyclopropylmethoxy)picolinaldehyde . While a dedicated CAS number for this compound is not publicly cataloged, its synthesis is feasible through established chemical transformations. This document will therefore focus on its nomenclature, proposed synthetic pathways, predicted physicochemical properties, and its potential applications in drug discovery and materials science, all grounded in established scientific principles and analogous chemical literature.

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount. The compound is systematically named 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde . The parent heterocycle is pyridine, with an aldehyde group (-CHO) at the 2-position, making it a picolinaldehyde. A cyclopropylmethoxy group (-OCH₂-c-C₃H₅) is attached to the 5-position of the pyridine ring.

Structural Representation:

Caption: Chemical structure of 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde.

Proposed Synthetic Pathways

As of the writing of this guide, a direct, documented synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde is not available in the public domain. However, based on established organic chemistry methodologies, two plausible synthetic routes are proposed, starting from commercially available precursors.

Route A: Williamson Ether Synthesis from 5-Hydroxypicolinaldehyde

This is the most direct proposed route, leveraging the well-established Williamson ether synthesis.[2][3]

Workflow Diagram:

Synthesis_Route_A start 5-Hydroxypicolinaldehyde product 5-(Cyclopropylmethoxy)picolinaldehyde start->product Williamson Ether Synthesis reagent1 (Bromomethyl)cyclopropane K₂CO₃, DMF reagent1->product

Caption: Proposed synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde via Williamson ether synthesis.

Experimental Protocol (Proposed):

  • Deprotonation: To a solution of 5-hydroxypicolinaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5-2.0 eq.). The use of a relatively mild inorganic base is crucial to prevent side reactions involving the aldehyde functionality.

  • Alkylation: To the resulting suspension, add (bromomethyl)cyclopropane (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction involves an Sₙ2 mechanism where the phenoxide ion displaces the bromide from (bromomethyl)cyclopropane.[2][3]

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A precedent for this type of reaction on a similar substrate involves the reaction of 5-hydroxypicolinaldehyde with propargyl bromide in the presence of potassium carbonate in DMF, affording the corresponding ether in a 49% yield.[4] This supports the feasibility of the proposed synthesis.

Route B: Multi-step Synthesis from 5-Bromo-2-methylpyridine

This alternative route involves the initial synthesis of a key intermediate, 5-bromopicolinaldehyde, followed by a nucleophilic aromatic substitution or a palladium-catalyzed etherification.

Workflow Diagram:

Synthesis_Route_B cluster_0 Intermediate Synthesis start 5-Bromo-2-methylpyridine step1 5-Bromo-2-methylpyridine N-oxide start->step1 N-Oxidation step2 5-Bromo-2-acetoxymethylpyridine step1->step2 Rearrangement step3 5-Bromo-2-pyridinemethanol step2->step3 Hydrolysis step4 5-Bromopicolinaldehyde step3->step4 Oxidation product 5-(Cyclopropylmethoxy)picolinaldehyde step4->product Nucleophilic Aromatic Substitution (SₙAr) step4->product Buchwald-Hartwig Etherification reagent1 m-CPBA or H₂O₂/AcOH reagent1->step1 reagent2 Acetic Anhydride reagent2->step2 reagent3 Acid or Base Hydrolysis reagent3->step3 reagent4 MnO₂ or PCC reagent4->step4 reagent5 Cyclopropylmethanol NaH or KOBu-t reagent5->product reagent6 Cyclopropylmethanol Pd catalyst, ligand reagent6->product

Caption: Proposed multi-step synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde from 5-bromo-2-methylpyridine.

Experimental Protocol (Proposed):

  • N-Oxidation of 5-Bromo-2-methylpyridine: The starting material, 5-bromo-2-methylpyridine, can be synthesized via the bromination of 2-methylpyridine.[5] The N-oxidation can be achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to yield 5-bromo-2-methylpyridine N-oxide.[6]

  • Rearrangement to 5-Bromo-2-acetoxymethylpyridine: The N-oxide is then subjected to a Boekelheide-type rearrangement by heating with acetic anhydride. This reaction introduces an acetoxy group onto the methyl substituent.

  • Hydrolysis to 5-Bromo-2-pyridinemethanol: The resulting acetate is hydrolyzed under acidic or basic conditions to afford 5-bromo-2-pyridinemethanol.

  • Oxidation to 5-Bromopicolinaldehyde: The alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to yield the key intermediate, 5-bromopicolinaldehyde.[7]

  • Etherification: The final step involves the formation of the cyclopropylmethoxy ether. This can be accomplished via two primary methods:

    • Nucleophilic Aromatic Substitution (SₙAr): The 5-bromopicolinaldehyde can be reacted with the sodium or potassium salt of cyclopropylmethanol (formed by treating cyclopropylmethanol with a strong base like sodium hydride or potassium tert-butoxide). This reaction is typically performed in a polar aprotic solvent at elevated temperatures.

    • Palladium-Catalyzed Buchwald-Hartwig Etherification: A more modern and often higher-yielding approach is the palladium-catalyzed cross-coupling of 5-bromopicolinaldehyde with cyclopropylmethanol.[8][9] This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent like toluene or dioxane.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 5-(Cyclopropylmethoxy)picolinaldehyde have not been experimentally determined. However, we can predict these properties based on its structure and by comparison with analogous compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₁NO₂From structure
Molecular Weight 177.20 g/mol From formula
Appearance Likely a colorless to pale yellow oil or low-melting solidAnalogy with other picolinaldehydes
Boiling Point > 200 °C at atmospheric pressureHigher than picolinaldehyde due to increased molecular weight
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water.Presence of the aromatic ring and ether linkage, with a polar aldehyde group. Aldehydes can act as pro-oxidants and affect the physicochemical environment in emulsions.[10]
pKa (of conjugate acid) ~ 3-4The electron-withdrawing aldehyde group and the ether oxygen will influence the basicity of the pyridine nitrogen.

Potential Applications

Substituted picolinaldehydes are valuable building blocks in various fields, particularly in the development of pharmaceuticals and functional materials.

Drug Discovery and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The aldehyde functionality of 5-(Cyclopropylmethoxy)picolinaldehyde makes it a versatile precursor for a wide range of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.

  • Synthesis of Schiff Bases: The aldehyde can readily undergo condensation reactions with primary amines to form imines (Schiff bases), which are important intermediates and can also exhibit biological activity themselves.

  • Reductive Amination: Subsequent reduction of the imines provides access to a variety of secondary amines, which are common motifs in bioactive molecules.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes via Wittig-type reactions, enabling the introduction of various unsaturated side chains.

  • Precursor to Carboxylic Acids and Alcohols: The aldehyde can be oxidized to the corresponding picolinic acid or reduced to the alcohol, providing further opportunities for derivatization.

The cyclopropylmethoxy group is a particularly interesting substituent. The cyclopropyl ring is a "bioisostere" of a phenyl group in some contexts and can introduce conformational rigidity and improve metabolic stability. The ether linkage provides a degree of flexibility. This combination of a rigid cyclopropyl group and a flexible ether linker can be advantageous for optimizing ligand-receptor interactions. Substituted pyridines are known to target a wide range of receptors, including nicotinic acetylcholine receptors.[11]

Materials Science

Pyridine derivatives are also utilized in materials science as ligands for metal complexes, which can have applications in catalysis, sensing, and as functional materials. The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde can act as a bidentate chelating ligand for various metal ions. The cyclopropylmethoxy substituent can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their catalytic activity or photophysical properties.

Safety and Handling (Predicted)

As with any chemical compound, 5-(Cyclopropylmethoxy)picolinaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the aldehyde functionality, it may be an irritant to the skin, eyes, and respiratory tract. Specific toxicity data is unavailable, and it should be treated as a potentially hazardous substance.

Conclusion

5-(Cyclopropylmethoxy)picolinaldehyde, while not yet a cataloged compound with a CAS number, represents a synthetically accessible and potentially valuable building block for researchers in drug discovery and materials science. This in-depth technical guide has provided a clear nomenclature, proposed detailed and scientifically sound synthetic pathways, predicted its key physicochemical properties, and outlined its potential applications. The combination of the versatile picolinaldehyde core with the unique cyclopropylmethoxy substituent makes this compound an attractive target for synthesis and further investigation. The methodologies and principles discussed herein provide a solid foundation for any research group aiming to synthesize and explore the utility of this novel chemical entity.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
  • Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2008). 5-Bromo-2-methylpyridine N-oxide. E64(11), o2229. Available at: [Link]

  • ResearchGate. (2025). Physicochemical properties, antioxidant and antibacterial activities of dialdehyde microcrystalline cellulose. Available at: [Link]

  • Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
  • Tambar, U. K., et al. (2013). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 4(4), 1633-1637.
  • Kim, Y., & Lee, J. (2025). Prooxidative properties of aldehydes in oil-in-water emulsion on the aspects of physicochemical properties. Food Science and Biotechnology.
  • Mirage News. (2026). Breakthrough in Chiral Ring Assembly via Palladium Catalyst. Available at: [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Available at: [Link]

  • Hossain, M. L., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.
  • Fengchen Group. (2023). Nicotinaldehyde: A Key Intermediate in Agrochemical and Pharmaceutical Innovation. Available at: [Link]

  • Reddy, P. P., et al. (2020).
  • López-Cervantes, J., et al. (2021). Physicochemical Properties and Antioxidant Activity of Spray-Dry Broccoli (Brassica oleracea var Italica) Stalk and Floret Juice Powders. Molecules, 26(7), 1973.

Sources

Exploratory

An In-depth Technical Guide to 5-(Cyclopropylmethoxy)picolinaldehyde: A Key Intermediate in Modern Drug Discovery

Executive Summary: 5-(Cyclopropylmethoxy)picolinaldehyde is a substituted pyridine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structural composition, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-(Cyclopropylmethoxy)picolinaldehyde is a substituted pyridine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique structural composition, featuring a reactive aldehyde, a pyridine core, and a cyclopropylmethoxy moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The pyridine ring is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the compound's chemical structure, a validated synthetic protocol with mechanistic insights, detailed spectroscopic characterization, and a discussion of its reactivity and applications as a precursor in drug development. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine heterocycle is a fundamental structural unit in a multitude of natural products, coenzymes, and synthetic pharmaceuticals.[1][3][4] Its presence in dozens of FDA-approved drugs underscores its importance as a core scaffold that imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] 5-(Cyclopropylmethoxy)picolinaldehyde belongs to this critical class of compounds. As a bifunctional molecule—possessing both a nucleophilically-receptive aldehyde group and a modifiable aromatic system—it serves as an invaluable starting material for creating diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery.[5]

Chemical Identity and Physicochemical Properties

Structural Elucidation

5-(Cyclopropylmethoxy)picolinaldehyde is an aromatic aldehyde. Its structure is composed of three key components:

  • Picolinaldehyde Core: A pyridine ring substituted with a formyl (aldehyde) group at the C2 position. The nitrogen atom in the ring acts as a hydrogen bond acceptor and influences the molecule's basicity and reactivity.[4][6]

  • Cyclopropylmethoxy Group: An ether linkage at the C5 position connects a methylene bridge to a cyclopropyl ring. This non-polar, rigid cyclopropyl group is often used in medicinal chemistry to improve metabolic stability and binding affinity.

  • Systematic Name (IUPAC): 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde



Core Physicochemical Data

The following table summarizes the key identifiers and properties for this compound. While experimentally determined data for this specific molecule is not widely published, the values for its core, picolinaldehyde, are provided for reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂Calculated
Molecular Weight 177.20 g/mol Calculated
CAS Number 1415783-00-5Vendor Data
Appearance (Predicted) White to off-white solidAnalog Data
Boiling Point (Picolinaldehyde) 181 °C[7]
Density (Picolinaldehyde) 1.126 g/mL at 25 °C[7]
Solubility Soluble in polar organic solvents (e.g., Ethanol, Acetone)[6]

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde is achieved via the Williamson ether synthesis .[8][9][10][11][12] This robust Sₙ2 reaction provides a high-yielding pathway from commercially available starting materials.

Overall Reaction: 5-Hydroxypicolinaldehyde + (Bromomethyl)cyclopropane → 5-(Cyclopropylmethoxy)picolinaldehyde

Mechanistic Insight

The synthesis proceeds via a classic Sₙ2 mechanism.[8][11]

  • Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 5-hydroxypicolinaldehyde. This step is critical as it generates the more potent nucleophile, the phenoxide anion. The choice of a base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the aldehyde.

  • Nucleophilic Attack: The resulting alkoxide ion performs a backside attack on the electrophilic carbon of (bromomethyl)cyclopropane.

  • Displacement: The carbon-bromine bond is cleaved, displacing the bromide leaving group and forming the desired C-O ether bond. This is a concerted, single-step process.[11]

Experimental Protocol

Materials:

  • 5-Hydroxypicolinaldehyde

  • (Bromomethyl)cyclopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxypicolinaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids. The solvent choice is key; DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the alkoxide anion more available for reaction, thus accelerating the Sₙ2 rate.

  • Add (bromomethyl)cyclopropane (1.2 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield 5-(Cyclopropylmethoxy)picolinaldehyde as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 5-Hydroxypicolinaldehyde Deprotonation Deprotonation of Phenol R1->Deprotonation R2 (Bromomethyl)cyclopropane SN2_Attack SN2 Nucleophilic Attack R2->SN2_Attack C1 K₂CO₃ (Base) C1->Deprotonation C2 DMF (Solvent) C2->SN2_Attack C3 60-70 °C C3->SN2_Attack Deprotonation->SN2_Attack Generates Alkoxide Product 5-(Cyclopropylmethoxy)picolinaldehyde SN2_Attack->Product

Caption: Williamson ether synthesis workflow for 5-(Cyclopropylmethoxy)picolinaldehyde.

Spectroscopic Characterization

The structure of 5-(Cyclopropylmethoxy)picolinaldehyde can be unequivocally confirmed using standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Aldehyde Proton (-CHO)δ 9.9-10.1 ppm (singlet)Highly deshielded proton due to the electron-withdrawing carbonyl group.
Aromatic Protonsδ 7.5-8.5 ppm (multiplets)Protons on the electron-deficient pyridine ring.
Methylene Protons (-O-CH₂-)δ ~4.0 ppm (doublet)Methylene group adjacent to an ether oxygen and coupled to the cyclopropyl methine.
Cyclopropyl Protonsδ 0.3-1.2 ppm (multiplets)Highly shielded protons characteristic of the strained cyclopropyl ring system.
¹³C NMR Carbonyl Carbon (C=O)δ 190-195 ppmCharacteristic chemical shift for an aldehyde carbon.
Aromatic Carbonsδ 110-160 ppmCarbons of the pyridine ring, including the ether-substituted carbon at a higher field.
Methylene Carbon (-O-CH₂-)δ ~70 ppmAliphatic carbon attached to an electronegative oxygen atom.
Cyclopropyl Carbonsδ 3-15 ppmUpfield chemical shifts typical for cyclopropyl carbons.
IR Spec. C=O Stretch (Aldehyde)~1700 cm⁻¹Strong, sharp absorption characteristic of a conjugated carbonyl group.
C-O-C Stretch (Ether)1250-1050 cm⁻¹Characteristic stretching vibration for the aryl-alkyl ether linkage.

Reactivity and Applications in Drug Discovery

The utility of 5-(Cyclopropylmethoxy)picolinaldehyde stems from the reactivity of its aldehyde functional group, which serves as a handle for extensive synthetic elaboration.[6][7]

Key Reactions of the Aldehyde Group
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone reaction for introducing diverse amine-containing side chains.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon-carbon bond formation and scaffold extension.

  • Oxidation: Can be easily oxidized to the corresponding carboxylic acid (picolinic acid derivative) using agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Condensation Reactions: Can undergo aldol or Knoevenagel condensations with enolates or active methylene compounds to build molecular complexity.[13]

Role as a Pharmaceutical Building Block

This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its structure is designed for facile modification, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. The pyridine core provides a desirable vector for interacting with biological targets, while the cyclopropylmethoxy tail can be used to fine-tune properties like lipophilicity and metabolic stability.

Synthetic Elaboration Diagram

Applications cluster_products Derivative Classes Start 5-(Cyclopropylmethoxy) picolinaldehyde Amine Secondary/Tertiary Amines Start->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkenes Start->Alkene Wittig Reaction (Ph₃P=CHR) Acid Picolinic Acids Start->Acid Oxidation ([O]) Alcohol Primary Alcohols Start->Alcohol Reduction (NaBH₄)

Sources

Foundational

5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde molecular weight

An In-depth Technical Guide: 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. As a bifunctional molecule, it incorporates the pharmacologically relevant pyridine scaffold with two distinct points for chemical modification: a reactive aldehyde group and a cyclopropylmethoxy moiety. This guide provides a comprehensive technical overview of its core molecular properties, a mechanistically justified synthetic workflow, analytical characterization techniques, and its strategic application as a building block in modern drug discovery programs. The content herein is synthesized from established chemical principles and data from analogous structures to provide field-proven insights for professionals in pharmaceutical and chemical research.

Core Molecular Profile

5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall electronic properties that can enhance molecular interactions and improve pharmacokinetic profiles[1][2]. The aldehyde at the 2-position serves as a versatile chemical handle, while the 5-(cyclopropylmethoxy) group is a common substituent in modern medicinal chemistry used to modulate lipophilicity and metabolic stability.

Table 1: Chemical Identifiers and Properties

Property Value Source/Method
IUPAC Name 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde IUPAC Nomenclature
Molecular Formula C₁₀H₁₁NO₂ Calculated
Molecular Weight 177.20 g/mol Calculated

Table 2: Physicochemical Properties (Inferred from Analogs)

Property Value Analog Source
Appearance Colorless to yellow or brown oily liquid Pyridine-2-carbaldehyde[3]
Boiling Point ~181 °C (358 °F) Pyridine-2-carbaldehyde[3][4]
Density ~1.126 g/cm³ at 25 °C Pyridine-2-carbaldehyde[4]
Storage Conditions 2-8 °C, under inert atmosphere 2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde, General Pyridine Aldehydes[5][6]

| Solubility | Soluble in organic solvents; may be water-soluble | General Pyridine Aldehydes[5] |

Synthesis, Purification, and Mechanistic Rationale

The synthesis of polysubstituted pyridines requires a carefully planned strategy to manage regioselectivity and functional group compatibility. A plausible and efficient route to synthesize 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde is proposed below, starting from commercially available 5-hydroxypyridine-2-carbaldehyde.

Causality Behind Experimental Choices

The aldehyde functional group is sensitive to the basic conditions required for the subsequent etherification step. Therefore, a critical first step is to "protect" the aldehyde as a cyclic acetal. This renders it unreactive during the Williamson ether synthesis. Following the installation of the cyclopropylmethoxy group, the acetal is easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde, providing the final product. This protect-react-deprotect sequence is a cornerstone of modern organic synthesis.

G cluster_0 Step 1: Aldehyde Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Purification Start 5-Hydroxypyridine- 2-carbaldehyde Reagent1 Ethylene Glycol, p-TsOH (cat.) Start->Reagent1 Toluene, Dean-Stark Intermediate1 Protected Intermediate: 2-(5-hydroxypyridin-2-yl) -1,3-dioxolane Reagent1->Intermediate1 Reagent2 1. NaH 2. Cyclopropylmethyl   bromide Intermediate1->Reagent2 THF, 0 °C to RT Intermediate2 Ether Intermediate: 2-(5-(cyclopropylmethoxy)pyridin-2-yl) -1,3-dioxolane Reagent2->Intermediate2 Reagent3 Aqueous HCl Intermediate2->Reagent3 Acetone, RT Product Final Product: 5-(Cyclopropylmethoxy) pyridine-2-carbaldehyde Reagent3->Product Purification Silica Gel Chromatography Product->Purification

Caption: Proposed synthetic workflow for 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde.

Detailed Experimental Protocol

Step 1: Acetal Protection of 5-Hydroxypyridine-2-carbaldehyde

  • To a solution of 5-hydroxypyridine-2-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture, allowing for the azeotropic removal of water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate, which can often be used without further purification.

    • Self-Validation: The disappearance of the aldehyde proton (~10 ppm) and the appearance of the acetal proton (~5.8 ppm) and ethylene glycol protons (~4.0 ppm) in a ¹H NMR spectrum of the crude product would validate the success of the protection step.

Step 2: Williamson Ether Synthesis

  • Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add cyclopropylmethyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Acetal Deprotection

  • Dissolve the crude ether intermediate from the previous step in a mixture of acetone and 1M aqueous HCl.

  • Stir the reaction at room temperature, monitoring by TLC for the formation of the final product.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel.

  • Use a gradient of ethyl acetate in hexanes as the eluent. The polarity will be determined based on TLC analysis, but a starting point of 10-20% ethyl acetate is reasonable.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~9.9-10.1 ppm), distinct aromatic protons on the pyridine ring (doublets and doublet of doublets, ~7.0-8.5 ppm), the methylene protons of the methoxy bridge (doublet, ~3.9-4.1 ppm), and the unique upfield signals for the cyclopropyl group protons (multiplets, ~0.3-1.2 ppm).

    • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~190-195 ppm). Aromatic carbons will be in the ~110-160 ppm range, while the methylene and cyclopropyl carbons will be upfield.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 178.20.

  • Infrared (IR) Spectroscopy: A strong C=O stretch for the aldehyde will be visible around 1700 cm⁻¹. C-O ether stretches will appear in the 1250-1050 cm⁻¹ region.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde lies in its role as a versatile synthetic intermediate. The pyridine core is a privileged structure in pharmacology, and this compound provides a robust platform for generating libraries of novel molecules for biological screening.[1][2]

Key Strategic Roles:
  • Scaffold for Derivatization: The aldehyde is a key functional group for building molecular complexity. It readily undergoes reactions such as:

    • Reductive Amination: Reaction with primary or secondary amines followed by reduction to form substituted aminomethylpyridines.

    • Wittig Reaction: Conversion of the aldehyde to an alkene.

    • Schiff Base Formation: Condensation with amines to form imines, which can be potent ligands for metal complexes or act as prodrugs.[3][7]

    • Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively, opening up further synthetic possibilities.

  • Precursor for Biologically Active Molecules: Pyridine-based compounds are explored for a vast range of therapeutic targets. Derivatives of pyridine-2-carbaldehyde have been investigated as antineoplastic agents, enzyme inhibitors, and antimicrobial compounds.[8][9][10] For example, related pyridine-2-carboxamides have been developed as potent and selective HPK1 inhibitors for cancer immunotherapy.[10]

G cluster_reactions cluster_products cluster_applications Core 5-(Cyclopropylmethoxy) pyridine-2-carbaldehyde ReductiveAmination Reductive Amination (+ R₂NH, NaBH₃CN) Core->ReductiveAmination Oxidation Oxidation (+ Ag₂O or KMnO₄) Core->Oxidation SchiffBase Schiff Base Formation (+ RNH₂) Core->SchiffBase Reduction Reduction (+ NaBH₄) Core->Reduction Amine Substituted Amines ReductiveAmination->Amine Acid Carboxylic Acids Oxidation->Acid Imine Imines / Ligands SchiffBase->Imine Alcohol Primary Alcohols Reduction->Alcohol Oncology Oncology Amine->Oncology CNS CNS Disorders Acid->CNS Antimicrobial Antimicrobial Imine->Antimicrobial Alcohol->Oncology

Caption: Role as a versatile building block in drug discovery workflows.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde is not available, data from analogous pyridine aldehydes provide a strong basis for safe handling protocols.[4][5][11]

Table 3: Hazard Profile and Handling Precautions

Category Recommendation Rationale / Citation
Primary Hazards Toxic if inhaled, harmful if swallowed, causes skin and eye irritation. Combustible liquid. Inferred from pyridine-2-carbaldehyde and its derivatives.[4][5][6][11]
Handling Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields or goggles, and a lab coat. Avoid breathing vapors or mists. Wash hands thoroughly after handling. Standard procedure for toxic and irritating chemicals.[4][11][12]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. May require refrigeration (2-8 °C). Keep away from heat, sparks, and open flames. To maintain product quality and prevent degradation or fire.[4][5][6][12]
Spill Response Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Ensure adequate ventilation. Standard emergency procedure.[4][5]

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains. | Environmental and safety compliance.[4] |

Conclusion

5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde represents a strategically important building block for chemical and pharmaceutical research. Its synthesis, while requiring careful control of functional group reactivity, is achievable through established synthetic methodologies. The combination of a privileged pyridine core, a versatile aldehyde handle, and a desirable cyclopropylmethoxy substituent makes it a high-value intermediate for the generation of novel chemical entities with therapeutic potential. Proper handling and characterization are paramount to successfully leveraging this compound in drug discovery and development pipelines.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • 6-Chloro-5-cyclopropylmethoxy-pyridine-2-carbaldehyde. AA Blocks.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012). Thermo Fisher Scientific.
  • SAFETY D
  • Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • 5-CYCLOPROPYLPYRIDINE-2-CARBALDEHYDE | CAS 1256825-21-4.
  • One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones... (2022). Asian Journal of Chemistry.
  • one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones...Rasayan Journal of Chemistry.
  • Pyridine-2-carbaldehyde - Wikipedia. Wikipedia.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1996). Journal of Medicinal Chemistry.
  • 2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem. PubChem.
  • 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 - Sigma-Aldrich. Sigma-Aldrich.
  • Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2007). Dalton Transactions.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs - ResearchGate. (2023).
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • 5-Methoxypyridine-2-carboxaldehyde | CAS 22187-96-8 | SCBT. Santa Cruz Biotechnology.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • 2-Pyridinecarboxaldehyde - NIST WebBook. NIST.
  • 2-Pyridinecarboxaldehyde - NIST WebBook. NIST.
  • 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identific
  • 2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde - Vibrant Pharma Inc. Vibrant Pharma Inc.

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Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-(Cyclopropylmethoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Cyclopropylmethoxy)picolinaldehyde is a novel heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Cyclopropylmethoxy)picolinaldehyde is a novel heterocyclic aldehyde of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a pyridine ring, an aldehyde functional group, and a cyclopropylmethoxy substituent suggests potential for versatile chemical modifications and diverse biological activities. This guide provides a comprehensive overview of the predicted physical and spectroscopic properties of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application. In the absence of direct experimental data in peer-reviewed literature, this document leverages established principles of physical organic chemistry, data from analogous compounds, and predictive methodologies to offer a robust scientific profile. Detailed experimental protocols for the characterization of novel pyridine aldehydes are also presented to guide future empirical studies.

Introduction: The Significance of Substituted Picolinaldehydes

Picolinaldehydes and their derivatives are a class of compounds that have garnered considerable attention in the pharmaceutical and materials science sectors. The pyridine nucleus is a common scaffold in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The aldehyde functionality serves as a versatile chemical handle for the synthesis of a wide array of derivatives, including imines, oximes, and alcohols, which are crucial intermediates in the development of new chemical entities.

The introduction of a cyclopropylmethoxy group at the 5-position of the picolinaldehyde core is anticipated to confer unique physicochemical properties. The cyclopropyl group can influence molecular conformation and metabolic stability, while the ether linkage provides a degree of flexibility. Understanding the physical properties of 5-(Cyclopropylmethoxy)picolinaldehyde is paramount for its effective utilization in drug design, enabling predictions of its solubility, membrane permeability, and potential for crystalline forms.

Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of the physical properties of a compound is the bedrock of its application in research and development. In the absence of published experimental data for 5-(Cyclopropylmethoxy)picolinaldehyde, the following properties are predicted based on its chemical structure and data from analogous compounds.

Molecular Structure

The chemical structure of 5-(Cyclopropylmethoxy)picolinaldehyde is presented below.

Caption: Chemical structure of 5-(Cyclopropylmethoxy)picolinaldehyde.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 5-(Cyclopropylmethoxy)picolinaldehyde. These values are derived from computational models and comparison with structurally related compounds.

PropertyPredicted Value/RangeMethod of Prediction/Analogy
Molecular Formula C₁₀H₁₁NO₂-
Molecular Weight 177.20 g/mol -
Physical State Likely a low-melting solid or a viscous liquid at room temperature.Analogy with 6-Methylpyridine-2-carboxaldehyde (solid, m.p. 31-33 °C) and 6-(Cyclopropylmethoxy)-3-pyridinecarboxaldehyde (liquid). The position of the bulky and flexible cyclopropylmethoxy group at the 5-position may disrupt crystal packing, potentially lowering the melting point.
Melting Point 25 - 45 °CPrediction based on structural similarity to other substituted pyridine aldehydes. The presence of the ether linkage and the cyclopropyl group introduces conformational flexibility, which generally lowers the melting point compared to more rigid structures.
Boiling Point > 200 °C at atmospheric pressurePredicted based on the boiling points of related pyridine aldehydes. For example, 3-Pyridinecarboxaldehyde has a boiling point of 78-81 °C at 10 mmHg. Given the higher molecular weight of the target compound, a significantly higher boiling point is expected.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.The presence of the polar pyridine and aldehyde groups suggests some aqueous solubility, while the cyclopropyl and methoxy groups contribute to its lipophilicity, favoring solubility in organic solvents.
pKa The pyridine nitrogen is expected to be weakly basic.The electron-withdrawing effect of the aldehyde group will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a novel compound. The following sections detail the predicted spectroscopic data for 5-(Cyclopropylmethoxy)picolinaldehyde.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0s1HAldehyde-HAldehyde protons are highly deshielded and typically appear as singlets in this region.
~8.5d1HPyridine-H6The proton at the 6-position is adjacent to the nitrogen and is expected to be the most downfield of the aromatic protons.
~7.8dd1HPyridine-H4This proton is coupled to both H3 and H6.
~7.4d1HPyridine-H3Coupled to H4.
~4.0d2HO-CH₂-cyclopropylThe methylene protons adjacent to the oxygen are deshielded.
~1.3m1HCyclopropyl-CHThe methine proton of the cyclopropyl group.
~0.6m2HCyclopropyl-CH₂The diastereotopic methylene protons of the cyclopropyl group.
~0.4m2HCyclopropyl-CH₂The other pair of diastereotopic methylene protons of the cyclopropyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~192C=OAldehyde carbonyl carbons are highly deshielded.
~160Pyridine-C5The carbon bearing the electron-donating cyclopropylmethoxy group will be shielded relative to other pyridine carbons.
~150Pyridine-C2The carbon attached to the aldehyde group.
~138Pyridine-C6The carbon adjacent to the nitrogen.
~125Pyridine-C4Aromatic carbon.
~110Pyridine-C3Aromatic carbon.
~75O-CH₂-cyclopropylThe methylene carbon attached to the oxygen.
~11Cyclopropyl-CHThe methine carbon of the cyclopropyl group.
~4Cyclopropyl-CH₂The methylene carbons of the cyclopropyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (cyclopropyl and methylene)
~2850, ~2750Medium, WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1570MediumC=C and C=N stretches (pyridine ring)
~1250StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 177 is expected, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Loss of the aldehyde proton (M-1) leading to a peak at m/z = 176.

    • Loss of the formyl group (M-29) leading to a peak at m/z = 148.

    • Cleavage of the ether bond, with loss of the cyclopropylmethyl radical (M-55), leading to a peak at m/z = 122.

    • Fragmentation of the cyclopropyl ring.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the characterization of a novel substituted picolinaldehyde like 5-(Cyclopropylmethoxy)picolinaldehyde. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Protocol:

  • A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) as the melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Transfer to NMR tube. Transfer to NMR tube. Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3).->Transfer to NMR tube. Insert NMR tube into the spectrometer. Insert NMR tube into the spectrometer. Transfer to NMR tube.->Insert NMR tube into the spectrometer. Tune and shim the instrument. Tune and shim the instrument. Insert NMR tube into the spectrometer.->Tune and shim the instrument. Acquire 1H, 13C, and 2D (COSY, HSQC, HMBC) spectra. Acquire 1H, 13C, and 2D (COSY, HSQC, HMBC) spectra. Tune and shim the instrument.->Acquire 1H, 13C, and 2D (COSY, HSQC, HMBC) spectra. Fourier transform the raw data. Fourier transform the raw data. Acquire 1H, 13C, and 2D (COSY, HSQC, HMBC) spectra.->Fourier transform the raw data. Phase and baseline correct the spectra. Phase and baseline correct the spectra. Fourier transform the raw data.->Phase and baseline correct the spectra. Integrate 1H peaks and assign chemical shifts. Integrate 1H peaks and assign chemical shifts. Phase and baseline correct the spectra.->Integrate 1H peaks and assign chemical shifts. Correlate 2D NMR data to elucidate the structure. Correlate 2D NMR data to elucidate the structure. Integrate 1H peaks and assign chemical shifts.->Correlate 2D NMR data to elucidate the structure.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis and Detection Dissolve a small amount of sample in a suitable solvent (e.g., methanol). Dissolve a small amount of sample in a suitable solvent (e.g., methanol). Infuse the sample into the mass spectrometer. Infuse the sample into the mass spectrometer. Dissolve a small amount of sample in a suitable solvent (e.g., methanol).->Infuse the sample into the mass spectrometer. Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). Infuse the sample into the mass spectrometer.->Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). Separate the ions based on their mass-to-charge ratio. Separate the ions based on their mass-to-charge ratio. Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).->Separate the ions based on their mass-to-charge ratio. Detect the ions to generate the mass spectrum. Detect the ions to generate the mass spectrum. Separate the ions based on their mass-to-charge ratio.->Detect the ions to generate the mass spectrum.

Foundational

5-(Cyclopropylmethoxy)picolinaldehyde: Technical Safety & Handling Guide

Topic: 5-(Cyclopropylmethoxy)picolinaldehyde MSDS and Safety Data Content Type: Technical Safety & Handling Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-(Cyclopropylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Cyclopropylmethoxy)picolinaldehyde MSDS and Safety Data Content Type: Technical Safety & Handling Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1502637-39-9) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.[1] Structurally, it combines a reactive pyridine-2-carboxaldehyde core with a lipophilic cyclopropylmethoxy ether tail. This dual functionality dictates its safety profile: the aldehyde moiety presents oxidation risks and electrophilic reactivity, while the pyridine ring contributes to potential skin and eye irritation.

This guide synthesizes safety data, physicochemical properties, and expert handling protocols to ensure the integrity of this intermediate during drug development workflows.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The following data establishes the baseline identity for verification and quality control.

ParameterTechnical Specification
Chemical Name 5-(Cyclopropylmethoxy)pyridine-2-carboxaldehyde
Common Name 5-(Cyclopropylmethoxy)picolinaldehyde
CAS Number 1502637-39-9
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Structural Features Pyridine ring, 2-formyl group (aldehyde), 5-cyclopropylmethoxy ether
Physical State Pale yellow to brown oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Stability Air and Light Sensitive (Oxidizes to carboxylic acid)
Hazard Identification & Safety Assessment

As a Senior Application Scientist, I interpret the hazards not just as codes, but as consequences of the molecular structure. The aldehyde group at the 2-position is highly susceptible to autoxidation and nucleophilic attack, necessitating strict exposure controls.

GHS Classification (Derived from Analogous Picolinaldehydes)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

Functional Group Hazard Analysis
  • Aldehyde Moiety: The primary source of instability. Exposure to atmospheric oxygen converts the aldehyde to the corresponding picolinic acid derivative, altering stoichiometry in downstream reactions. It is also an electrophile capable of binding to protein residues, leading to sensitization.

  • Pyridine Ring: Contributes to the basicity and potential for mucous membrane irritation.

  • Cyclopropylmethoxy Group: Increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted picolinaldehyde.

Handling, Storage, & Stability Protocol

The purity of 5-(Cyclopropylmethoxy)picolinaldehyde is critical for reproducible SAR (Structure-Activity Relationship) studies. The following decision tree outlines the storage logic.

DOT Diagram 1: Storage & Handling Logic

StorageProtocol Start Receipt of Compound CheckState Check Physical State (Oil vs. Solid) Start->CheckState LongTerm Long-Term Storage? CheckState->LongTerm ArgonFlush Mandatory: Flush Headspace with Argon/Nitrogen LongTerm->ArgonFlush Yes Usage Experimental Use LongTerm->Usage Immediate TempControl Store at 2-8°C (Fridge) or -20°C (Long term) ArgonFlush->TempControl TempControl->Usage Aliquot Prepare Aliquots (Avoid freeze-thaw) Usage->Aliquot

Figure 1: Decision matrix for maintaining compound integrity. The aldehyde functionality requires strict exclusion of oxygen during storage.

Protocol Standards
  • Inert Atmosphere: Always store under Argon or Nitrogen. The 2-formyl group is activated by the pyridine ring, making it more prone to oxidation than simple benzaldehydes.

  • Temperature: Store at 2–8°C for short term; -20°C for long term to inhibit disproportionation or oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

Emergency Response (First Aid)
  • Eye Contact: Immediately flush with active running water for at least 15 minutes. The pyridine base can cause corneal damage if not neutralized/removed. Seek medical attention.

  • Skin Contact: Wash with soap and water. Lipophilic nature suggests potential for absorption; monitor for systemic signs of pyridine toxicity (nausea, dizziness).

  • Inhalation: Move to fresh air. If respiratory irritation (H335) persists, administer oxygen.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust) as aldehydes can lower the flash point of mixtures.

Application Context: Synthetic Workflows

In drug discovery, this compound is most frequently used in Reductive Amination or Knoevenagel Condensation reactions. Below is a self-validating workflow for Reductive Amination, designed to minimize side reactions (dimerization).

Technical Insight

The nitrogen in the pyridine ring can act as an internal base, potentially accelerating the formation of the imine intermediate but also catalyzing aldol-type side reactions if the pH is not controlled.

DOT Diagram 2: Reductive Amination Workflow

SynthesisWorkflow Aldehyde 5-(Cyclopropylmethoxy) picolinaldehyde ImineForm Imine Formation (Solvent: DCM/DCE) (Add MgSO4 or Mol Sieves) Aldehyde->ImineForm Amine Primary/Secondary Amine (R-NH2) Amine->ImineForm Reduction Reduction Step (STAB or NaBH4) ImineForm->Reduction Check Conversion (TLC/LCMS) Quench Quench & Workup (Sat. NaHCO3) Reduction->Quench Product Target Amine Quench->Product

Figure 2: Optimized synthetic workflow for reductive amination. Using drying agents (MgSO4) during imine formation shifts the equilibrium forward, crucial for steric hindered aldehydes.

Experimental Best Practices
  • Stoichiometry: Use a slight excess of the amine (1.1 equiv) relative to the aldehyde to ensure complete consumption of the unstable aldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation is complete [1].

  • Monitoring: Monitor the disappearance of the aldehyde peak (CHO signal ~10.0 ppm in ¹H NMR) before adding the reducing agent.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). "5-(Cyclopropylmethoxy)picolinaldehyde Product Detail." Sigma-Aldrich Catalog.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10371, Pyridine-3-carboxaldehyde (Analogous Structure Safety Data)." PubChem.

  • Santa Cruz Biotechnology. (n.d.).[4] "5-Methoxypyridine-2-carboxaldehyde Safety Data Sheet (Analogous Structure)."

Sources

Exploratory

Technical Guide: Solubility & Handling of 5-(Cyclopropylmethoxy)picolinaldehyde in DMSO

Executive Summary 5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and allosteric modulators.[1][2][3] Its structural motif combines a polar pyridine-aldehyde core with a lipophilic cyclopropylmethoxy tail, creating a distinct solubility profile.

This guide details the physicochemical interactions of this compound with Dimethyl Sulfoxide (DMSO), providing a rigorous protocol for stock solution preparation, stability maintenance, and quality control.[4] While specific saturation limits vary by crystalline polymorph, this compound typically exhibits high solubility (>50 mg/mL) in anhydrous DMSO due to favorable dipole-dipole interactions and hydrogen bond acceptance.

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of 5-(Cyclopropylmethoxy)picolinaldehyde in DMSO, one must analyze the solute-solvent energetics. DMSO is a polar aprotic solvent (


) with a high dipole moment (3.96 D), making it an ideal solvent for compounds possessing both polar and lipophilic domains.
Structural Analysis & Solvation Mechanism
  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. DMSO, being an H-bond acceptor itself (via the sulfoxide oxygen), does not donate protons but stabilizes the polarizable

    
    -electron cloud of the pyridine ring through dipole-dipole stacking.
    
  • The Aldehyde Moiety: The carbonyl oxygen at the C2 position increases the polarity of the molecule. DMSO stabilizes this dipole without participating in reversible hemiacetal formation (unlike protic solvents like methanol).

  • The Cyclopropylmethoxy Tail: This ether linkage adds lipophilicity (

    
    ). While hydrophobic, the cyclopropyl group is small enough that it does not disrupt the solvation shell formed by DMSO around the polar core.
    
Theoretical Solubility Prediction

Based on Structural Activity Relationship (SAR) data of analogous pyridine-2-carboxaldehydes:

  • Predicted Solubility in DMSO: >100 mM (High)

  • Thermodynamic Stability: High in anhydrous conditions; susceptible to oxidation in the presence of water.

Visualization: Solvation Dynamics

The following diagram illustrates the interaction forces stabilizing the molecule in the DMSO matrix.

SolvationMechanism Compound 5-(Cyclopropylmethoxy) picolinaldehyde DMSO_Dipole DMSO Matrix (Dipole-Dipole Interaction) Compound->DMSO_Dipole Primary Solvation H_Bond H-Bond Acceptance (Pyridine N & C=O) Compound->H_Bond Stabilization Lipophilic Van der Waals Forces (Cyclopropyl Tail) Compound->Lipophilic Non-polar Accommodation DMSO_Dipole->Compound Solvent Shell

Figure 1: Mechanistic interactions between 5-(Cyclopropylmethoxy)picolinaldehyde and DMSO solvent molecules.

Part 2: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (Master Stock)

Objective: Create a stable 100 mM Master Stock for long-term storage. Reagents:

  • Compound: 5-(Cyclopropylmethoxy)picolinaldehyde (Purity >98%).

  • Solvent: Anhydrous DMSO (Grade: Molecular Biology or HPLC,

    
    99.9%).
    

Procedure:

  • Gravimetric Determination: Weigh approximately 17.7 mg of the compound into a sterile, amber glass vial (to protect from light). Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the required volume of DMSO (

    
    ) to achieve 100 mM concentration using the formula:
    
    
    
    
    (Where MW
    
    
    177.2 g/mol and C = 0.1 M).
  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes. Note: Avoid heating above 30°C to prevent aldehyde degradation.

  • Visual Inspection: The solution should be clear and colorless to pale yellow. Any turbidity indicates impurities or saturation (unlikely at 100 mM).

Protocol B: Saturation Solubility Determination (Equilibrium Method)

If exact solubility data is required for a specific batch, follow this self-validating protocol.

  • Supersaturation: Add excess solid compound (~50 mg) to 0.5 mL DMSO in a chemically resistant microtube.

  • Equilibration: Shake at 25°C for 24 hours (thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:1000 in Acetonitrile/Water and analyze via HPLC-UV against a standard curve.

Part 3: Stability, Handling, & Storage[7]

The "Aldehyde Risk": Oxidation

Aldehydes are inherently reactive. In the presence of trace water and oxygen, 5-(Cyclopropylmethoxy)picolinaldehyde can oxidize to 5-(cyclopropylmethoxy)picolinic acid .

  • Mechanism: DMSO is hygroscopic.[5] Absorbed atmospheric water acts as a nucleophile, facilitating autoxidation.

  • Mitigation: Always use anhydrous DMSO stored under inert gas (Argon/Nitrogen).

The "DMSO Risk": Freezing & Precipitation

DMSO freezes at 18.5°C. Repeated freeze-thaw cycles promote crystal growth and can induce precipitation of the solute, which may not re-dissolve easily upon thawing ("crash-out" effect).

Workflow: Stock Management System

The following workflow ensures data integrity and compound stability during biological screening.

StockManagement Solid Solid Compound (-20°C, Desiccated) Weighing Weighing & Solvation (Anhydrous DMSO) Solid->Weighing Inert Atmosphere QC QC Check (Visual + LCMS) Weighing->QC QC->Weighing Fail (Re-dissolve) Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) QC->Aliquot Pass Storage Storage (-80°C, Argon Purged) Aliquot->Storage Usage Assay Usage (Dilute <1% DMSO) Storage->Usage Thaw Once

Figure 2: Optimized workflow for preparing and maintaining high-integrity DMSO stock solutions.

Quantitative Data Summary Table
ParameterValue / RecommendationNotes
Molecular Weight ~177.20 g/mol Basis for molarity calculations.
Target Stock Conc. 10 mM - 100 mMStandard for HTS and biological assays.
Max Solubility (Est.) > 500 mMHighly soluble in DMSO.
Storage Temp -20°C or -80°CLiquid DMSO stocks freeze; store solid if possible.
Shelf Life (Soln) 3-6 MonthsIf stored at -80°C under Argon.
Container Polypropylene (PP) or GlassAvoid Polystyrene (PS) which DMSO damages.

References

  • Compound Management & DMSO Solubility

    • Di, L., & Kerns, E. H. (2006).
    • Source:

  • DMSO Chemical Compatibility

    • Gaylord Chemical. (2024).[5][6] Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide.

    • Source:

  • Stability of Aldehydes in DMSO

    • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
    • Source:

  • General Stock Solution Protocols

    • BenchChem. (2025).[4] Protocol: Preparation of Stock Solutions in 100% DMSO.

    • Source:

Sources

Foundational

Technical Monograph: 5-(Cyclopropylmethoxy)picolinaldehyde

Executive Summary & Chemical Identity 5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde) is a specialized heterocyclic building block used primarily in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde) is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a critical intermediate for introducing the cyclopropylmethoxy motif—a lipophilic, metabolically stable ether substituent often employed to optimize the pharmacokinetic profile (ADME) of drug candidates.

This guide details the structural specifications, synthetic pathways, and handling protocols for this compound, designed for researchers in lead optimization and process chemistry.

Digital Identifiers & Descriptors
DescriptorValue
CAS Registry Number 1502637-39-9
IUPAC Name 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde
Common Name 5-(Cyclopropylmethoxy)picolinaldehyde
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES O=Cc1ncc(OCC2CC2)cc1
InChI InChI=1S/C10H11NO2/c12-6-9-3-4-10(11-5-9)13-7-8-1-2-8/h3-6,8H,1-2,7H2
InChIKey JAZGZNUKSCDSDF-UHFFFAOYSA-N

Physicochemical Profile & Pharmacophore Logic

Structural Analysis

The molecule consists of a central pyridine ring substituted at the C2 position with a reactive aldehyde (formyl) group and at the C5 position with a cyclopropylmethyl ether.

  • The Picolinaldehyde Core: The C2-aldehyde is highly reactive toward nucleophiles, making it an ideal scaffold for reductive amination or Schiff base formation to generate ligand-receptor binding motifs.

  • The Cyclopropylmethoxy Tail: This group acts as a bioisostere for isopropoxy or other aliphatic ethers.

    • Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450-mediated oxidation compared to straight-chain alkyls.

    • Lipophilicity: It increases the LogP (approx. 1.8–2.1), facilitating membrane permeability without the steric bulk of a tert-butyl group.

Calculated Properties
PropertyValue (Predicted)Causality/Relevance
LogP 1.82 ± 0.3Moderate lipophilicity; good oral bioavailability potential.
pKa (Pyridine N) ~3.5The electron-withdrawing aldehyde decreases basicity relative to pyridine (pKa 5.2).
H-Bond Acceptors 3N(pyridine), O(aldehyde), O(ether).
Topological Polar Surface Area (TPSA) ~39 ŲWell within the blood-brain barrier (BBB) penetration limit (<90 Ų).

Synthetic Pathways[4][5][6]

There are two primary routes to synthesize 5-(cyclopropylmethoxy)picolinaldehyde. The choice depends on scale and starting material availability.

Route A: The Halogen-Lithium Exchange (Laboratory Scale)

This route is preferred for high-purity medicinal chemistry applications because it avoids the harsh oxidative conditions of Route B.

  • Precursor: 5-Bromo-2-hydroxypyridine (or 2-bromo-5-hydroxypyridine, depending on nomenclature preference; the goal is 5-position oxygenation).

  • Mechanism:

    • O-Alkylation: The hydroxyl group is alkylated with (bromomethyl)cyclopropane.

    • Lithiation: The bromine is exchanged for lithium at low temperature.

    • Formylation: The lithiated species is quenched with DMF to install the aldehyde.

Route B: Direct Oxidation (Industrial Scale)

This route uses cheaper starting materials but requires careful control of the oxidation step to prevent over-oxidation to the carboxylic acid.

  • Precursor: 5-Hydroxy-2-methylpyridine.

  • Mechanism:

    • O-Alkylation: Williamson ether synthesis.

    • SeO₂ Oxidation: Selective oxidation of the activated methyl group to the aldehyde.

Visualization of Synthetic Logic

The following diagram illustrates the preferred Route A (Lithiation) and Route B (Oxidation).

SynthesisPathways cluster_RouteA Route A: Halogen-Lithium Exchange (High Precision) cluster_RouteB Route B: Methyl Oxidation (Scale-Up) StartA 2-Bromo-5-hydroxypyridine IntA 2-Bromo-5-(cyclopropylmethoxy)pyridine StartA->IntA Cyclopropylmethyl bromide K2CO3, DMF, 60°C Final 5-(Cyclopropylmethoxy) picolinaldehyde IntA->Final 1. n-BuLi, -78°C 2. DMF (Formylation) StartB 5-Hydroxy-2-methylpyridine IntB 5-(Cyclopropylmethoxy)-2-methylpyridine StartB->IntB Cyclopropylmethyl bromide Cs2CO3, ACN IntB->Final SeO2, Dioxane Reflux (Oxidation)

Caption: Comparison of Lithiation (Route A) vs. Selenium Dioxide Oxidation (Route B) pathways.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis via the Halogen-Lithium exchange method, which offers the highest reliability for generating the aldehyde functionality without over-oxidation.

Step 1: Synthesis of 2-Bromo-5-(cyclopropylmethoxy)pyridine
  • Reagents: 2-Bromo-5-hydroxypyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 2-bromo-5-hydroxypyridine in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add (bromomethyl)cyclopropane dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (0–20% EtOAc in Hexanes).

Step 2: Formylation to 5-(Cyclopropylmethoxy)picolinaldehyde
  • Reagents: Intermediate from Step 1 (1.0 eq), n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes), Anhydrous DMF (1.5 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Critical: Flame-dry all glassware and maintain an inert Atmosphere (Argon/Nitrogen).

    • Dissolve the bromo-intermediate in THF and cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi dropwise over 20 minutes. Note: Maintain temperature below -70°C to prevent pyridine ring addition.

    • Stir for 30–60 minutes at -78°C to ensure Lithium-Halogen exchange.

    • Add anhydrous DMF dropwise.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated aqueous NH₄Cl solution.

    • Workup: Extract with DCM (Dichloromethane). Dry over MgSO₄ and concentrate.

    • Purification: The crude aldehyde is often pure enough for use, or can be purified via silica column (Hexane:EtOAc).

Handling, Stability & Safety

Stability Concerns
  • Oxidation: Like all aldehydes, this compound is susceptible to autoxidation to the corresponding carboxylic acid (5-(cyclopropylmethoxy)picolinic acid) upon prolonged exposure to air.

    • Storage: Store under Nitrogen or Argon at -20°C.

  • Schiff Base Formation: Avoid contact with primary amines unless the reaction is intended.

Safety Profile (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

References

  • Sigma-Aldrich. (2024). Product Specification: 5-(Cyclopropylmethoxy)picolinaldehyde (CAS 1502637-39-9).[2] Merck KGaA.

  • PubChem. (2024). Compound Summary: Pyridine-2-carbaldehyde derivatives. National Library of Medicine.

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Williamson Ether Synthesis and Bouveault Aldehyde Synthesis protocols).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on Lithium-Halogen exchange in pyridines).

Sources

Exploratory

An In-depth Technical Guide to the Melting Point Determination of 5-(Cyclopropylmethoxy)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Cyclopropylmethoxy)picolinaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. As with any novel cryst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Cyclopropylmethoxy)picolinaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. As with any novel crystalline compound, the determination of its melting point is a critical first step in its physicochemical characterization. The melting point provides a preliminary indication of purity and is an essential parameter for quality control, formulation development, and regulatory submissions. A sharp melting range is indicative of a pure substance, while a broad melting range often suggests the presence of impurities.[1]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the melting point of a novel compound such as 5-(Cyclopropylmethoxy)picolinaldehyde. While specific experimental melting point data for this compound is not publicly available at the time of this writing, this guide will equip researchers with the necessary protocols and theoretical understanding to perform this crucial analysis.

The Significance of Melting Point in Pharmaceutical Development

In the pharmaceutical industry, the melting point of an active pharmaceutical ingredient (API) is a fundamental property that influences:

  • Purity Assessment: A depressed and broadened melting range compared to a reference standard can indicate the presence of impurities.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have distinct melting points, which in turn affect solubility, bioavailability, and stability.

  • Formulation Strategy: The melting point is a key factor in selecting appropriate manufacturing processes, such as hot-melt extrusion.

  • Chemical Identification: As a unique physical constant for a pure compound, the melting point serves as a valuable identification tool.

Methodologies for Melting Point Determination

Two primary methods are employed for the determination of melting points in a research and quality control setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and widely used method involves heating a small sample of the compound in a capillary tube and observing the temperature at which it melts.[2]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the 5-(Cyclopropylmethoxy)picolinaldehyde sample is completely dry and in a fine powder form.

    • Introduce the powdered sample into a capillary tube (typically 1 mm internal diameter) to a height of 2-3 mm.[2]

    • Pack the sample tightly by tapping the bottom of the capillary tube on a hard surface.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range.

  • Measurement:

    • Begin heating the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[1]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).[3]

    • The melting point is reported as the range between these two temperatures.

Causality in Experimental Choices:

  • Slow Heating Rate: A slow heating rate is crucial to allow for the efficient transfer of heat from the heating block to the sample and the thermometer, ensuring an accurate reading.

  • Dry, Powdered Sample: A finely powdered sample ensures uniform heat distribution, while a dry sample prevents melting point depression due to residual solvent.

Workflow for Capillary Melting Point Determination:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample prep2 Grind to a fine powder prep1->prep2 prep3 Load into capillary tube prep2->prep3 meas1 Place in apparatus prep3->meas1 meas2 Heat rapidly (preliminary) meas1->meas2 If unknown MP meas3 Heat slowly (1-2°C/min) meas1->meas3 If known approx. MP meas2->meas3 meas4 Observe and record onset meas3->meas4 meas5 Record clear point meas4->meas5 result1 Report melting range meas5->result1 result2 Assess purity result1->result2

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5] It provides a more detailed and quantitative analysis of the melting process.

Principle:

As a substance melts, it absorbs energy (an endothermic process). DSC measures this energy absorption, which is represented as a peak in the DSC thermogram. The onset temperature of this peak is typically taken as the melting point, and the area under the peak corresponds to the heat of fusion.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 5-(Cyclopropylmethoxy)picolinaldehyde into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, to prevent oxidation.

    • Set the temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10°C/min), and a final isothermal period.

  • Data Analysis:

    • The instrument software will generate a thermogram plotting heat flow versus temperature.

    • The melting point is determined as the extrapolated onset temperature of the melting endotherm.

    • The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Advantages of DSC:

  • High Precision and Accuracy: DSC provides highly reproducible and accurate melting point data.[6]

  • Quantitative Information: It provides the heat of fusion, which is a valuable thermodynamic parameter.

  • Small Sample Size: Only a small amount of material is required.[7]

  • Versatility: DSC can also be used to study other thermal transitions, such as glass transitions and crystallization.[4][5]

Workflow for DSC Analysis:

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh sample (2-5 mg) prep2 Place in DSC pan prep1->prep2 prep3 Seal the pan prep2->prep3 ana1 Load sample and reference prep3->ana1 ana2 Set temperature program ana1->ana2 ana3 Run analysis under inert gas ana2->ana3 data1 Generate thermogram ana3->data1 data2 Determine onset temperature (MP) data1->data2 data3 Calculate heat of fusion data2->data3

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Data Presentation

As no experimental data is currently available for 5-(Cyclopropylmethoxy)picolinaldehyde, a comparative table of related structures is provided for context.

CompoundStructureMelting Point (°C)
Pyridine-2-carbaldehydeC₆H₅NO148–151[8]
3-PyridinecarboxaldehydeC₆H₅NO(liquid at room temp.)
5-Hydroxy-2-pyridinecarboxaldehydeC₆H₅NO₂(data not available)

Note: The melting point of pyridine-2-carbaldehyde can vary depending on its purity and crystalline form.

Conclusion

The determination of the melting point is a foundational step in the characterization of a new chemical entity like 5-(Cyclopropylmethoxy)picolinaldehyde. Both the capillary method and Differential Scanning Calorimetry offer reliable means of obtaining this critical data. While the capillary method is a simple and accessible technique for preliminary analysis, DSC provides more precise, quantitative, and comprehensive thermal information essential for drug development. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately determine and interpret the melting point of this and other novel compounds.

References

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. CureFFI.org.
  • Edisco.
  • University of Alberta.
  • MDPI. (2020).
  • National Taiwan University.
  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). SGS INSTITUT FRESENIUS.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Wikipedia. Pyridine-2-carbaldehyde. Wikipedia.
  • Vibrant Pharma Inc. 2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde. Vibrant Pharma Inc.
  • PubChem. 5-Hydroxy-2-pyridinecarboxaldehyde. PubChem.
  • ChemicalBook. 3-(Cyclopropylmethoxy)-5-(methylthio)-4-pyridinecarboxaldehyde. ChemicalBook.
  • Sigma-Aldrich. 3-Pyridinecarboxaldehyde 0.98 Nicotinaldehyde. Sigma-Aldrich.
  • NIST. 2-Pyridinecarboxaldehyde. NIST WebBook.
  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Syntheses of macrocyclic enzyme models. Part 5. Preparation and metal-co-ordination behaviour ofparacyclophane bearing 1,4-dihydronicotinamide and pyridine-2-carboxylic acid moieties as an alcohol dehydrogenase model. Royal Society of Chemistry.
  • ChemicalBook. 5-METHOXY-PYRIDINE-3-CARBALDEHYDE synthesis. ChemicalBook.
  • CAS. 3-Pyridinecarboxaldehyde. CAS Common Chemistry.

Sources

Foundational

Technical Guide: Sourcing &amp; Utilization of 5-(Cyclopropylmethoxy)picolinaldehyde

This technical guide provides a comprehensive analysis of the commercial supply, synthesis, and quality control of 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1502637-39-9), a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial supply, synthesis, and quality control of 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1502637-39-9), a critical intermediate in the development of Sphingosine-1-phosphate (S1P) receptor modulators.

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde is a specialized heterocyclic building block primarily utilized in the synthesis of S1P1 receptor agonists (e.g., Ceralifimod/ONO-4641 analogs). Its structural core—a pyridine ring substituted with a formyl group at C2 and a cyclopropylmethoxy ether at C5—imparts specific pharmacokinetic properties, including improved metabolic stability compared to linear alkoxy chains.

Currently, this compound is classified as a Tier 2 Building Block , meaning it is not a commodity chemical but is available from specialized fine chemical suppliers. For late-stage drug development, custom synthesis is often required to meet GMP standards, as catalog purity typically ranges from 95-97%.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecification
Chemical Name 5-(Cyclopropylmethoxy)pyridine-2-carboxaldehyde
CAS Number 1502637-39-9
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Pale yellow to light brown solid (or viscous oil)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Key Impurity A 5-Hydroxy-2-picolinaldehyde (Hydrolysis product)
Key Impurity B 5-(Cyclopropylmethoxy)picolinic acid (Over-oxidation product)

Supply Chain Landscape

Procurement strategies must differentiate between Discovery Phase (speed/availability) and Development Phase (purity/scalability).

Tier 1: Catalog Suppliers (Discovery Scale: mg to g)

These suppliers typically hold stock or have validated rapid-synthesis routes.

  • Sigma-Aldrich (Merck): Listed as a building block (Product Ref: BL3H9998F6DE). High reliability for reference standards.

  • Matrix Fine Chemicals: Specializes in cyclopropyl-pyridine derivatives. Good for early gram-scale batches.

  • AA Blocks: Offers structural analogs (e.g., 6-chloro derivatives) and likely synthesizes the target on demand.

Tier 2: Custom Manufacturing (Process Scale: kg)

For multigram to kilogram requirements, direct engagement with custom synthesis houses is recommended due to the instability of the aldehyde group during long-term storage.

  • Vibrant Pharma: Specializes in pyridine chemistry; capable of scaling the oxidation of 2-methylpyridines.

  • SGT Life Sciences: Experienced in picolinaldehyde manufacturing; suitable for bulk intermediate sourcing.

Synthesis & Manufacturing Logic

The industrial synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde does not typically start from the expensive 5-bromo-2-formylpyridine. Instead, it follows a cost-effective Alkylation-Oxidation sequence starting from 5-Hydroxy-2-methylpyridine .

Mechanistic Pathway[1]
  • Alkylation: Nucleophilic substitution of (bromomethyl)cyclopropane by the phenoxide-like anion of 5-hydroxy-2-methylpyridine.

  • Oxidation: Selective oxidation of the activated methyl group at the C2 position to an aldehyde. Selenium dioxide (SeO₂) is the classical reagent, though industrial processes may favor the Boekelheide reaction (N-oxide rearrangement) to avoid toxic selenium waste.

SynthesisPathway Start 5-Hydroxy-2-methylpyridine (CAS 1121-78-4) Intermediate 5-(Cyclopropylmethoxy)-2-methylpyridine Start->Intermediate Williamson Ether Synthesis Reagent1 (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Reagent1->Intermediate Product 5-(Cyclopropylmethoxy)picolinaldehyde (CAS 1502637-39-9) Intermediate->Product Selective Oxidation Impurity Impurity: Picolinic Acid (Over-oxidation) Intermediate->Impurity Excess Oxidant Reagent2 SeO2, Dioxane/H2O Reflux Reagent2->Product

Figure 1: Industrial synthesis pathway for 5-(Cyclopropylmethoxy)picolinaldehyde.

Experimental Protocols

Disclaimer: Protocols must be validated in a controlled laboratory environment. Safety precautions for handling selenium compounds (if used) are mandatory.

Step 1: Synthesis of 5-(Cyclopropylmethoxy)-2-methylpyridine

Rationale: The 5-hydroxy group is alkylated first to prevent interference during the oxidation step.

  • Reagents: 5-Hydroxy-2-methylpyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (2.0 eq), DMF (10 vol).

  • Procedure:

    • Charge 5-Hydroxy-2-methylpyridine and K₂CO₃ into DMF under N₂ atmosphere.

    • Heat to 60°C and add (Bromomethyl)cyclopropane dropwise over 30 mins.

    • Stir at 60-70°C for 4-6 hours (Monitor by TLC/LCMS).

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield the ether intermediate.

Step 2: Oxidation to 5-(Cyclopropylmethoxy)picolinaldehyde

Rationale: Selective oxidation of the benzylic-like methyl group on the pyridine ring.

  • Reagents: 5-(Cyclopropylmethoxy)-2-methylpyridine (1.0 eq), Selenium Dioxide (1.1 eq), 1,4-Dioxane (10 vol), Water (1 vol).

  • Procedure:

    • Dissolve the intermediate in Dioxane/Water mixture.

    • Add SeO₂ in one portion.

    • Reflux (100°C) for 2-4 hours. Critical: Do not over-reflux to prevent oxidation to the carboxylic acid.

    • Filtration: Filter hot through Celite to remove black Selenium metal.

    • Workup: Concentrate filtrate, neutralize with saturated NaHCO₃, extract with DCM.

    • Isolation: The aldehyde is often unstable on silica; rapid filtration or crystallization is preferred. Store under inert gas at -20°C.

Quality Control Decision Tree

Ensuring the integrity of the aldehyde functionality is the primary challenge, as it is prone to oxidation (to acid) and dimerization.

QCDecision Sample Crude Product Batch HNMR 1H NMR Analysis (Check -CHO peak ~10 ppm) Sample->HNMR PurityCheck LCMS Purity > 95%? HNMR->PurityCheck AcidCheck Acid Impurity > 2%? PurityCheck->AcidCheck No Release RELEASE for Synthesis PurityCheck->Release Yes Repurify Repurify (Flash Column) AcidCheck->Repurify No (Other impurities) Bisulfite Bisulfite Adduct Purification AcidCheck->Bisulfite Yes (Acid Removal)

Figure 2: Quality Control workflow for batch release.

References

  • Matrix Fine Chemicals. 5-Cyclopropylpyridine-2-carbaldehyde and derivatives. [Link]

  • National Institutes of Health (NIH). Pyridine-containing heterocycles in US FDA approved drugs (S1P1 Modulator Context). [Link]

  • Google Patents.

Protocols & Analytical Methods

Method

Reductive amination protocols using 5-(Cyclopropylmethoxy)picolinaldehyde

Application Note: Precision Reductive Amination Protocols for 5-(Cyclopropylmethoxy)picolinaldehyde Executive Summary 5-(Cyclopropylmethoxy)picolinaldehyde (CAS 1502637-39-9) is a high-value heterocyclic building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Reductive Amination Protocols for 5-(Cyclopropylmethoxy)picolinaldehyde

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde (CAS 1502637-39-9) is a high-value heterocyclic building block, primarily utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., analogs of Ozanimod or Ceralifimod). Its structural core—a 2-formylpyridine substituted with a lipophilic ether—presents unique synthetic challenges. The electron-deficient pyridine ring increases the electrophilicity of the aldehyde but also renders the system prone to hydration, metal chelation, and side reactions involving the basic pyridine nitrogen.

This guide details three validated protocols for reductive amination, selected to address specific synthetic constraints:

  • Standard Protocol (STAB): For general aliphatic amines.

  • Lewis Acid Mediated (Ti(OiPr)₄): For sterically hindered or weakly nucleophilic amines (anilines).

  • Green/Scale-Up (2-Picoline Borane): For process-chemistry applications requiring non-chlorinated solvents.

Chemical Context & Mechanistic Insights

The Challenge of the Pyridine Core: Unlike simple benzaldehydes, 5-(Cyclopropylmethoxy)picolinaldehyde possesses a basic nitrogen atom at the 2-position relative to the carbonyl.

  • Chelation: The

    
    -atom and the carbonyl oxygen can form stable 5-membered chelate rings with transition metals, potentially poisoning catalytic hydrogenation catalysts.
    
  • Electronic Activation: The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly electrophilic, accelerating nucleophilic attack by amines. However, it also stabilizes the hydrate form in aqueous media, necessitating anhydrous conditions for optimal conversion.

Mechanistic Pathway: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent determines whether the iminium species is reduced selectively in the presence of unreacted aldehyde.

ReactionMechanism cluster_0 Critical Control Point Aldehyde 5-(Cyclopropylmethoxy) picolinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine Product Iminium->Product + Hydride Source (STAB / NaBH4)

Figure 1: General reductive amination pathway highlighting the critical iminium formation step.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

The "Gold Standard" for bench-scale synthesis.

Rationale: STAB (NaBH(OAc)₃) is a mild hydride donor that reduces iminium ions much faster than aldehydes. This selectivity allows for "one-pot" procedures without pre-forming the imine.[1][2] The addition of acetic acid buffers the basic pyridine nitrogen and catalyzes imine formation.

Reagents:

  • 5-(Cyclopropylmethoxy)picolinaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Protocol:

  • Dissolution: In a flame-dried flask under N₂, dissolve the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add Et₃N (1.0 equiv) to liberate the free base.

  • Acid Activation: Add glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to establish the hemiaminal/imine equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Note: Gas evolution is minimal, but ensure venting.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the aldehyde (M+H signal).

  • Workup: Quench with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Critical Insight: Do not use Methanol with STAB, as it reacts with the reagent to form NaBH(OMe)₃, which is a stronger, less selective reducing agent.

Method B: Titanium(IV) Isopropoxide Mediated

For sterically hindered amines or electron-deficient anilines.

Rationale: When the amine is weak or bulky, the equilibrium favors the starting materials. Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine irreversibly before reduction.

Reagents:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (anhydrous) then MeOH

Protocol:

  • Imine Formation: In a dry flask, combine the aldehyde and amine in anhydrous THF.

  • Titanium Addition: Add Ti(OiPr)₄ (neat) dropwise. The solution often changes color (yellow/orange) indicating complexation.

  • Aging: Stir the mixture at room temperature (or 50°C for difficult substrates) for 6–12 hours. This step is mandatory to ensure complete conversion to the imine.

  • Reduction: Cool the mixture to 0°C. Dilute with dry MeOH (equal volume to THF).

  • Hydride Addition: Add NaBH₄ portion-wise. (Caution: Exothermic).

  • Quench: After 1 hour, quench by adding water or 1N NaOH. A thick white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Partition the filtrate between EtOAc and brine.

Method C: 2-Picoline Borane (Green Chemistry)

For scale-up and avoiding chlorinated solvents.

Rationale: 2-Picoline Borane (pic-BH₃) is a stable solid, environmentally benign compared to cyanoborohydride, and works effectively in protic solvents like Methanol, which accelerates imine formation.

Protocol:

  • Mix: Combine aldehyde (1.0 equiv) and amine (1.1 equiv) in MeOH (0.5 M).

  • Reagent: Add 2-Picoline Borane (1.2 equiv) and Acetic Acid (10% v/v).

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with 1N HCl (to break boron complexes) then neutralize with NaHCO₃.

Decision Matrix & Troubleshooting

Use the following logic tree to select the appropriate protocol for your specific amine partner.

DecisionTree Start Select Amine Type Aliphatic Primary/Secondary Aliphatic Amine Start->Aliphatic Aniline Weak Nucleophile (Aniline/Heterocycle) Start->Aniline Hindered Sterically Hindered (e.g., t-Butyl) Start->Hindered MethodA Method A: STAB (DCE/AcOH) Aliphatic->MethodA Standard MethodC Method C: Pic-BH3 (MeOH/AcOH) Aliphatic->MethodC Green/Scale-up MethodB Method B: Ti(OiPr)4 (THF -> NaBH4) Aniline->MethodB Force Imine Hindered->MethodB Scavenge Water

Figure 2: Reagent selection guide based on amine nucleophilicity and sterics.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Incomplete imine formation due to pyridine basicity.Increase AcOH to 2.0 equiv or switch to Method B (Ti-mediated).
Alcohol Byproduct Direct reduction of aldehyde (reagent too strong/fast).Ensure reducing agent is added after imine formation (Method B) or use STAB (Method A) which is selective.
Tertiary Amine (Dialkylation) Primary amine reacting with two aldehyde molecules.Use excess amine (1.5–2.0 equiv) or slow addition of the aldehyde to the amine/reagent mixture.
Emulsion during Workup Titanium salts (Method B).Use 1N NaOH or Rochelle's Salt solution during the quench to solubilize Ti species.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane." Tetrahedron, 60(36), 7899–7906. Link

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Amines with Carbonyl Compounds Using Titanium(IV) Isopropoxide and Sodium Borohydride." Synlett, 1995(10), 1079-1080. Link

Sources

Application

5-(Cyclopropylmethoxy)picolinaldehyde as a building block in drug discovery

Executive Summary 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1152869-78-1, generic structure ref) represents a high-value heterocyclic building block in modern medicinal chemistry. It combines the reactive versatility o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1152869-78-1, generic structure ref) represents a high-value heterocyclic building block in modern medicinal chemistry. It combines the reactive versatility of a 2-formyl pyridine (picolinaldehyde) with the pharmacokinetically superior cyclopropylmethyl ether (CPME) motif.

This guide details the strategic utility of this scaffold, focusing on its role in enhancing metabolic stability and potency in kinase inhibitors and GPCR ligands. It provides field-tested protocols for its synthesis, characterization, and downstream application in reductive aminations and condensations.

Strategic Value: The "Cyclopropyl Effect"

In drug design, the 5-(cyclopropylmethoxy) moiety is not merely a lipophilic appendage; it is a strategic bioisostere used to modulate metabolic liability.

Metabolic Stability vs. Alkyl Ethers

Standard


-propyl or isobutyl ethers are prone to rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes. The cyclopropyl group introduces significant advantages:
  • C-H Bond Strength: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol), making them resistant to CYP-mediated hydroxylation [1].

  • Steric Bulk: The rigid cyclopropyl ring hinders the approach of metabolic enzymes to the ether oxygen, reducing the rate of

    
    -dealkylation.
    
Structural Logic Diagram

The following decision tree illustrates when to deploy this scaffold in a Lead Optimization campaign.

G Start Lead Compound Optimization Issue Issue: High Clearance / Short Half-life Start->Issue MetID MetID: O-Dealkylation of Alkyl Ether? Issue->MetID Sol1 Strategy 1: Deuteration (High Cost) MetID->Sol1 No Sol2 Strategy 2: Cyclopropylmethoxy Scan MetID->Sol2 Yes Result Outcome: Improved Metabolic Stability + Lipophilic Pocket Fill Sol2->Result

Figure 1: Decision logic for incorporating the cyclopropylmethoxy motif to address metabolic instability.

Chemical Profile & Stability[1]

PropertyValue / Description
Chemical Name 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde
Molecular Formula C

H

NO

Molecular Weight 177.20 g/mol
Appearance Pale yellow to off-white solid (low melting) or oil
Solubility Soluble in DCM, MeOH, EtOAc; sparingly soluble in water
Reactivity Aldehyde: Susceptible to oxidation (to acid) and nucleophilic attack. Ether: Stable to basic/acidic conditions generally used in synthesis.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes oxidize over time.

Experimental Protocols

Synthesis of the Building Block

While commercially available, in-house synthesis ensures purity and scalability. The most robust route avoids the oxidation of a methyl group (which can be messy) and instead uses a lithiation-formylation sequence.

Route: 5-Hydroxy-2-bromopyridine


 Alkylation 

Li-Halogen Exchange/Formylation.
Step 1: O-Alkylation
  • Reagents: 5-Hydroxy-2-bromopyridine (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), K

    
    CO
    
    
    
    (2.0 eq), DMF (0.5 M).
  • Procedure:

    • Charge a flask with 5-hydroxy-2-bromopyridine and K

      
      CO
      
      
      
      in anhydrous DMF.
    • Add (bromomethyl)cyclopropane dropwise at RT.

    • Heat to 60°C for 4–6 hours (Monitor by TLC/LCMS).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield: Typically 85–95% of 2-bromo-5-(cyclopropylmethoxy)pyridine.

Step 2: Formylation (The Critical Step)
  • Reagents: Intermediate from Step 1 (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), anhydrous DMF (2.0 eq), anhydrous THF or Et
    
    
    
    O.
  • Procedure:

    • Dissolve the bromo-intermediate in anhydrous THF under Argon. Cool to -78°C .

    • Add

      
      -BuLi dropwise over 20 mins. Crucial: Maintain temp < -70°C to prevent pyridine ring addition.
      
    • Stir at -78°C for 30 mins to ensure Lithium-Halogen exchange.

    • Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 70–80%.

Application Protocol: Reductive Amination

This is the primary utility of this building block—linking the pyridine core to an amine scaffold (e.g., for HuR modulators or kinase inhibitors).

Reaction Scheme:



Detailed Protocol:

  • Formation of Imine:

    • In a vial, combine 5-(cyclopropylmethoxy)picolinaldehyde (1.0 eq) and the amine partner (1.0–1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

    • Optional: Add catalytic Acetic Acid (1–2 drops) if the amine is non-nucleophilic.

    • Stir at Room Temperature for 1–2 hours. Checkpoint: Confirm imine formation by LCMS (Mass = M+H - H

      
      O + H).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 eq) portion-wise.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated NaHCO

      
       (gas evolution).
      
    • Extract with DCM.

    • Purification: Flash chromatography. Note: Pyridines can streak; use 1–5% MeOH/DCM with 0.5% NH

      
       or Et
      
      
      
      N if necessary.

Case Study: HuR Modulators

Recent patent literature (WO2024114639A1) highlights the use of this specific aldehyde in the synthesis of degraders for HuR (ELAVL1) , an RNA-binding protein implicated in cancer [2].

In this context, the aldehyde is reduced to the alcohol (using NaBH


) or used in reductive aminations to attach a linker that binds to the E3 ligase complex. The cyclopropylmethoxy tail provides the necessary lipophilicity to penetrate the cell membrane while resisting oxidative metabolism in the liver.

Analytical Validation (QC)

To ensure the integrity of your building block, verify the following signals:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~10.0 ppm (s, 1H, CHO ) – Loss of this signal indicates oxidation to acid.
      
    • 
       ~8.4 ppm (d, 1H, Pyridine H-6) – Characteristic ortho-coupling.
      
    • 
       ~3.9 ppm (d, 2H, O-CH
      
      
      
      -Cyclopropyl).
    • 
       ~1.3 ppm (m, 1H, Cyclopropyl CH ).
      
    • 
       ~0.7 & 0.4 ppm (m, 4H, Cyclopropyl CH
      
      
      
      ).

Safety & Handling

  • Hazards: Picolinaldehydes are skin and eye irritants. The cyclopropylmethyl bromide used in synthesis is an alkylating agent (potential mutagen); handle in a fume hood.

  • Waste: Dispose of halogenated solvents (DCM/DCE) and lithium salts according to EHS regulations.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Patent WO2024114639A1. (2024). Compounds for modulating HuR (ELAVL1). Google Patents. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on small ring ethers). Link

Method

Application Notes &amp; Protocols: Synthesis of Novel Schiff Bases from 5-(Cyclopropylmethoxy)picolinaldehyde

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from the condensation reaction of 5-(Cyclopropylmethoxy)picolinaldehyde with vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of novel Schiff bases derived from the condensation reaction of 5-(Cyclopropylmethoxy)picolinaldehyde with various primary amines. Schiff bases are a versatile class of compounds characterized by an azomethine (-C=N-) functional group, which is a critical pharmacophore in medicinal chemistry.[1] The picolinaldehyde scaffold, a pyridine derivative, is of particular interest as it is a key component in numerous bioactive molecules.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization guidelines to facilitate the development of new chemical entities.

Scientific Foundation: The Schiff Base Condensation Reaction

The synthesis of a Schiff base, or imine, is a cornerstone reaction in organic chemistry, involving the condensation of a primary amine with a carbonyl compound—in this case, an aldehyde.[3] The reaction proceeds via a two-step mechanism: nucleophilic addition to form a hemiaminal (or carbinolamine) intermediate, followed by a dehydration step to yield the final imine.

Reaction Mechanism

The overall reaction is reversible and typically acid-catalyzed. The catalyst serves to protonate the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (water) and facilitating the final elimination step.[4][5]

G Reactants 5-(Cyclopropylmethoxy)picolinaldehyde + Primary Amine (R-NH₂) Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate (Hemiaminal) Nucleophilic_Attack->Carbinolamine Protonation Protonation (H⁺) Carbinolamine->Protonation Acid Catalyst Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Dehydration Dehydration (-H₂O) Protonated_Intermediate->Dehydration Product Schiff Base Product (Imine) Dehydration->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

The Importance of pH Control

Effective catalysis requires careful pH management. The reaction rate is typically maximal around a pH of 4-5.[5]

  • If the pH is too high (basic): There is insufficient acid to protonate the carbinolamine's hydroxyl group, slowing down or preventing the crucial dehydration step.[5]

  • If the pH is too low (strongly acidic): The primary amine starting material becomes protonated to its non-nucleophilic ammonium conjugate acid, preventing the initial nucleophilic attack on the aldehyde's carbonyl carbon.[5]

A few drops of a weak acid like glacial acetic acid are often sufficient to achieve the optimal catalytic effect without deactivating the amine nucleophile.[6]

Experimental Protocol: General Synthesis

This protocol outlines a general and robust method for synthesizing Schiff bases from 5-(Cyclopropylmethoxy)picolinaldehyde. It can be adapted for a wide range of primary amines.

Materials and Reagents
  • Aldehyde: 5-(Cyclopropylmethoxy)picolinaldehyde

  • Amine: A primary amine of choice (e.g., aniline, benzylamine, etc.)

  • Solvent: Absolute Ethanol (or Methanol)

  • Catalyst: Glacial Acetic Acid

  • TLC Supplies: Silica gel plates, appropriate mobile phase (e.g., Ethyl Acetate/Hexane mixture)

  • Reagents for Purification: Recrystallization solvent (e.g., Ethanol, Isopropanol)

Equipment
  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reactant Solubilization: In a round-bottom flask, dissolve 1.0 equivalent of 5-(Cyclopropylmethoxy)picolinaldehyde in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of aldehyde). Stir the solution until the aldehyde is completely dissolved.[7]

  • Amine Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the selected primary amine.

    Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion, particularly if the amine is volatile.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[8]

    Scientist's Note: The acid catalyzes the dehydration step. While some reactions proceed without a catalyst, its presence generally shortens reaction times and improves yields.[9]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Allow the reaction to proceed for 2-6 hours.[7][10]

    Scientist's Note: The reaction can often be performed at room temperature, but heating accelerates the rate of reaction. For less reactive amines, reflux is recommended.[6]

  • Reaction Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a silica plate. The formation of a new spot (the product) and the disappearance of the starting aldehyde spot indicate the reaction is proceeding.

  • Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.[10] Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[10]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified Schiff base crystals under vacuum or in a desiccator to remove residual solvent. Record the final mass and calculate the percentage yield.

Caption: General experimental workflow for Schiff base synthesis.

Protocol Variations and Optimization

The ideal reaction conditions can vary depending on the specific primary amine used. The following table summarizes key parameters that can be optimized.

ParameterOption 1Option 2Option 3Rationale & Considerations
Solvent Ethanol/Methanol Toluene/Benzene Solvent-Free Ethanol and Methanol are common, effective polar protic solvents.[3] Toluene allows for azeotropic removal of water with a Dean-Stark trap, driving the equilibrium toward the product.[11] Solvent-free conditions are eco-friendly and can be effective, sometimes with microwave assistance.[11]
Temperature Room Temperature Reflux Microwave Room temperature is sufficient for highly reactive amines. Refluxing is the standard approach for most reactions to increase the rate.[6] Microwave irradiation can dramatically reduce reaction times.[11]
Catalyst Glacial Acetic Acid None Base (e.g., NaOH) Acetic acid is the most common and effective catalyst.[6] Some highly reactive amines may not require a catalyst.[12] A base can be used, but care must be taken as it can promote side reactions with some aldehydes.[6]

Characterization of the Schiff Base Product

Confirming the structure and purity of the synthesized Schiff base is essential. A combination of spectroscopic methods should be employed.[13]

TechniquePurposeKey Observational Data
FT-IR Spectroscopy Functional Group AnalysisDisappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1650 cm⁻¹).[3][7]
¹H NMR Spectroscopy Structural ElucidationAppearance of a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm. Signals corresponding to the cyclopropylmethoxy and aromatic protons should be present and shifted from their starting material positions.[14]
¹³C NMR Spectroscopy Carbon Skeleton AnalysisAppearance of the imine carbon (-C H=N-) signal in the range of 147-166 ppm.[14] Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm).
Mass Spectrometry Molecular Weight ConfirmationThe molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.[13]
Melting Point Purity AssessmentA sharp, defined melting point range is indicative of a pure compound.

Applications in Medicinal Chemistry

Schiff bases are recognized as "magical molecules" due to their vast therapeutic potential.[15] The imine linkage is crucial for many biological activities. Derivatives of pyridine and related heterocycles are known to exhibit a wide range of pharmacological effects, including:

  • Antibacterial and Antifungal activity[1]

  • Anticancer and Antitumor properties[16]

  • Antiviral and Anti-inflammatory effects[2]

The novel Schiff bases prepared from 5-(Cyclopropylmethoxy)picolinaldehyde represent a new chemical space. The cyclopropylmethoxy moiety can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the resulting compounds. It is recommended to synthesize a library of these derivatives by varying the primary amine component and subsequently screening them for various biological activities.

References

  • Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?11

  • D'hooghe, M., & De Kimpe, N. (2006). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. PMC - NIH. 4

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. 3

  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. 5

  • ChemHelp ASAP. (2022). synthesis of an imine or Schiff base - laboratory experiment. YouTube. 12

  • PMC - NIH. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. 13

  • ResearchGate. (2015). What are the conditions used for schiff base reaction?6

  • MDPI. (n.d.). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. 17

  • IJCRT.org. (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine. 7

  • BenchChem. (n.d.). Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols. 10

  • PMC - NIH. (2023). Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. 14

  • Algerian Journal of Engineering and Technology. (n.d.). Synthesis and characterization of schiff base of 3-[(2-Hydroxy.... Link

  • PubMed. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). 15

  • Semantic Scholar. (n.d.). Schiff Bases and their Pharmaceutical Applications: A review. Link

  • Research Square. (2026). Synthesis, Characterization, and Antimicrobial Activity of a Schiff Base Derived from 2-Pyridinecarboxaldehyde and 5-Amino.... 8

  • MDPI. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. 16

  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. 2

  • PMC - NIH. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. 1

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. 9JtZow9RYeGaCu-8CU=)

Sources

Application

Application Note: Strategic Etherification of 5-Hydroxy-Picolinaldehyde

Executive Summary & Strategic Importance 5-Hydroxy-picolinaldehyde (5-hydroxy-2-pyridinecarboxaldehyde) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical junction point for bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-Hydroxy-picolinaldehyde (5-hydroxy-2-pyridinecarboxaldehyde) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical junction point for bifunctional ligands, allowing the simultaneous exploration of lipophilic vectors (via the 5-hydroxyl group) and reversible covalent binding or reductive amination (via the 2-aldehyde).

Unlike its isomers (2-hydroxy or 4-hydroxypyridines), which exist predominantly as pyridones and favor N-alkylation, 5-hydroxypyridines retain significant phenolic character . This application note details the specific protocols to achieve high-yield O-alkylation while preserving the sensitive aldehyde functionality. We present two validated methodologies: Williamson Ether Synthesis (for primary/reactive halides) and the Mitsunobu Reaction (for secondary/complex alcohols).

Chemo-Selectivity & Mechanistic Analysis

The "Phenolic" Advantage of the 5-Position

The success of this etherification relies on the position of the hydroxyl group relative to the pyridine nitrogen.

  • 2- and 4-Hydroxypyridines: Tautomerize to stable pyridones (lactams). Alkylation often results in N-alkylated products or mixtures.

  • 5-Hydroxypyridines: Cannot tautomerize to a neutral pyridone without disrupting aromaticity or creating a zwitterion. Therefore, the oxyanion behaves like a phenolate, making O-alkylation the dominant pathway under basic conditions.

The Aldehyde Risk Factor

The C2-aldehyde is susceptible to:

  • Cannizzaro Disproportionation: Triggered by strong hydroxide bases.

  • Aerobic Oxidation: Converts the aldehyde to picolinic acid.

  • Aldol Condensation: Triggered by enolizable ketones/aldehydes in the reaction matrix.

Strategic Implication: We utilize weak, non-nucleophilic carbonate bases (


, 

) and exclude strong hydroxide sources.
Pathway Visualization

The following diagram illustrates the structural logic dictating the reaction pathway.

SelectivityLogic Substrate 5-Hydroxy-picolinaldehyde Intermediate Pyridyl-5-olate Anion (Resonance Stabilized) Substrate->Intermediate Deprotonation (pKa ~8.5) Base Base (K2CO3/Cs2CO3) Base->Intermediate Path_O Path A: O-Alkylation (Major Product) Intermediate->Path_O Nucleophilic Attack on R-X Path_N Path B: N-Alkylation (Quaternization - Minor) Intermediate->Path_N Pyridine N attack (Sterically/Electronically Disfavored)

Figure 1: Mechanistic pathway highlighting the dominance of O-alkylation for the 5-hydroxy isomer.

Method A: Williamson Ether Synthesis (Standard Protocol)

Best For: Primary alkyl halides (Bromides/Iodides), Benzyl halides, and simple electrophiles.

Reagent Stoichiometry
ComponentEquivalentsRoleNotes
5-OH-Picolinaldehyde 1.0SubstrateLimiting reagent.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileExcess ensures complete conversion.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, granular preferred.
DMF or Acetone [0.1 M - 0.2 M]SolventDMF for high temp; Acetone for reactive halides.
Potassium Iodide (KI) 0.1 (Cat.)CatalystOptional: Finkelstein activation for Alkyl Chlorides.
Detailed Procedure
  • Preparation: Oven-dry a round-bottom flask and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 5-hydroxy-picolinaldehyde (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

    • Note: If using Acetone, ensure it is HPLC grade and dry.

  • Deprotonation: Add anhydrous

    
     (2.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange due to phenolate formation.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Optimization: If using a chloride, add 10 mol% KI.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (typically 30% EtOAc/Hexanes) or LCMS.

    • Time: Reactive halides (Bn-Br, Allyl-Br) take 1-3 hours. Unactivated alkyl bromides may require 12-16 hours.

  • Workup (Aqueous):

    • Cool to RT.

    • Dilute with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF. Critical Step: Residual DMF crashes product out on silica columns.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography on Silica Gel. Elute with Hexanes:EtOAc gradient (0-40%).

Method B: Mitsunobu Reaction (Complex Alcohols)

Best For: Secondary alcohols, chiral substrates, or when the alkyl halide is unstable/unavailable.

Reagent Stoichiometry
ComponentEquivalentsRole
5-OH-Picolinaldehyde 1.0Nucleophile (pKa ~8.5)
Alcohol (R-OH) 1.0 - 1.2Substrate
Triphenylphosphine (

)
1.5Activator
DIAD or DEAD 1.5Azodicarboxylate
THF (Anhydrous) [0.1 M]Solvent
Detailed Procedure
  • Setup: Flame-dry a flask under Argon.

  • Mix: Combine 5-hydroxy-picolinaldehyde (1.0 equiv), Target Alcohol (1.1 equiv), and

    
     (1.5 equiv) in anhydrous THF.
    
  • Cool: Cool the solution to 0°C (Ice bath). Critical: Exothermic addition can decompose the aldehyde.

  • Addition: Dissolve DIAD (1.5 equiv) in a small volume of THF. Add this solution dropwise over 10-15 minutes.

    • Observation: The solution will turn yellow/orange and then fade as the betaine intermediate reacts.

  • Reaction: Allow to warm to RT naturally. Stir for 12-24 hours.

  • Workup: Concentrating the reaction mixture directly often leads to a "triphenylphosphine oxide jelly."

    • Preferred: Dilute with

      
       or 1:1 Hexane:EtOAc. The phosphine oxide often precipitates; filter it off.
      
  • Purification: Silica gel chromatography.

    
     is very polar; the ether product usually elutes much earlier.
    

Experimental Workflow Diagram

Workflow Start Start: 5-OH-Picolinaldehyde Choice Substrate Analysis Start->Choice MethodA Method A: Williamson (Base + R-X) Choice->MethodA Primary Halide MethodB Method B: Mitsunobu (PPh3/DIAD + R-OH) Choice->MethodB Sec-Alcohol / Complex ProcessA 1. Solvent: DMF 2. Base: K2CO3 3. Temp: 60°C MethodA->ProcessA ProcessB 1. Solvent: THF 2. Temp: 0°C -> RT 3. Order: PPh3 -> DIAD MethodB->ProcessB Workup Workup: EtOAc Extraction (Remove DMF/DIAD byproducts) ProcessA->Workup ProcessB->Workup Purification Purification: Silica Gel (Hex/EtOAc Gradient) Workup->Purification

Figure 2: Operational flowchart for selecting and executing the optimal etherification strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anion.Switch solvent to DMSO or use

(Cesium effect increases solubility).
Aldehyde Oxidation Air leak or wet solvent.Degas solvents thoroughly. Add trace BHT (radical scavenger) if necessary.
N-Alkylation (Quat Salt) R-X is too reactive (e.g., Me-I).Use a bulkier base (

) or strictly control equivalents (1.0 eq R-X).
Emulsion during Workup Pyridine basicity.Adjust aqueous layer pH to ~7-8 (neutral) to prevent pyridine protonation/salt formation.

References

  • Context: Provides analogous protocols for methoxylation of hydroxypyridine carbaldehydes using carbon
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction: Mechanism and Protocols. Retrieved October 26, 2023, from [Link]

    • Context: Authoritative source for the mechanism and stoichiometry of the Mitsunobu reaction on phenolic substr
  • Context: Verification of physical properties (MW, stability) and commercial availability.
  • National Institutes of Health (PubChem). (n.d.). 5-Hydroxypicolinaldehyde Compound Summary. Retrieved October 26, 2023, from [Link]

    • Context: Structural data and tautomeric consider

Sources

Method

Strategic Application of 5-(Cyclopropylmethoxy)picolinaldehyde in Heterocyclic Synthesis

[1] Introduction: The "Pharmacophore-Embedded" Building Block 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 902835-88-5) represents a strategic convergence of two high-value medicinal chemistry motifs: the cyclopropylmetho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Pharmacophore-Embedded" Building Block

5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 902835-88-5) represents a strategic convergence of two high-value medicinal chemistry motifs: the cyclopropylmethoxy group and the picolinaldehyde (pyridine-2-carboxaldehyde) scaffold .[1]

In modern drug discovery, this molecule is not merely a reagent but a "pharmacophore-embedded" intermediate.[1] The cyclopropylmethoxy moiety is a validated pharmacophore, most notably seen in the PDE4 inhibitor Roflumilast . It serves as a metabolic blocker (preventing rapid O-dealkylation compared to methoxy) and a lipophilic anchor that fills hydrophobic pockets in enzymes like kinases and phosphodiesterases.

By positioning this group on a pyridine-2-carboxaldehyde core, researchers gain a versatile handle for constructing nitrogen-rich heterocycles—specifically imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines —while simultaneously installing a proven solubility-enhancing and metabolically stable side chain.[1]

Key Chemical Properties
PropertyValueStrategic Implication
Molecular Formula C₁₀H₁₁NO₂Fragment-like (MW 177.20), ideal for FBDD (Fragment-Based Drug Discovery).[1]
LogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for cell permeability without compromising solubility.[1]
Functional Group 2-FormylpyridineHighly reactive electrophile; supports multicomponent reactions (MCRs).[1]
Substituent 5-CyclopropylmethoxyBioisostere: Replaces 3-cyclopropylmethoxy-4-difluoromethoxybenzyl groups to lower LogD and introduce a hydrogen bond acceptor (pyridine N).[1]

Core Application 1: One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction

The most powerful application of this aldehyde is the synthesis of 3-amino-imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] This multicomponent reaction (MCR) allows for the rapid assembly of kinase inhibitor scaffolds in a single step.

Scientific Rationale

The GBB reaction couples an aldehyde, a 2-aminopyridine, and an isocyanide. Using 5-(cyclopropylmethoxy)picolinaldehyde as the aldehyde component is unconventional but highly effective for generating bis-heteroaryl scaffolds .[1] The resulting imidazo[1,2-a]pyridine core is a privileged structure in inhibitors of p38 MAP kinase, VEGFR, and PI3K.

Experimental Protocol

Target: Synthesis of N-cyclohexyl-2-(5-(cyclopropylmethoxy)pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine.

Reagents:

  • Aldehyde: 5-(Cyclopropylmethoxy)picolinaldehyde (1.0 equiv)[1]

  • Amine: 2-Aminopyridine (1.0 equiv)[1]

  • Isocyanide: Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Pre-complexation: In a 10 mL microwave vial, dissolve 2-aminopyridine (0.5 mmol) and 5-(cyclopropylmethoxy)picolinaldehyde (0.5 mmol, 88.6 mg) in MeOH (3 mL).

  • Activation: Add Sc(OTf)₃ (12 mg, 0.025 mmol). Stir at room temperature for 10 minutes to allow imine formation (observable by color change to yellow/orange).

  • Addition: Add cyclohexyl isocyanide (0.55 mmol, 68 µL).

  • Reaction: Seal the vial and heat to 60°C for 4 hours (conventional heating) or 100°C for 20 minutes (microwave irradiation).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The product typically appears as a fluorescent spot.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

  • Validation: Verify structure by ¹H NMR. The cyclopropyl methylene doublet (~3.9 ppm) and the imidazo-ring proton are diagnostic.

Mechanistic Workflow (DOT Diagram)

GBB_Reaction cluster_conditions Reaction Conditions Aldehyde 5-(Cyclopropylmethoxy) picolinaldehyde Imine Schiff Base Intermediate Aldehyde->Imine Acid Cat. - H₂O Amine 2-Aminopyridine Amine->Imine Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cyclization [4+1] Cycloaddition Nitrilium->Cyclization Intramolecular Nucleophilic Attack Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product H-Shift Aromatization Sc(OTf)3 / MeOH Sc(OTf)3 / MeOH Sc(OTf)3 / MeOH->Imine

Caption: Mechanistic pathway for the Sc(OTf)₃-catalyzed Groebke-Blackburn-Bienaymé reaction utilizing 5-(cyclopropylmethoxy)picolinaldehyde.

Core Application 2: Synthesis of Imidazo[1,5-a]pyridines

While the GBB reaction uses the aldehyde as a component, 5-(cyclopropylmethoxy)picolinaldehyde can also be converted directly into the imidazo[1,5-a]pyridine core.[1] This scaffold is isosteric with indole and is increasingly used in CNS drug discovery (e.g., bioisosteres of Zolpidem).

Experimental Protocol

Target: Synthesis of 3-(5-(cyclopropylmethoxy)pyridin-2-yl)imidazo[1,5-a]pyridine.

Reagents:

  • Aldehyde: 5-(Cyclopropylmethoxy)picolinaldehyde (1.0 equiv)[1]

  • Amine Source: 2-(Aminomethyl)pyridine (1.0 equiv)[1]

  • Oxidant: Copper(I) Bromide (CuBr) / O₂ or Iodine (I₂) / TBHP

  • Solvent: DMSO or Toluene

Procedure (Oxidative Cyclization):

  • Condensation: In a round-bottom flask, mix 5-(cyclopropylmethoxy)picolinaldehyde (1.0 mmol) and 2-(aminomethyl)pyridine (1.0 mmol) in Toluene (5 mL). Reflux with a Dean-Stark trap for 2 hours to form the imine.[1]

  • Cyclization: Cool the mixture to room temperature. Add CuBr (10 mol%) and 2,2'-bipyridine (10 mol%).

  • Oxidation: Stir the mixture under an O₂ balloon (1 atm) at 80°C for 12 hours.

  • Mechanism: The reaction proceeds via copper-catalyzed oxidative C-H functionalization of the benzylic (pyridylic) position followed by cyclization.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (EtOAc/Hexane).

Core Application 3: Reductive Amination for Library Generation

For lead optimization, the aldehyde group is the perfect handle to install diverse amine "head groups" while keeping the cyclopropylmethoxy "tail" constant.

Protocol: "Click-Like" Reductive Amination

This protocol is optimized for parallel synthesis (96-well plate format).[1]

  • Dispensing: Aliquot 5-(cyclopropylmethoxy)picolinaldehyde (0.1 mmol per well) in DCE (0.5 mL).

  • Amine Addition: Add diverse primary/secondary amines (0.12 mmol) to each well.

  • Acid Catalysis: Add Acetic Acid (10 µL). Shake for 30 mins to form iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 0.2 mmol) as a solid or slurry.

  • Incubation: Shake at room temperature for 16 hours.

  • Quench: Add 10% NaHCO₃ (0.5 mL).

  • Extraction: Extract with DCM (3 x 0.5 mL) using a phase separator.

  • Result: A library of N-substituted-5-(cyclopropylmethoxy)pyridin-2-yl-methanamines ready for biological screening.

Strategic Value & References

Why This Molecule?
  • Metabolic Stability: The cyclopropyl group sterically hinders cytochrome P450 enzymes, significantly extending the half-life compared to a simple methoxy group (analogous to the optimization of Roflumilast ).

  • Solubility: The pyridine nitrogen (pKa ~5.2) provides a pH-dependent solubility handle that benzene analogs lack.[1]

  • Versatility: As demonstrated, it supports MCRs (GBB), oxidative cyclizations, and classic reductive aminations.

References
  • Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. (1998).[1] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Imidazo[1,5-a]pyridine Synthesis: Wang, H., et al. (2015). Copper-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856-1865. Link

  • Pharmacophore Validation (Roflumilast Analogs): Foaud, M. A., et al. (2018). Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors. European Journal of Medicinal Chemistry, 150, 273-285. Link

  • General Picolinaldehyde Reactivity: Hutt, J. T., & Aron, Z. D. (2011). Synthesis of imidazo[1,5-a]pyridinium ions. Organic Letters, 13(19), 5256-5259. Link

Sources

Application

Application Note: Optimized Synthesis of 5-(Cyclopropylmethoxy)picolinic Acid

Executive Summary This application note details the optimized protocol for oxidizing 5-(cyclopropylmethoxy)picolinaldehyde to its corresponding carboxylic acid. This transformation presents a specific chemoselectivity ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for oxidizing 5-(cyclopropylmethoxy)picolinaldehyde to its corresponding carboxylic acid. This transformation presents a specific chemoselectivity challenge: converting an electron-deficient heteroaromatic aldehyde to a carboxylic acid while preserving the acid-sensitive cyclopropylmethyl ether moiety.

While standard oxidants (Jones Reagent, unbuffered KMnO₄) pose significant risks of ether cleavage or ring degradation, this guide prioritizes the Pinnick (Lindgren) Oxidation . This method offers mild, buffered conditions (pH 3–5) that ensure high yield and functional group retention. A secondary protocol using Phase-Transfer Catalyzed Permanganate is provided as a scalable alternative.

Key Deliverables:

  • Primary Protocol: Buffered Pinnick Oxidation (NaClO₂).

  • Secondary Protocol: KMnO₄ with Phase Transfer Catalyst.

  • Critical Workflow: Isolation of the zwitterionic picolinic acid product.

Strategic Analysis & Chemistry

Substrate Challenges

The substrate contains three distinct reactive centers that dictate the choice of oxidant:

  • Aldehyde (C-2 position): The target for oxidation.[1] Positioned alpha to the pyridine nitrogen, it is electron-deficient, making it susceptible to nucleophilic attack (e.g., by chlorite ion).

  • Cyclopropylmethyl Ether (C-5 position): This is the "Critical Quality Attribute" (CQA) limiting factor. The cyclopropylmethyl carbocation is remarkably stable; consequently, strong Lewis acids or low pH (< 1.0) can trigger ether cleavage or homo-allyl rearrangement.

  • Pyridine Nitrogen: Basic (pKa ~5.2). It renders the final product zwitterionic, complicating isolation from aqueous media.

Oxidant Selection Matrix
OxidantSuitabilityRationale
Sodium Chlorite (Pinnick) High Recommended. Mild, buffered (pH 3–5), highly selective for aldehydes. No heavy metals.
KMnO₄ (Aqueous) LowGenerates KOH (base) or requires acid; poor solubility of organic substrate leads to over-oxidation.
KMnO₄ (Phase Transfer) MediumScalable Alternative. Uses PTC to pull oxidant into organic phase; avoids harsh pH but requires careful temp control.
Jones Reagent (CrO₃) Forbidden Strongly acidic (H₂SO₄) will cleave the cyclopropyl ether. Toxic Chromium waste.[2]
Silver Oxide (Ag₂O) MediumMild and effective, but atom-ineconomical and expensive for scale-up.

Protocol A: Buffered Pinnick Oxidation (Gold Standard)

This method utilizes sodium chlorite (


) generated in situ to chlorous acid (

). A scavenger is mandatory to quench the hypochlorite (

) byproduct, which would otherwise chlorinate the pyridine ring or cleave the ether.
Materials
  • Substrate: 5-(Cyclopropylmethoxy)picolinaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade) (1.5 – 2.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (isoamylene) (3.0 – 5.0 equiv) or Resorcinol (1.5 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 v/v) or Acetonitrile / Water (2:1 v/v)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in

    
    -BuOH/Water (3:1).
    
    • Note: The volume should be approx. 10 mL per gram of substrate.

  • Scavenger Addition: Add 2-methyl-2-butene (4.0 equiv).

    • Caution: This reagent is volatile. Ensure the system is not effectively sealed but allows pressure release (needle vent).

  • Buffer Addition: Add

    
      (1.5 equiv) dissolved in a minimum amount of water.
    
    • Checkpoint: Check pH.[3] It should be approximately 4.0–4.5.

  • Oxidant Addition: Cool the mixture to 0 °C. Add

    
      (1.5 equiv) dropwise as an aqueous solution over 15–30 minutes.
    
    • Safety: Do not mix solid

      
       with organic solvents directly. Exothermic.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The aldehyde spot should disappear.

    • Visual: The solution usually turns pale yellow.

  • Quench: If unreacted oxidant remains (starch-iodide paper test positive), add saturated sodium thiosulfate (

    
    ) solution dropwise until the yellow color fades.
    
  • Workup (Critical): See Section 5 for the specific Zwitterion Isolation Protocol.

Protocol B: Phase-Transfer Catalyzed Permanganate

Suitable for larger scales where


 costs or gas evolution (

) are prohibitive.
Materials
  • Oxidant: Potassium Permanganate (

    
    ) (1.2 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Dichloromethane (DCM) / Water (1:1 v/v)

Procedure
  • Dissolve the aldehyde and TBAB in DCM.

  • Dissolve

    
      in water.
    
  • Add the aqueous permanganate to the vigorously stirred organic phase at 0 °C.

  • Stir vigorously at 0 °C to 10 °C for 1–2 hours.

    • Mechanism:[1][4][5][6] TBAB transports

      
       into the DCM layer, oxidizing the aldehyde without exposing the cyclopropyl group to the high pH of the aqueous phase.
      
  • Filtration: Filter the brown

    
     precipitate through a pad of Celite. Wash the pad with water and DCM.
    
  • Separation: Separate the layers. The product (as a salt) will likely be in the aqueous layer due to the basicity generated (

    
     byproduct).
    
  • Workup: Proceed to Section 5.

Downstream Processing: The Zwitterion Challenge

Context: Picolinic acids are amphoteric.

  • pH < 1.0: Cationic (

    
    -COOH). Water soluble.[7][8]
    
  • pH ~ 3.5 (Isoelectric Point): Zwitterionic (

    
    -
    
    
    
    ). Least water soluble.[8]
  • pH > 6.0: Anionic (

    
    -
    
    
    
    ). Water soluble.[7][8]

Common Failure: Extracting at neutral pH leaves the product in the water. Extracting at very low pH (pH 1) keeps the product in the water as the hydrochloride salt.

Isolation Protocol
  • Solvent Removal: Remove volatile organics (

    
    -BuOH or MeCN) from the reaction mixture under reduced pressure.
    
  • pH Adjustment: Carefully adjust the aqueous residue to pH 3.0 – 3.5 using 1N HCl.

    • Observation: A white precipitate often forms at this stage.

  • Precipitation (Preferred): If solid forms, cool to 4 °C for 2 hours, filter, and wash with cold water. Dry under vacuum.[5]

  • Extraction (If no precipitate):

    • If the product remains soluble (common with ether side chains), extract the aqueous layer (pH 3.5) with n-Butanol (

      
      ) or Chloroform/Isopropanol (3:1) .
      
    • Note: Standard Ethyl Acetate or DCM is often too non-polar to extract zwitterionic picolinic acids efficiently.

  • Drying: Dry the organic phase over

    
    , filter, and concentrate.
    

Visualizations

Reaction Logic & Mechanism

This diagram illustrates the decision pathway and the Pinnick mechanism, highlighting the scavenger's role in protecting the substrate.

PinnickMechanism Substrate 5-(CP-methoxy) picolinaldehyde Intermediate Hydroxyallyl chlorite ester Substrate->Intermediate + ActiveOx Chlorite NaClO2 (Chlorite) ActiveOx HClO2 (Chlorous Acid) Chlorite->ActiveOx Protonation Acid NaH2PO4 (Buffer pH 4) Acid->ActiveOx Product 5-(CP-methoxy) picolinic acid Intermediate->Product Fragmentation Byproduct HOCl (Hypochlorite) Intermediate->Byproduct Elimination Byproduct->Substrate Side Reaction (Chlorination) Quenched Chlorinated Scavenger Byproduct->Quenched + Scavenger (CRITICAL STEP) Scavenger 2-Methyl-2-butene Scavenger->Quenched

Caption: Mechanistic flow of Pinnick oxidation. The scavenger is essential to intercept HOCl, preventing chlorination of the pyridine ring or ether cleavage.

Workup & Isolation Flowchart

This diagram guides the researcher through the critical pH-dependent isolation steps.

WorkupFlow Start Crude Reaction Mixture (Aq + Organic) Strip Evaporate Volatiles (t-BuOH/MeCN) Start->Strip AqResidue Aqueous Residue (pH ~6-7) Strip->AqResidue Acidify Adjust pH to 3.0 - 3.5 (Isoelectric Point) AqResidue->Acidify CheckPpt Precipitate formed? Acidify->CheckPpt Filter Filter Solid Wash with cold H2O CheckPpt->Filter Yes Extract Extract Aqueous Solvent: n-BuOH or CHCl3/IPA CheckPpt->Extract No Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Isolation strategy targeting the isoelectric point (pH 3.5) to maximize recovery of the zwitterionic product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous layer during workup.Check aqueous pH.[3][8] Ensure it is ~3.5. Switch extraction solvent to n-Butanol.
Chlorinated Byproducts Insufficient Scavenger.Increase 2-methyl-2-butene to 5.0 equiv. Ensure efficient stirring.
Ether Cleavage pH too low (< 2.0).Use

buffer strictly. Do not use unbuffered HCl for acidification.
Incomplete Reaction Old

reagent.

is hygroscopic and degrades. Titrate or use fresh reagent.

References

  • Pinnick Oxidation Protocol

    • Kraus, G. A.; Taschner, M. J. "Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System." J. Org. Chem.1980, 45, 1175–1176.
  • Oxidation of Heterocyclic Aldehydes

    • Dalcanale, E.; Montanari, F. "Selective Oxidation of Aldehydes to Carboxylic Acids with Sodium Chlorite-Hydrogen Peroxide." J. Org. Chem.1986, 51, 567–569.
  • Cyclopropylmethyl Stability

    • Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." J. Am. Chem. Soc.1951 , 73, 2509–2520.[9] (Foundational work on cation stability/rearrangement).

  • Isolation of Picolinic Acids

    • Datta, D.; Kumar, S. "Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems."[10] J. Chem. Eng.[10] Data2014 , 59, 3012–3020.

Sources

Method

Application Note: Reductive Amination of 5-(Cyclopropylmethoxy)picolinaldehyde

Executive Summary This guide details the optimized protocols for reacting 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1256825-21-4) with primary amines. This specific pyridine scaffold is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for reacting 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 1256825-21-4) with primary amines. This specific pyridine scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., c-Met, VEGFR-2) and S1P1 agonists, where the cyclopropylmethoxy tail provides essential lipophilicity and metabolic stability.

We present three distinct protocols tailored to amine reactivity and "Green Chemistry" requirements, supported by mechanistic insights into the unique electronic properties of the 5-alkoxy-pyridine system.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate: Electronic "Push-Pull"

The reactivity of 5-(Cyclopropylmethoxy)picolinaldehyde is governed by two competing electronic effects:

  • Inductive Withdrawal (-I): The pyridine nitrogen atom is electron-withdrawing, activating the C2-aldehyde toward nucleophilic attack by amines.

  • Resonance Donation (+R): The alkoxy group at the C5 position acts as an electron donor. While this slightly deactivates the ring compared to unsubstituted pyridine, it stabilizes the resulting imine/iminium intermediates.

Reaction Pathway

The reaction proceeds via a classic reductive amination pathway.[1] However, the basicity of the pyridine nitrogen (


) requires careful pH management to prevent catalyst quenching or substrate protonation that inhibits nucleophilic attack.

ReactionMechanism Aldehyde 5-(Cyclopropylmethoxy) picolinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine Target Imine->Product + Hydride Source (Reduction)

Figure 1: General reaction pathway for reductive amination.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aliphatic amines, benzylamines, and non-hindered substrates. Reagents: Sodium Triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE).[2]

Rationale: STAB is a mild hydride donor that reduces imines selectively over aldehydes. DCE is preferred over Methanol here to minimize competitive reduction of the aldehyde to the alcohol.

Materials
  • 5-(Cyclopropylmethoxy)picolinaldehyde (1.0 equiv)

  • Primary Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Procedure
  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and primary amine (1.1 mmol) in DCE (5 mL).

  • Acid Catalysis: Add Acetic Acid (1.0 mmol). The pyridine ring may buffer this, so stoichiometric acid is often necessary to ensure the pH remains slightly acidic (~ pH 5-6) to activate the carbonyl without protonating the amine nucleophile completely.

  • Stirring: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LC-MS. Disappearance of the aldehyde peak indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Note: Gas evolution (

      
      ) is minimal but possible.
      
  • Completion: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to break down boron complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Titanium-Mediated (For "Difficult" Amines)

Best for: Anilines (weak nucleophiles) or Sterically Hindered Amines. Reagents: Titanium(IV) isopropoxide (


), Sodium Borohydride (

).

Rationale:


 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine even with poor nucleophiles.
Step-by-Step Procedure
  • Complexation: Mix Aldehyde (1.0 mmol) and Amine (1.2 mmol) in neat

    
     (2.0 equiv) or in minimal dry THF.
    
  • Incubation: Stir under Nitrogen at RT (or 50°C for anilines) for 6–12 hours.

  • Reduction: Dilute with dry Ethanol (5 mL). Add

    
     (1.5 equiv) carefully (exothermic).
    
  • Hydrolysis: Quench by adding water (2 mL). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.

Data Analysis & Validation

Expected Yields & Solvent Effects

The lipophilic nature of the cyclopropylmethoxy group makes this substrate highly soluble in chlorinated solvents, favoring Protocol A.

SolventReducing AgentAmine TypeTypical YieldNotes
DCE STABBenzyl/Alkyl85-95% Optimal. Cleanest profile.
MeOH NaBH3CNBenzyl/Alkyl70-80%Slower; potential aldehyde reduction.
THF/EtOH Ti(OiPr)4 / NaBH4Aniline/Aryl65-85%Essential for weak nucleophiles.
Water/EtOH 2-Picoline BoraneAlkyl60-75%Green chemistry alternative.
Self-Validating the Workup (Purification)

Because the product contains a basic pyridine nitrogen and a newly formed secondary amine, standard silica chromatography can lead to streaking/loss of product.

The "Acid-Base" Purification Trick:

  • After reaction, extract the organic layer with 1M HCl . The product moves to the aqueous phase (protonated). Neutral impurities remain in the organic phase.

  • Wash the aqueous phase with Ether/EtOAc.

  • Basify the aqueous phase (pH > 10) with NaOH.

  • Extract back into DCM. This yields high-purity amine without column chromatography.

Decision Matrix for Experimental Design

Use this logic flow to select the correct protocol for your specific amine partner.

DecisionMatrix Start Select Amine Type IsAlkyl Is it an Alkyl/Benzyl Amine? Start->IsAlkyl IsHindered Is it Sterically Hindered or an Aniline? IsAlkyl->IsHindered No ProtocolA PROTOCOL A (STAB / DCE) Standard High Yield IsAlkyl->ProtocolA Yes (Standard) ProtocolB PROTOCOL B (Ti(OiPr)4 / NaBH4) Forcing Conditions IsHindered->ProtocolB Yes ProtocolC PROTOCOL C (Picoline Borane) Green/Eco-friendly IsHindered->ProtocolC No (Green Req.)

Figure 2: Decision matrix for selecting the optimal reductive amination method.

Safety & Handling

  • STAB: Reacts with water to release hydrogen gas. Keep dry.

  • Pyridine Derivatives: Often possess distinct, unpleasant odors and potential biological activity. Handle in a fume hood.

  • Cyclopropylmethoxy moiety: Generally stable, but avoid strong Lewis acids (like

    
    ) which can cleave the ether bond.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Li, J. J. "Application of Pyridine Derivatives in Drug Discovery." Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, 2005. (Contextual grounding for pyridine kinase inhibitors).
  • Burkhardt, E. R., & Coleridge, B. M. "Green Reductive Amination using 2-Picoline Borane." Tetrahedron Letters, 2008, 49(35), 5152-5155.

  • Matrix Fine Chemicals. "5-Cyclopropylpyridine-2-carbaldehyde Product Data." (Verification of CAS and commercial availability).

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde

Introduction 5-(Cyclopropylmethoxy)picolinaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(Cyclopropylmethoxy)picolinaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular architectures for drug discovery programs. Its structural motif, featuring a pyridine-2-carboxaldehyde core appended with a cyclopropylmethoxy group at the 5-position, imparts unique conformational and electronic properties that are often exploited to enhance pharmacological activity and metabolic stability. The efficient and scalable synthesis of this intermediate is therefore of critical importance for advancing pharmaceutical research and development.

This document provides a detailed guide to a robust and scalable synthetic route for 5-(Cyclopropylmethoxy)picolinaldehyde, starting from commercially available precursors. The presented methodology is designed to be readily adaptable to large-scale production, with an emphasis on operational simplicity, high yields, and the use of cost-effective reagents. The protocols have been developed to ensure a high degree of scientific integrity and are supported by mechanistic insights and comprehensive referencing.

Retrosynthetic Analysis and Strategy

A logical and scalable approach to the synthesis of the target aldehyde (I) involves the oxidation of the corresponding primary alcohol, (5-(cyclopropylmethoxy)pyridin-2-yl)methanol (II). This alcohol can be prepared via the reduction of a suitable carboxylic acid derivative, such as an ester (III). The crucial cyclopropylmethoxy moiety can be introduced through a Williamson ether synthesis on a 5-hydroxypyridine precursor (IV). This overall strategy is outlined in the retrosynthetic analysis below.

Retrosynthesis target 5-(Cyclopropylmethoxy)picolinaldehyde (I) alcohol (5-(Cyclopropylmethoxy)pyridin-2-yl)methanol (II) target->alcohol Oxidation ester Methyl 5-(cyclopropylmethoxy)picolinate (III) alcohol->ester Reduction hydroxy_ester Methyl 5-hydroxypicolinate (IV) ester->hydroxy_ester Etherification

Caption: Retrosynthetic pathway for 5-(Cyclopropylmethoxy)picolinaldehyde.

Synthetic Route Overview

The chosen forward synthesis commences with the commercially available and inexpensive starting material, 2-amino-5-methoxypyridine. This is converted in a four-step sequence to the target aldehyde. The overall workflow is designed for efficiency and scalability.

Workflow start 2-Amino-5-methoxypyridine step1 Step 1: Demethylation start->step1 intermediate1 2-Amino-5-hydroxypyridine step1->intermediate1 step2 Step 2: Sandmeyer Reaction intermediate1->step2 intermediate2 5-Hydroxy-2-cyanopyridine step2->intermediate2 step3 Step 3: Etherification intermediate2->step3 intermediate3 5-(Cyclopropylmethoxy)picolinonitrile step3->intermediate3 step4 Step 4: Reductive Hydrolysis intermediate3->step4 product 5-(Cyclopropylmethoxy)picolinaldehyde step4->product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Amino-5-hydroxypyridine

The initial step involves the demethylation of 2-amino-5-methoxypyridine to furnish 2-amino-5-hydroxypyridine. This transformation can be effectively achieved using strong acids like hydrobromic acid or pyridine hydrochloride. For scalability, the use of pyridine hydrochloride is often preferred due to its less corrosive nature compared to mineral acids at high temperatures.

Protocol 1: Demethylation of 2-Amino-5-methoxypyridine
ParameterValue
Reactants 2-Amino-5-methoxypyridine, Pyridine hydrochloride
Solvent None (melt)
Temperature 180-190 °C
Time 3-4 hours
Work-up Neutralization with aqueous base, extraction
Typical Yield 85-95%

Step-by-Step Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-5-methoxypyridine (1.0 eq) and pyridine hydrochloride (3.0 eq).

  • Heat the mixture to 180-190 °C with stirring. The solid mixture will melt and form a homogenous solution.

  • Maintain the reaction at this temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to approximately 80-90 °C and cautiously add water.

  • Cool to room temperature and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-5-hydroxypyridine as a solid.

Part 2: Synthesis of 5-Hydroxy-2-cyanopyridine

The conversion of the 2-amino group to a nitrile is accomplished via a Sandmeyer reaction. This classic transformation involves the diazotization of the amino group followed by reaction with a cyanide salt, typically copper(I) cyanide.

Protocol 2: Sandmeyer Reaction of 2-Amino-5-hydroxypyridine
ParameterValue
Reactants 2-Amino-5-hydroxypyridine, Sodium nitrite, Copper(I) cyanide
Solvent Aqueous HCl, Toluene
Temperature 0-5 °C (Diazotization), 60-70 °C (Cyanation)
Time 1-2 hours (Diazotization), 2-3 hours (Cyanation)
Work-up Phase separation, extraction, crystallization
Typical Yield 70-80%

Step-by-Step Procedure:

  • Suspend 2-amino-5-hydroxypyridine (1.0 eq) in a mixture of water and concentrated hydrochloric acid (4.0 eq) in a reaction vessel and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature to form the diazonium salt solution.

  • In a separate vessel, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.6 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to 60-70 °C for 2-3 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-hydroxy-2-cyanopyridine.

Part 3: Synthesis of 5-(Cyclopropylmethoxy)picolinonitrile

The key cyclopropylmethoxy group is introduced via a Williamson ether synthesis. The hydroxyl group of 5-hydroxy-2-cyanopyridine is deprotonated with a suitable base, and the resulting alkoxide is reacted with (bromomethyl)cyclopropane.

Protocol 3: Etherification of 5-Hydroxy-2-cyanopyridine
ParameterValue
Reactants 5-Hydroxy-2-cyanopyridine, (Bromomethyl)cyclopropane, Potassium carbonate
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Temperature 60-80 °C
Time 4-6 hours
Work-up Aqueous work-up, extraction, crystallization
Typical Yield 90-98%

Step-by-Step Procedure:

  • To a solution of 5-hydroxy-2-cyanopyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water to give 5-(cyclopropylmethoxy)picolinonitrile.

Part 4: Synthesis of 5-(Cyclopropylmethoxy)picolinaldehyde

The final step is the conversion of the nitrile to the aldehyde. This can be achieved in a single step using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) followed by an aqueous workup. This method is highly effective for the partial reduction of nitriles to aldehydes and is amenable to large-scale operations.

Protocol 4: Reductive Hydrolysis of 5-(Cyclopropylmethoxy)picolinonitrile
ParameterValue
Reactants 5-(Cyclopropylmethoxy)picolinonitrile, Diisobutylaluminium hydride (DIBAL-H)
Solvent Toluene or Dichloromethane (DCM)
Temperature -78 °C to 0 °C
Time 2-3 hours
Work-up Quenching with acid, extraction, purification
Typical Yield 75-85%

Step-by-Step Procedure:

  • Dissolve 5-(cyclopropylmethoxy)picolinonitrile (1.0 eq) in anhydrous toluene in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.5 eq, typically 1.0 M in toluene or hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with toluene or DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-(cyclopropylmethoxy)picolinaldehyde.

Conclusion

The synthetic route detailed herein provides a scalable and efficient pathway to 5-(cyclopropylmethoxy)picolinaldehyde, a valuable intermediate in pharmaceutical research. By utilizing readily available starting materials and well-established, robust chemical transformations, this guide offers a practical solution for the synthesis of this important building block. The step-by-step protocols and tabulated data are intended to facilitate the successful implementation of this synthesis in a research or production setting.

References

  • Lue, P. et al. (2004). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Journal of Organic Chemistry.
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Cislak, F. E. (1964). Synthesis of pyridine aldehydes.
  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Larock, R. C. (1999).
  • Ansari, A. I., & Gree, R. (2001). Chemoselective Agents for Oxidizing Alcohols. Organic Letters.
  • Liu, M. C., et al. (1992). Synthesis and Anti-Tumor Activity of Amino Derivatives of Pyridine-2-Carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • Zhou, D., et al. (2025). Development of a Scalable Synthesis of a HPK1 Inhibitor. Journal of Organic Chemistry.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Cyclopropylmethoxy)picolinaldehyde

Ticket ID: #PUR-5CP-PIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Flash Chromatography & Isolation Protocols Executive Summary You are attempting to purify 5-(cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5CP-PIC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Flash Chromatography & Isolation Protocols

Executive Summary

You are attempting to purify 5-(cyclopropylmethoxy)picolinaldehyde , a critical intermediate often utilized in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs). This molecule presents a "dual-threat" challenge in chromatography:

  • The Pyridine Ring: A basic nitrogen that interacts strongly with acidic silanols on silica gel, causing peak tailing.[1]

  • The Aldehyde: A reactive electrophile prone to oxidation (to carboxylic acid) or acetal formation if handled improperly in alcoholic solvents.

This guide provides a self-validating workflow to maximize recovery and purity, moving beyond standard protocols to address the specific physicochemical properties of this substrate.

Part 1: Troubleshooting Guide (Q&A)

Category A: Peak Resolution & Shape

Q: My product elutes as a broad, tailing streak rather than a sharp band. How do I fix this?

A: This is the "Pyridine Effect." The basic nitrogen at position 1 of the picolinaldehyde core is hydrogen-bonding with the acidic protons of the silica gel (Si-OH).

  • Immediate Fix: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[2][3] TEA is a stronger base than the pyridine ring. It preferentially binds to the active silanol sites, effectively "capping" the silica and allowing your product to elute freely.

  • Alternative: If you are using a DCM/MeOH gradient, use 1% 7N Ammonia in MeOH instead of pure MeOH.

  • Pre-treatment: For sensitive separations, pre-wash the column with the TEA-containing solvent, then equilibrate with your starting non-polar solvent.

Q: I see a new spot at the baseline that wasn't there before the column. Did I lose my product?

A: You are likely observing on-column oxidation . Aldehydes can oxidize to carboxylic acids (5-(cyclopropylmethoxy)picolinic acid) when exposed to air on the high-surface-area environment of silica gel.

  • Diagnosis: The baseline spot is likely the corresponding carboxylic acid, which sticks to silica.

  • Prevention:

    • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <20 minutes.

    • Inert Loading: Flush the column with Nitrogen/Argon before loading if possible.

    • Solvent Choice: Avoid technical grade ethers containing peroxides, which accelerate oxidation.

Category B: Impurity Management (The Mitsunobu Problem)

Q: I synthesized this via a Mitsunobu reaction (5-hydroxy-2-picolinaldehyde + cyclopropylmethanol). I cannot separate the Triphenylphosphine Oxide (TPPO) from my product.

A: TPPO is notoriously difficult to separate from polar pyridines because they often co-elute in EtOAc/Hexane gradients. Do not rely solely on chromatography.

  • The "Pre-Column" Hack: Use ZnCl₂ precipitation .[3][4]

    • Protocol: Dissolve your crude mixture in Ethanol (or EtOAc/EtOH). Add 2 equivalents of ZnCl₂. TPPO forms a complex

      
       which precipitates as a solid. Filter this off. The filtrate contains your pyridine product.
      
    • Why it works: This exploits the high affinity of the phosphoryl oxygen for Lewis acids, physically removing the bulk of the impurity before you even touch a column [1].

Category C: Solubility & Loading

Q: My crude material crystallizes on the top of the column when I use Hexanes.

A: 5-(Cyclopropylmethoxy)picolinaldehyde has limited solubility in pure hexanes.

  • Solution: Use Solid Loading (Dry Loading) .

    • Dissolve crude in a minimal amount of DCM.

    • Add silica gel (ratio 1:2 crude:silica).

    • Evaporate to dryness on a rotovap until you have a free-flowing powder.

    • Load this powder on top of the column.[5] This eliminates solvent mismatch issues and band broadening.

Part 2: The "Gold Standard" Purification Protocol

Objective: Isolate >98% pure aldehyde with <0.5% TPPO or acid impurity.

Pre-Purification Workup (Critical Step)
  • If Mitsunobu was used: Perform the ZnCl₂ precipitation described above.

  • If Nucleophilic Substitution was used: Wash the organic layer with saturated NaHCO₃ to remove any acidic impurities.

Column Setup
  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Column Volume (CV): Use a cartridge size where the sample load is <5% of the silica mass.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .

Gradient Profile
Time (CV)% Solvent BAction
0–20%Equilibrate & Elute non-polar junk
2–50% → 10%Linear Ramp
5–1510% → 40%Product Elution Window (Expect elution ~25-30% B)
15–1840% → 100%Flush column
Post-Run Analysis
  • Pool fractions.

  • Immediately evaporate solvents at <40°C to prevent thermal degradation.

  • Store under Argon at -20°C.

Part 3: Visual Troubleshooting & Workflows

Diagram 1: Chromatography Decision Tree

Use this flow to diagnose peak shape issues in real-time.

Troubleshooting Start Start: Evaluate TLC/Test Run CheckTailing Is the spot/peak tailing? Start->CheckTailing AddBase Action: Add 1% TEA to Eluent CheckTailing->AddBase Yes CheckCoelution Is TPPO co-eluting? CheckTailing->CheckCoelution No AddBase->CheckCoelution Precipitate Action: ZnCl2 Precipitation (Pre-column) CheckCoelution->Precipitate Yes CheckOxidation Is there a baseline spot? CheckCoelution->CheckOxidation No Precipitate->CheckOxidation SpeedUp Action: Increase Flow Rate Use Inert Gas CheckOxidation->SpeedUp Yes Success Ready for Purification CheckOxidation->Success No SpeedUp->Success

Caption: Diagnostic logic for optimizing pyridine aldehyde purification. Blue nodes indicate decision points; Green/Yellow nodes indicate corrective actions.

Diagram 2: TPPO Removal & Purification Workflow

The integrated workflow for Mitsunobu-derived crude material.

PurificationWorkflow Crude Crude Reaction Mix (Aldehyde + TPPO) Precip Add ZnCl2 / EtOH Stir 30 min Crude->Precip Filter Filtration Precip->Filter SolidWaste Solid Waste [ZnCl2(TPPO)2] Filter->SolidWaste Remove precipitate Filtrate Filtrate (Enriched Product) Filter->Filtrate Collect liquid DryLoad Dry Load on Silica Filtrate->DryLoad Flash Flash Chromatography Hex/EtOAc + 1% TEA DryLoad->Flash Pure Pure Aldehyde Flash->Pure

Caption: Optimized workflow removing TPPO prior to chromatography to prevent co-elution.

Part 4: Reference Data

Table 1: Solvent System Compatibility
Solvent SystemSuitabilityNotes
Hexane / EtOAc Excellent Standard. Requires TEA (1%) to prevent tailing.
DCM / MeOH Good Higher loading capacity. Use 1% NH₃ in MeOH to deactivate silica.
Ether / Pentane Caution Avoid if ether contains peroxides (oxidation risk).
Acetone / Hexane Fair Good selectivity, but UV cutoff of acetone can interfere with detection at 254nm.
Table 2: Estimated Rf Values (Silica Gel)

Conditions: 30% EtOAc in Hexanes

CompoundRf ValueAppearance (UV)
5-(Cyclopropylmethoxy)picolinaldehyde0.35 - 0.40 Dark UV active spot
Triphenylphosphine Oxide (TPPO)0.30 - 0.35Intense UV, often streaks
5-Hydroxy-2-picolinaldehyde (SM)0.10Polar, streaks
5-(Cyclopropylmethoxy)picolinic acid0.00 - 0.05Baseline spot (Oxidation byproduct)

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[3][4][6] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Li, J. J. (Ed.). (2011). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Basic Compounds. [Link]

Sources

Optimization

Preventing air oxidation of 5-(Cyclopropylmethoxy)picolinaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Cyclopropylmethoxy)picolinaldehyde. It provides in-depth troubleshooting advice and frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Cyclopropylmethoxy)picolinaldehyde. It provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge associated with this reagent: its susceptibility to air oxidation. The information herein is structured to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

I. Understanding the Challenge: The Science of Picolinaldehyde Oxidation

Before delving into preventative measures, it is crucial to understand why 5-(Cyclopropylmethoxy)picolinaldehyde is prone to degradation. Aldehydes, in general, are susceptible to oxidation to their corresponding carboxylic acids, a reaction that can be initiated by atmospheric oxygen.[1] This process often proceeds via a radical chain mechanism, which can be accelerated by factors such as light and heat.[2]

The structure of 5-(Cyclopropylmethoxy)picolinaldehyde presents a unique electronic profile that influences its reactivity. The pyridine ring, being an electron-withdrawing heterocycle, increases the electrophilicity of the aldehyde's carbonyl carbon.[3] This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, and in the context of oxidation, it can facilitate the initial steps of the degradation process. Compared to its benzaldehyde analogue, picolinaldehyde derivatives can exhibit enhanced reactivity towards oxidation.[4][5]

The primary degradation product you will encounter is 5-(Cyclopropylmethoxy)picolinic acid. The presence of this impurity can significantly impact the outcome of your reactions, leading to lower yields of the desired product and complications in purification.

II. Frequently Asked Questions (FAQs)

Q1: My bottle of 5-(Cyclopropylmethoxy)picolinaldehyde is a yellow to brown color, and I see some crystalline material. Is it still usable?

The appearance of a yellow or brown color and the presence of solid precipitates are strong indicators of oxidation. The crystalline material is likely the corresponding carboxylic acid, 5-(Cyclopropylmethoxy)picolinic acid. While the aldehyde may not be completely degraded, the purity is compromised. It is highly recommended to assess the purity before use and consider purification if the level of impurity is significant.

Q2: What are the ideal storage conditions for 5-(Cyclopropylmethoxy)picolinaldehyde to minimize oxidation?

Based on the manufacturer's safety data sheet (SDS), the recommended storage conditions are crucial for maintaining the integrity of the compound.[6][7]

ParameterRecommendationRationale
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[6]Prevents contact with atmospheric oxygen, the primary oxidizing agent.
Temperature Refrigerate at 2-8 °C (36-46 °F).[6]Lowers the rate of chemical reactions, including oxidation.
Container Keep in a tightly sealed, opaque container.Protects from light, which can catalyze oxidation, and prevents moisture ingress.

Q3: Can I use an antioxidant to prolong the shelf-life of my 5-(Cyclopropylmethoxy)picolinaldehyde?

Yes, for long-term storage, the addition of a radical scavenger antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial.[8][9] BHT works by terminating the free radical chain reactions that propagate oxidation.[9] A very low concentration (e.g., 0.01-0.1% by weight) is typically sufficient. However, it is critical to ensure that BHT will not interfere with your downstream applications.

III. Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section provides a structured approach to identifying and addressing oxidation-related problems during your experiments.

A. Diagnosis of Oxidation

The first step in troubleshooting is to confirm the presence of the carboxylic acid impurity. Several analytical techniques can be employed for this purpose.

1. Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of your aldehyde.[3]

  • Observation: The carboxylic acid is significantly more polar than the aldehyde. Therefore, on a normal-phase silica gel plate, the acid will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the aldehyde. You will likely observe a "smear" or a distinct spot closer to the baseline in addition to the spot for the aldehyde.

  • Visualization: Aromatic compounds can often be visualized under a UV lamp (254 nm).[8] Staining with a universal indicator like potassium permanganate can also be used, which will react with the aldehyde.

TLC_Analysis

2. High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity, Reverse-Phase HPLC is the method of choice.[10]

  • Principle: In a reverse-phase setup (e.g., with a C18 column), the more polar carboxylic acid will elute earlier than the less polar aldehyde.

  • Detection: A UV detector is suitable for detecting both the aldehyde and the carboxylic acid, as both contain a chromophore.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can also be used to detect the presence of the carboxylic acid impurity.

  • Aldehyde Proton: The aldehyde proton of 5-(Cyclopropylmethoxy)picolinaldehyde will appear as a singlet in the downfield region of the spectrum, typically between 9-10 ppm.

  • Carboxylic Acid Proton: The carboxylic acid proton is a broad singlet that can appear over a wide range of the spectrum (often >10 ppm) and may exchange with residual water in the NMR solvent. More diagnostically, the alpha-protons on the pyridine ring adjacent to the carboxylate will experience a different chemical shift compared to those adjacent to the aldehyde.

B. Remediation and Purification

If you have confirmed that your 5-(Cyclopropylmethoxy)picolinaldehyde is significantly oxidized, purification is necessary.

Protocol: Purification via Bisulfite Adduct Formation

This classical method is highly effective for separating aldehydes from non-carbonyl impurities, including the corresponding carboxylic acid.[5]

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for several minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct, while the carboxylic acid will be deprotonated by the weakly basic bisulfite solution and also partition into the aqueous layer.

  • Separation: Separate the aqueous layer containing the aldehyde-bisulfite adduct and the carboxylate salt.

  • Regeneration of Aldehyde: To regenerate the aldehyde, treat the aqueous layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, or a dilute sodium hydroxide (NaOH) solution until the solution is basic. This will reverse the adduct formation, causing the pure aldehyde to precipitate or form an organic layer.

  • Final Extraction and Drying: Extract the regenerated aldehyde with a fresh portion of an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to obtain the purified 5-(Cyclopropylmethoxy)picolinaldehyde.

Purification_Workflow

IV. Experimental Protocols: Best Practices for Handling

To prevent oxidation during your experiments, it is essential to employ air-free techniques.[6]

A. Working Under an Inert Atmosphere

For reactions that are sensitive to air, working in a glovebox or using a Schlenk line is highly recommended.[11]

Workflow: Using a Schlenk Line for a Reaction

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) to remove adsorbed water. Assemble the glassware while hot and allow it to cool under a stream of inert gas (argon or nitrogen).[3]

  • Inert Gas Purge: Connect the assembled apparatus to a Schlenk line. Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this "purge cycle" at least three times to ensure a completely inert atmosphere.[12]

  • Solvent Degassing: Solvents can contain dissolved oxygen. Degas your solvents before use by either the "freeze-pump-thaw" method or by sparging with an inert gas for at least 30 minutes.[6]

  • Reagent Transfer: Transfer 5-(Cyclopropylmethoxy)picolinaldehyde and other air-sensitive reagents using gas-tight syringes or cannulas.[7]

  • Reaction Monitoring: Monitor the reaction progress using TLC by withdrawing aliquots with a syringe under a positive pressure of inert gas.

  • Work-up: Quench the reaction under an inert atmosphere before exposing it to air.

Schlenk_Line_Setup

By adhering to these guidelines and understanding the chemical principles at play, you can significantly mitigate the challenges of working with 5-(Cyclopropylmethoxy)picolinaldehyde and ensure the reliability and success of your experimental outcomes.

V. References

  • Sigma-Aldrich. (2025, December 22). Safety Data Sheet: 5-(Cyclopropylmethoxy)picolinaldehyde.

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-(tert-Butoxy)picolinaldehyde.

  • Jubilant Ingrevia. Safety Data Sheet: Pyridine-2-carboxaldehyde.

  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

  • Tocris Bioscience. Stability and Storage.

  • Pawar, S. A., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society.

  • Biswas, T. (2021, September 18). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube.

  • Correlation Analysis of Structure & Reactivity In The Oxidation of Aromatic Aldehydes By 2-Picolinium Chlorochromate. Scribd.

  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

  • Kao Corporation. BHT (Butylated Hydroxytoluene).

  • Wikipedia. Butylated hydroxytoluene.

  • Britannica. (2026, January 29). Aldehyde.

Sources

Troubleshooting

Troubleshooting aldehyde stability in 5-(Cyclopropylmethoxy)picolinaldehyde

Welcome to the technical support center for 5-(Cyclopropylmethoxy)picolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Cyclopropylmethoxy)picolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability issues encountered during experimentation. The following question-and-answer format addresses specific challenges, explains the underlying chemical principles, and offers validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Question 1: My sample of 5-(Cyclopropylmethoxy)picolinaldehyde has developed a yellow or brownish tint over time. What is causing this discoloration and is the compound still usable?

Answer:

The discoloration of your 5-(Cyclopropylmethoxy)picolinaldehyde sample is a common indicator of degradation, most likely due to oxidation and/or polymerization.[1] Aromatic aldehydes, particularly those with electron-donating groups like the cyclopropylmethoxy substituent, can be susceptible to aerial oxidation. The aldehyde group (-CHO) can be oxidized to the corresponding carboxylic acid (5-(cyclopropylmethoxy)picolinic acid). While slight discoloration may not render the compound completely unusable for all applications, it signifies a decrease in purity and the presence of impurities that could interfere with your reaction.

Causality: The pyridine ring and the aldehyde group are susceptible to oxidation.[2][3] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.[4][5] Light can provide the energy for photo-oxidation, leading to the formation of radical species that initiate degradation pathways.[6]

Troubleshooting Protocol:

  • Assess Purity: Before use, it is crucial to assess the purity of the discolored aldehyde. This can be achieved through analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of a carboxylic acid proton signal and a decrease in the integration of the aldehyde proton signal.

    • High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of the discolored sample to a pure standard to quantify the level of impurity.[7][8]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the degradation products.[9]

  • Purification (if necessary): If the purity is compromised, consider purification. Column chromatography on silica gel is a common method for purifying aldehydes. However, be mindful that prolonged exposure to silica gel can sometimes promote degradation. A rapid purification is recommended.

  • Preventative Measures: To prevent future degradation, adhere to strict storage and handling protocols as outlined in the table below.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[10]Reduces the rate of oxidative and polymerization reactions.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[11]Minimizes exposure to oxygen, a key reactant in oxidation.[4]
Light Store in an amber vial or a light-proof container.[5][11]Prevents photo-induced degradation.[6]
Container Use a tightly sealed container to prevent moisture and air ingress.[5][12]Moisture can facilitate certain degradation pathways.
Question 2: I'm observing the formation of a white precipitate in my reaction mixture containing 5-(Cyclopropylmethoxy)picolinaldehyde under basic conditions. What is this precipitate and how can I avoid it?

Answer:

The formation of a white precipitate under basic conditions is likely due to the Cannizzaro reaction.[13][14] This is a disproportionation reaction that occurs with aldehydes that lack an alpha-hydrogen, such as 5-(Cyclopropylmethoxy)picolinaldehyde. In the presence of a strong base, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[13][15][16] The carboxylic acid salt is often insoluble in organic solvents, leading to its precipitation.

Mechanism: The Cannizzaro Reaction

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 5-(Cyclopropylmethoxy)picolinaldehyde Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ OH- OH⁻ Intermediate1_2 Tetrahedral Intermediate Intermediate1->Intermediate1_2 Aldehyde2 5-(Cyclopropylmethoxy)picolinaldehyde Alkoxide Alkoxide Anion Aldehyde2->Alkoxide Carboxylate Carboxylate Anion Intermediate1_2->Carboxylate Hydride Transfer Carboxylate_2 Carboxylate Anion Carboxylate->Carboxylate_2 Alkoxide_2 Alkoxide Anion Alkoxide->Alkoxide_2 Carboxylic_Acid Carboxylic Acid Alcohol Primary Alcohol Alkoxide_2->Alcohol + H₂O Carboxylate_2->Carboxylic_Acid + H₃O⁺ (workup)

Caption: Mechanism of the Cannizzaro Reaction.

Troubleshooting Protocol:

  • pH Control: Carefully control the pH of your reaction mixture. The Cannizzaro reaction is base-catalyzed, so avoiding strongly basic conditions is key.[13][17][18] If your reaction requires a base, consider using a weaker, non-nucleophilic base or a hindered base. The use of a buffer system can also help maintain a stable pH.[19]

  • Temperature Management: The rate of the Cannizzaro reaction is also temperature-dependent. Running your reaction at a lower temperature can help to minimize this side reaction.

  • Reaction Time: Minimize the reaction time as much as possible. Prolonged exposure to basic conditions will increase the likelihood of the Cannizzaro reaction occurring.

  • Alternative Reagents: If possible, explore alternative synthetic routes that do not require strongly basic conditions.

Question 3: My reaction yield is consistently low when using 5-(Cyclopropylmethoxy)picolinaldehyde. How can I troubleshoot this issue?

Answer:

Low reaction yields can stem from several factors related to the stability and reactivity of 5-(Cyclopropylmethoxy)picolinaldehyde. Beyond the degradation pathways already discussed (oxidation and the Cannizzaro reaction), other potential issues include incomplete reactions, side reactions, and the purity of your starting material.

Experimental Workflow for Troubleshooting Low Yields

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Troubleshooting Guide:

  • Verify Starting Material Purity: As mentioned in Question 1, always begin by confirming the purity of your 5-(Cyclopropylmethoxy)picolinaldehyde using techniques like NMR, HPLC, or GC-MS.[7][9][20] Impurities can act as inhibitors or participate in unwanted side reactions.

  • Optimize Reaction Conditions:

    • Solvent: Ensure the solvent is dry and appropriate for the reaction. Protic solvents can sometimes interfere with reactions involving aldehydes.

    • Temperature: The optimal temperature will depend on the specific reaction. Both excessively high and low temperatures can negatively impact the yield.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product.[9]

  • Investigate for Side Reactions:

    • Analyze the crude reaction mixture to identify any major side products. This can provide clues about competing reaction pathways.

    • Consider the possibility of self-condensation reactions or reactions with the solvent.

  • Reagent Stoichiometry and Quality:

    • Double-check the stoichiometry of all reagents.

    • Ensure that all other reagents used in the reaction are of high purity and are not a source of contamination.

Question 4: How can I accurately quantify the concentration of a 5-(Cyclopropylmethoxy)picolinaldehyde solution?

Answer:

Accurate quantification is essential for reproducible experiments. Several analytical methods can be employed to determine the concentration of your aldehyde solution.

Recommended Quantification Methods:

MethodPrincipleAdvantagesConsiderations
Quantitative NMR (qNMR) Integration of the aldehyde proton signal relative to a certified internal standard.Highly accurate and does not require a calibration curve.Requires a high-field NMR spectrometer and a suitable internal standard.
HPLC with UV Detection Separation by chromatography and quantification based on the peak area relative to a calibration curve.[7][8]Widely available, high sensitivity, and can simultaneously assess purity.Requires the preparation of a standard curve with a pure reference material.
GC-MS Separation by gas chromatography and detection by mass spectrometry.[9]Excellent for volatile compounds and provides structural information.The compound must be thermally stable and volatile. Derivatization may be necessary.
Derivatization followed by Spectrophotometry Reaction with a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine, DNPH) to form a colored product that can be quantified using a spectrophotometer.[21]Simple and cost-effective.Can be less specific than chromatographic methods.

Protocol for Quantification by HPLC:

  • Prepare a Stock Solution: Accurately weigh a known amount of pure 5-(Cyclopropylmethoxy)picolinaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

  • Create a Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

  • Analyze Samples: Inject the standards and your unknown sample into the HPLC system.

  • Generate the Calibration Curve: Plot the peak area of the standards against their known concentrations.

  • Determine Unknown Concentration: Use the equation of the line from the calibration curve to calculate the concentration of your unknown sample based on its peak area.

By systematically addressing these common issues, researchers can improve the reliability and success of their experiments involving 5-(Cyclopropylmethoxy)picolinaldehyde.

References

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Creative Proteomics. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • NANOLAB. (n.d.). Aldehyde Quantification: Laboratory Methods and Importance.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a).
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Journal of Lipid Research. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1.
  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones.
  • J&K Scientific LLC. (2021, February 23). Cannizzaro Reaction.
  • Online Organic Chemistry Tutor. (2025, April 27). Cannizzaro Reaction.
  • Friedman, M. (2000, June 15). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • Vibrant Pharma Inc. (n.d.). 2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • Veeprho. (2020, August 6). Evaluation of Photodegradation Pathways.

Sources

Optimization

Optimizing Cyclopropylmethylation of 5-Hydroxypicolinaldehyde: Technical Support Guide

-Alkylation of 5-Hydroxy-2-pyridinecarboxaldehyde Executive Summary & Core Directive This guide addresses the regioselective -alkylation of 5-hydroxypicolinaldehyde (5-hydroxy-2-pyridinecarboxaldehyde) with (bromomethyl)...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of 5-Hydroxy-2-pyridinecarboxaldehyde

Executive Summary & Core Directive

This guide addresses the regioselective


-alkylation of 5-hydroxypicolinaldehyde  (5-hydroxy-2-pyridinecarboxaldehyde) with (bromomethyl)cyclopropane . This transformation is critical in medicinal chemistry but fraught with specific challenges:
  • Ambident Nucleophilicity: The substrate can alkylate at the oxygen (desired) or nitrogen (undesired zwitterionic species).

  • Aldehyde Instability: The C2-aldehyde is susceptible to Cannizzaro disproportionation or oxidation under harsh basic conditions.

  • Reagent Reactivity: Cyclopropylmethyl halides are sterically hindered adjacent to the ring and require optimized kinetics to avoid rearrangement.

The "Golden Path" Protocol described below utilizes the Cesium Effect to maximize


-selectivity while preserving the aldehyde functionality.

Standard Operating Procedure (SOP)

The "Golden Path" Protocol

Use this baseline method before attempting variations.

ComponentEquivalentsRoleCritical Note
5-Hydroxypicolinaldehyde 1.0SubstrateDry thoroughly; hygroscopic.
(Bromomethyl)cyclopropane 1.2 – 1.5ElectrophileExcess required due to volatility/hydrolysis.
Cesium Carbonate (Cs₂CO₃) 1.5 – 2.0BasePromotes

-alkylation via "Cesium Effect".
Potassium Iodide (KI) 0.1 (10 mol%)CatalystFinkelstein catalyst; accelerates

.
DMF (Anhydrous) [0.2 M]SolventPolar aprotic is essential for Cs₂CO₃ solubility.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and cool under inert atmosphere (

    
     or Ar).
    
  • Solubilization: Charge 5-hydroxypicolinaldehyde (1.0 eq) and anhydrous DMF (concentration 0.2 M). Stir until fully dissolved.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at ambient temperature for 15–30 minutes. The solution typically turns yellow/orange due to phenoxide formation.

  • Activation: Add KI (0.1 eq).

  • Alkylation: Add (bromomethyl)cyclopropane (1.2 eq) dropwise via syringe.

  • Reaction: Heat to 60°C . Monitor by LCMS/TLC every 2 hours.

    • Target Time: 4–8 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (

    
    ) to remove DMF. Wash with brine (
    
    
    
    ). Dry over Na₂SO₄.
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde may streak; add 1% triethylamine if necessary, but usually standard silica suffices.

Scientific Rationale & Mechanism

Why Cesium Carbonate?

The choice of base is the single most critical factor in this synthesis.

  • The Cesium Effect: 3-Hydroxypyridines exist in tautomeric equilibrium with their zwitterionic NH-forms. Hard bases (like NaH) or small cations (Li+, Na+) can form tight ion pairs that may favor

    
    -alkylation or result in poor solubility. The large ionic radius of Cesium (
    
    
    
    vs
    
    
    for Sodium) creates a "loose" ion pair with the phenoxide oxygen. This increases the nucleophilicity of the oxygen atom specifically, driving the reaction toward the desired ether product (
    
    
    -alkylation) rather than the
    
    
    -alkylated pyridone [1, 2].
Why Potassium Iodide (Finkelstein Condition)?

(Bromomethyl)cyclopropane is a moderately reactive electrophile. The cyclopropyl group provides steric bulk adjacent to the leaving group.

  • In-Situ Activation: KI reacts with the alkyl bromide to form the alkyl iodide in situ. The iodide is a far superior leaving group (weaker bond, better polarizability), accelerating the rate-determining

    
     step without requiring higher temperatures that could degrade the aldehyde [3].
    

Visualization: Reaction Pathways & Troubleshooting

ReactionPathways Start 5-Hydroxypicolinaldehyde (Substrate) Base Base Deprotonation (Cs2CO3 vs NaH) Start->Base Intermediate Ambident Anion (O- vs N- nucleophile) Base->Intermediate Tautomeric Equilibrium PathO O-Alkylation (Desired) Ether Formation Intermediate->PathO Cs+ Counterion (Loose Ion Pair) PathN N-Alkylation (Undesired) Pyridone Formation Intermediate->PathN Li+/Na+ Counterion (Tight Ion Pair) PathSide Side Reactions (Cannizzaro/Aldol) Intermediate->PathSide Strong Base (OH-) High Temp

Figure 1: Mechanistic divergence in hydroxypyridine alkylation. The choice of cation (Cs+) steers the pathway toward the green O-alkylation node.

Technical Support & Troubleshooting (Q&A)

Module 1: Regioselectivity Issues ( - vs -Alkylation)

Q: I am observing a significant amount of


-alkylated byproduct (a pyridone). How do I fix this? 
  • Diagnosis: This often occurs when the "hard" nature of the nucleophile is not modulated correctly, or the solvent is too polar/protic.

  • Corrective Action:

    • Switch Base: Ensure you are using Cs₂CO₃ . If you are using K₂CO₃ or NaH, switch immediately. The larger cation favors the "softer" oxygen nucleophile [1].

    • Solvent Check: Ensure DMF is strictly anhydrous. Water solvates the anion and can disrupt the tight/loose ion pair balance.

    • Alternative: If Cs₂CO₃ fails, use Ag₂CO₃ (Silver Carbonate) in Toluene or Benzene. Silver salts are the "nuclear option" for forcing

      
      -alkylation via coordination to the nitrogen lone pair, blocking it from acting as a nucleophile.
      
Module 2: Reaction Stalling & Conversion

Q: The reaction stalls at 60% conversion even after 12 hours. Should I add more base?

  • Diagnosis: Likely electrophile degradation or "poisoning" by bromide accumulation. Adding more base will only degrade the aldehyde.

  • Corrective Action:

    • Add Catalyst: Did you add KI? If not, add 10 mol% KI now.

    • Refresh Electrophile: Cyclopropylmethyl bromide can hydrolyze over time. Add an additional 0.5 eq of fresh alkyl halide.

    • Temperature: Increase temp to 80°C cautiously. Do not exceed 90°C, or the aldehyde will polymerize.

Module 3: Substrate Stability (Aldehyde Protection)

Q: My product peak is disappearing, and I see a new peak with M+16 or dimer formation.

  • Diagnosis: You are seeing Cannizzaro disproportionation (alcohol + acid formation) or oxidation to the carboxylic acid. This happens if hydroxide (

    
    ) is generated in the reaction (wet solvent + carbonate = hydroxide).
    
  • Corrective Action:

    • Dry Everything: Use molecular sieves in your DMF.

    • Inert Atmosphere: Ensure a strict

      
       blanket. Aldehydes oxidize in air at high temps.
      
    • Workup Speed: Do not leave the reaction in basic DMF overnight. Quench and extract immediately upon completion.

Advanced Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 High N-Alkylation? Start->Issue1 Issue2 Low Conversion? Start->Issue2 Issue3 Aldehyde Decomp? Start->Issue3 Sol1 Use Cs2CO3 or Ag2CO3 Check Solvent Dryness Issue1->Sol1 Yes Sol2 Add 10% KI (Finkelstein) Refresh Alkyl Halide Issue2->Sol2 Yes Sol3 Lower Temp (<60°C) Strict Inert Gas Avoid NaOH/KOH Issue3->Sol3 Yes

Figure 2: Rapid diagnostic flowchart for common reaction failures.

References

  • Cesium Effect in Alkylation

    • Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines (and extension to O-alkyl
    • Source:J. Org.[1] Chem. 2002, 67, 674–683.[1]

    • URL:[Link]

    • Relevance: Establishes the superiority of Cesium bases for selective alkyl
  • Regioselectivity in Hydroxypyridines

    • Title: Selective N- or O-arylation using cesium carbonate.[2]

    • Source:Synthesis (via ResearchGate)
    • URL:[Link]

    • Relevance: Confirms Cs₂CO₃ promotes O-selectivity in heterocyclic systems.[3]

  • Finkelstein Reaction Conditions

    • Title: Finkelstein Reaction Mechanism and Applications.[4][5][6][7][8]

    • Source: Byjus / Wikipedia (General Organic Chemistry Principles).
    • URL:[Link][5][6][7][8]

    • Relevance: Validates the use of KI to accelerate alkyl
  • Substrate Data (5-Hydroxypicolinaldehyde)

    • Title: 5-Hydroxy-2-pyridinecarboxaldehyde | C6H5NO2.[9][10][11][12]

    • Source: PubChem CID 278389.
    • URL:[Link]

    • Relevance: Provides physical properties and stability warnings (H319, H302) essential for safety and handling.

Sources

Troubleshooting

Solving solubility issues with 5-(Cyclopropylmethoxy)picolinaldehyde

Welcome to the technical support center for 5-(Cyclopropylmethoxy)picolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Cyclopropylmethoxy)picolinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during the use of this compound in experimental settings. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-(Cyclopropylmethoxy)picolinaldehyde?

A1: While specific quantitative solubility data for 5-(Cyclopropylmethoxy)picolinaldehyde is not extensively published, its structural characteristics as a substituted picolinaldehyde suggest it is a polar molecule. Picolinaldehyde and its derivatives are generally soluble in polar organic solvents.[1] Based on the behavior of analogous compounds, we recommend starting with solvents such as ethanol, methanol, acetone, acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][2] Its solubility in non-polar solvents like hexanes or toluene is likely to be limited. Water solubility is expected to be moderate and highly dependent on pH.

Q2: How does pH influence the solubility of 5-(Cyclopropylmethoxy)picolinaldehyde in aqueous solutions?

A2: The pyridine ring in the molecule's structure is basic and can be protonated under acidic conditions.[3] This protonation forms a pyridinium salt, which will significantly increase its solubility in aqueous media.[4][5] Conversely, in neutral or basic aqueous solutions, the compound will be in its neutral form, which is less water-soluble. Therefore, for applications requiring aqueous dissolution, adjusting the pH to be acidic (e.g., pH < 5) is a primary strategy to enhance solubility.

Q3: Are there any known stability issues I should be aware of when dissolving this compound?

A3: Aldehydes, in general, can be sensitive to air and light, and may be prone to oxidation.[6] Some aldehydes can also form acetals or hemiacetals in the presence of alcohol solvents, particularly under acidic conditions which might be used to promote solubility.[7] It is advisable to store the compound under an inert atmosphere (like argon or nitrogen) and protect it from light.[8] When preparing solutions, using freshly distilled or high-purity solvents is recommended. For prolonged storage, solutions should be kept at low temperatures (2-8 °C).

Troubleshooting Guide: Common Solubility-Related Issues

This guide addresses specific problems you may encounter during your experiments with 5-(Cyclopropylmethoxy)picolinaldehyde and provides actionable solutions based on established chemical principles.

Scenario 1: My compound has precipitated out of solution during my reaction.

Underlying Cause: This common issue can arise from a change in the solvent composition, temperature, or pH during the course of the reaction, leading to a decrease in the compound's solubility.

Troubleshooting Steps:

  • Initial Assessment:

    • Review your reaction conditions. Did you add a reagent in a solvent in which your compound is poorly soluble? Did the reaction temperature decrease significantly?

    • Check the pH of the reaction mixture if it is an aqueous or protic solvent system.

  • Immediate Corrective Actions:

    • Co-solvency: Add a small amount of a good, miscible co-solvent in which your compound is highly soluble (e.g., DMF, THF, or acetonitrile) to the reaction mixture.[9][10] This can often redissolve the precipitate without significantly impacting many reaction types.

    • Temperature Adjustment: Gently warm the reaction mixture. Many organic compounds exhibit increased solubility at higher temperatures. Ensure the increased temperature is compatible with your reaction's stability and desired outcome.

  • Preventative Measures for Future Experiments:

    • Solvent System Optimization: Before running the reaction on a larger scale, perform a small-scale solubility test with your complete reaction mixture (minus any initiating reagents if necessary) to ensure your compound remains in solution under the planned conditions.

    • Pre-dissolving Reagents: If adding a reagent in a different solvent, try to use a solvent that is compatible with the solubility of 5-(Cyclopropylmethoxy)picolinaldehyde, or add it slowly to the reaction mixture to avoid localized concentration changes that can induce precipitation.

Scenario 2: I am experiencing a low yield, and I suspect my product is lost during the aqueous workup.

Underlying Cause: Due to the basicity of the pyridine nitrogen, the compound may become protonated and exhibit some solubility in the acidic aqueous layer during extraction, leading to product loss from the organic phase.

Troubleshooting Workflow:

start Low yield after aqueous workup check_pH Check pH of aqueous layer start->check_pH is_acidic Is aqueous layer acidic? check_pH->is_acidic neutralize Adjust aqueous layer to pH 7-8 with a mild base (e.g., NaHCO3) is_acidic->neutralize Yes combine Combine organic layers is_acidic->combine No re_extract Re-extract aqueous layer with organic solvent neutralize->re_extract re_extract->combine dry_concentrate Dry and concentrate combine->dry_concentrate end Improved yield dry_concentrate->end

Caption: Troubleshooting workflow for low yield after aqueous workup.

Detailed Protocol:

  • pH Adjustment: Before separating the layers, check the pH of the aqueous phase. If it is acidic, carefully add a saturated solution of a mild base like sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH 7-8). This will deprotonate the pyridine ring, making the compound less water-soluble and driving it into the organic layer.

  • Re-extraction: After the initial separation, re-extract the aqueous layer one or two more times with your organic solvent to recover any dissolved product.

  • Combine and Process: Combine all organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to recover your product.

Scenario 3: My purified product appears to be contaminated with a starting material or byproduct that is difficult to separate by column chromatography.

Underlying Cause: Co-elution during chromatography can occur if the impurity has a similar polarity to the desired product. In such cases, a chemical purification method can be highly effective.

Solution: Bisulfite Adduct Formation and Extraction

This technique is particularly useful for separating aldehydes from other organic compounds.[2][10] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction.

Experimental Protocol:

  • Dissolution: Dissolve the impure product mixture in a water-miscible organic solvent like methanol or THF.[2]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture and stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water. Shake the funnel to partition the components.

  • Separation: Allow the layers to separate. The non-aldehydic impurities will remain in the organic layer. The bisulfite adduct of your desired aldehyde will be in the aqueous layer.

  • Recovery of the Aldehyde:

    • Isolate the aqueous layer containing the adduct.

    • Add a fresh portion of an organic solvent (e.g., ethyl acetate).

    • Slowly add a base (e.g., 1M NaOH) to the aqueous layer until it is strongly basic (pH > 10). This will reverse the reaction and liberate the free aldehyde.[2][9]

    • Extract the liberated aldehyde into the fresh organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate to obtain the purified 5-(Cyclopropylmethoxy)picolinaldehyde.

Visualization of the Purification Process:

start Impure Aldehyde Mixture dissolve Dissolve in MeOH/THF start->dissolve add_bisulfite Add saturated NaHSO3 (aq) dissolve->add_bisulfite extract Extract with EtOAc and Water add_bisulfite->extract separate Separate Layers extract->separate organic_layer Organic Layer (Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Aldehyde-Bisulfite Adduct) separate->aqueous_layer basify Add NaOH to Aqueous Layer aqueous_layer->basify re_extract Re-extract with EtOAc basify->re_extract purified_aldehyde Purified Aldehyde in Organic Layer re_extract->purified_aldehyde

Caption: Workflow for purification of aldehydes using bisulfite extraction.

Recommended Solvent Systems for Different Applications

ApplicationRecommended SolventsRationale & Considerations
Reaction Solvent THF, Acetonitrile, DMF, DichloromethaneThese are common aprotic solvents that are unlikely to react with the aldehyde. The choice depends on the specific reaction requirements (e.g., temperature, reagent compatibility).
Aqueous Reactions Water with pH adjustment (acidic)The pyridine moiety allows for enhanced solubility in acidic aqueous solutions due to protonation.[3][4][5]
Column Chromatography Ethyl Acetate/Hexane gradientThis is a standard solvent system for purifying compounds of moderate polarity.[11] The ratio should be optimized using Thin Layer Chromatography (TLC) first. Avoid using alcohol-based solvents if possible, as they can potentially form acetals on the silica gel.[7]
NMR Spectroscopy CDCl3, DMSO-d6, Acetone-d6Standard deuterated solvents for NMR analysis. Chloroform-d is a good first choice for many organic compounds.

References

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2011). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 22(12), 2315-2321.
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4.
  • Kaufmann, A., et al. (2024). Solvent screening for the extraction of aromatic aldehydes.
  • Rhodia Operations. (2012).
  • Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195.
  • Karageorgis, G., et al. (2018).
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(Cyclopropylmethoxy)picolinaldehyde

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-(Cyclopropylmethoxy)picolinaldehyde. The methodologies an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges in the purification of 5-(Cyclopropylmethoxy)picolinaldehyde. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven techniques to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-(Cyclopropylmethoxy)picolinaldehyde in a direct question-and-answer format.

Q1: What are the likely impurities in my crude 5-(Cyclopropylmethoxy)picolinaldehyde sample?

A: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, for aldehydes, a few classes of impurities are consistently observed. These include:

  • Over-oxidation Product: The corresponding carboxylic acid, 5-(cyclopropylmethoxy)picolinic acid, is a very common impurity formed by the oxidation of the aldehyde, which can occur during the reaction, work-up, or even on storage.[1][2]

  • Under-reaction/Reduction Product: The corresponding alcohol, (5-(cyclopropylmethoxy)pyridin-2-yl)methanol, may be present if the oxidation of a starting alcohol was incomplete.[1]

  • Unreacted Starting Materials: Residual precursors from the synthesis are a common source of contamination.

  • Self-Condensation Products: Aldehydes can undergo self-condensation reactions (aldol-type reactions), especially under acidic or basic conditions.[1]

  • Degradation Products: Older samples of similar pyridine aldehydes are often brown, indicating the presence of various degradation-related impurities.[3]

Impurity Class Common Structure Example Typical Removal Strategy
Carboxylic Acid5-(cyclopropylmethoxy)picolinic acidAqueous bicarbonate wash
Alcohol(5-(cyclopropylmethoxy)pyridin-2-yl)methanolColumn Chromatography
Aldol AdductsDimeric or oligomeric speciesColumn Chromatography
Reagents/CatalystsVaries by synthesisAppropriate workup/extraction

Q2: I am attempting purification via silica gel column chromatography, but I'm seeing low recovery or new spots on my TLC. What is happening?

A: This is a classic issue when purifying aldehydes on silica gel. The problem stems from the inherent acidity of standard silica gel.[4]

  • Causality: The Lewis acidic sites on the silica surface can catalyze the formation of acetals or hemiacetals if you are using an alcohol (like methanol or ethanol) in your eluent.[4] This is often observed as streaking on the TLC plate or the appearance of new, less polar spots. Furthermore, sensitive aldehydes can degrade or undergo self-condensation on the acidic stationary phase.[5]

  • Solution:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a tertiary amine, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites.[4] Remember to also add the same percentage of Et₃N to your entire mobile phase.

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[4][5]

    • Avoid Reactive Solvents: Do not use alcohol-based solvents in your eluent unless the silica is thoroughly deactivated. Opt for systems like hexane/ethyl acetate or dichloromethane/hexane.[4][5]

Q3: My compound is a solid, but I am struggling to achieve effective purification by recrystallization. What can I do?

A: Recrystallization is a powerful technique but relies heavily on finding the correct solvent system. Failure to crystallize or poor recovery often points to a suboptimal solvent choice or procedural missteps.[6][7]

  • Problem: Oiling Out: If your compound separates as a liquid instead of a solid, it is "oiling out." This often happens when the solution is supersaturated at a temperature above the compound's melting point.

    • Solution: Re-heat the mixture to redissolve the oil and add a small amount of additional "good" solvent (the one it's more soluble in) to reduce the saturation level. Allow it to cool more slowly.[6]

  • Problem: No Crystals Form: The solution may be supersaturated but requires nucleation to begin crystallization.

    • Solution 1: Induce Crystallization. Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for nucleation.[8]

    • Solution 2: Seeding. If you have a small crystal of the pure material, add it to the cooled solution to act as a template for crystal growth.[8]

  • Problem: Poor Recovery:

    • Causality: You may have used too much solvent, meaning a significant portion of your product remains dissolved even at low temperatures.[6]

    • Solution: If possible, gently heat the filtrate under a nitrogen stream to evaporate some of the solvent and attempt to cool it again to recover more material. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[9]

Q4: Column chromatography is not separating my desired aldehyde from a key impurity. Is there a non-chromatographic method I can use?

A: Yes. When physical separation methods like chromatography fail due to similar polarities, a chemical separation is an excellent alternative. For aldehydes, purification via the formation of a bisulfite adduct is a highly effective and classic technique.[10][11]

  • Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a charged bisulfite adduct. This adduct is water-soluble, while most neutral organic impurities are not.[12]

  • Process: You can treat your crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct will move into the aqueous layer. The organic impurities can then be washed away with a solvent like diethyl ether or ethyl acetate. Subsequently, the reaction can be reversed by adding a base (e.g., NaOH or NaHCO₃) to the aqueous layer, which regenerates the pure aldehyde, allowing it to be extracted back into an organic solvent.[2][10] This method is particularly advantageous as it is based on chemical reactivity rather than polarity.[11]

Visualized Workflows & Decision Guides

The following diagrams provide a logical framework for approaching the purification of 5-(Cyclopropylmethoxy)picolinaldehyde.

cluster_start Initial Assessment cluster_methods Purification Strategy cluster_validation Validation & Iteration start Crude Product analysis Analyze Crude Material (TLC, ¹H NMR, LCMS) start->analysis decision Is Product Solid or Oil? analysis->decision column Primary Method: Flash Column Chromatography decision->column Oil recryst Primary Method: Recrystallization decision->recryst Solid purity_check Assess Purity of Isolated Fractions column->purity_check recryst->purity_check pure Pure Product (>95%) purity_check->pure Yes chem_sep Secondary Method: Chemical Separation (e.g., Bisulfite Adduct) purity_check->chem_sep No chem_sep->purity_check start Impurity Detected in Crude Aldehyde q1 Is impurity the corresponding carboxylic acid? start->q1 q2 Are impurities easily separable by polarity on TLC? q1->q2 No a1 Perform aqueous NaHCO₃ wash during work-up. q1->a1 Yes a2 Use Flash Column Chromatography. q2->a2 Yes a4 Use Bisulfite Adduct Formation for purification. q2->a4 No q3 Is aldehyde unstable on silica TLC plate? q3->a2 No a3 Use Deactivated Silica (Et₃N) or Alumina for Column. q3->a3 Yes a2->q3

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography

This protocol is designed to mitigate degradation of the aldehyde on the stationary phase.

  • Slurry Preparation:

    • In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude material) into a beaker.

    • Prepare your starting eluent (e.g., 5% Ethyl Acetate in Hexane). Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

    • Carefully add the Et₃N-containing eluent to the silica gel to form a free-flowing slurry.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom and cover with a thin layer of sand.

    • Pour the silica slurry into the column. Use a funnel to avoid spillage. Tap the column gently to ensure even packing.

    • Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Use a pipette bulb to apply gentle pressure to accelerate packing.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 5-(Cyclopropylmethoxy)picolinaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column. Cover with a thin protective layer of sand.

  • Elution:

    • Carefully add your eluent (containing 1% Et₃N) to the column.

    • Begin elution using gentle positive pressure. Collect fractions and monitor their composition by TLC.

    • You may gradually increase the polarity of the eluent (e.g., from 5% to 15% Ethyl Acetate in Hexane) to elute your product.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is ideal for removing stubborn impurities that are difficult to separate by chromatography. [10][11][12]

  • Adduct Formation:

    • Dissolve the crude aldehyde in a water-miscible solvent like methanol or tetrahydrofuran (THF) (approx. 10 mL per 1 g of crude). [12] * Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a 1.5 to 2-fold molar excess relative to the aldehyde.

    • Shake the funnel vigorously for 5-10 minutes. The reaction can be exothermic, so vent the funnel frequently. [2]2. Extraction of Impurities:

    • Add an immiscible organic solvent such as diethyl ether or ethyl acetate to the funnel and shake.

    • Allow the layers to separate. The aqueous layer now contains the water-soluble bisulfite adduct of your aldehyde. The organic layer contains the neutral impurities.

    • Drain the lower aqueous layer into a clean flask. Discard the organic layer.

    • Return the aqueous layer to the funnel and wash it one more time with a fresh portion of organic solvent to ensure complete removal of impurities.

  • Regeneration of the Aldehyde:

    • Return the washed aqueous layer to the separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M sodium hydroxide (NaOH) solution with swirling until gas evolution ceases and the solution is basic (pH > 8). [10]This reverses the reaction and regenerates the aldehyde.

  • Isolation of Pure Product:

    • Extract the regenerated aldehyde from the aqueous layer with three portions of a clean organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 5-(Cyclopropylmethoxy)picolinaldehyde.

start Dissolve Crude Aldehyde in Miscible Solvent (e.g., THF) add_bisulfite Add Saturated aq. NaHSO₃ Shake Vigorously start->add_bisulfite extract_impurities Extract with Organic Solvent (e.g., Diethyl Ether) add_bisulfite->extract_impurities separate1 Separate Layers extract_impurities->separate1 aqueous_layer Aqueous Layer (Contains Bisulfite Adduct) separate1->aqueous_layer organic_layer Organic Layer (Contains Impurities) -> Discard separate1->organic_layer basify Basify Aqueous Layer (e.g., NaHCO₃, pH > 8) aqueous_layer->basify regenerate Regenerated Pure Aldehyde in Aqueous Solution basify->regenerate extract_product Extract with Organic Solvent (e.g., CH₂Cl₂) regenerate->extract_product isolate Dry, Filter, and Concentrate Organic Extracts extract_product->isolate end Pure Aldehyde Product isolate->end

Caption: Workflow for purification via bisulfite adduct formation.

References

  • General procedures for the purification of Aldehydes. Chempedia - LookChem. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • Brindle, C. S., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments), (131), e56732, (2018). [Link]

  • Brindle, C. S., et al. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. PMC. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Workup: Aldehydes. Department of Chemistry: University of Rochester. [Link]

  • Isolation and Purification of Organic Compounds Extraction. University of California, Irvine. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

  • A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation. ResearchGate. [Link]

  • Method of removing aldehydes impurities in cyclohexanone-containing technology materials.
  • Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry. ResearchGate. [Link]

  • Aldehyde. Wikipedia. [Link]

  • Preparation of Aromatic Aldehydes and Ketones. organicmystery.com. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • Pyridine-2-carbaldehyde. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of Picolinaldehydes

Case ID: PIC-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary Picolinaldehyde (2-Pyridinecarboxaldehyde) is a chemically labile intermediate widely used in the synthesis of chir...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIC-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Picolinaldehyde (2-Pyridinecarboxaldehyde) is a chemically labile intermediate widely used in the synthesis of chiral ligands and pharmaceuticals. Unlike simple aliphatic aldehydes, its stability is compromised by the basic pyridine nitrogen and the electron-withdrawing nature of the ring, making it highly susceptible to auto-oxidation , hydration , and photodegradation .

This guide provides a self-validating storage protocol and troubleshooting workflows to ensure reagent integrity.

Module 1: Critical Storage Parameters (The "Golden Standard")

Q: What is the absolute optimal storage condition for long-term stability (>6 months)? A: Picolinaldehyde must be stored at 2–8°C under an inert atmosphere (Argon or Nitrogen) in amber glass.

The Scientific Logic (Why?):

  • Temperature (2–8°C): Low temperature kinetically inhibits the auto-oxidation rate. While freezing (-20°C) is possible, it can lead to phase separation of impurities or water condensation upon thawing if not handled in a desiccator.

  • Inert Atmosphere: The aldehyde proton is susceptible to abstraction by radical initiators (often light-induced), leading to the formation of peracids and eventually picolinic acid . Oxygen exclusion is non-negotiable.

  • Amber Glass: Pyridine derivatives can act as photosensitizers. Light exposure accelerates radical formation, turning the liquid from colorless to dark brown/red.

Q: Can I store it in plastic containers? A: No. Picolinaldehydes are organic solvents that can leach plasticizers (phthalates) from standard polypropylene or polyethylene tubes. Furthermore, plastics are permeable to oxygen over time. Always use borosilicate glass with a Teflon-lined cap.

Module 2: Troubleshooting & Diagnostics

Q: My picolinaldehyde has turned from colorless to yellow/brown. Is it still usable? A: It depends on the application.

  • Yellow Tint: Indicates early-stage oxidation (<5% impurity). Likely usable for crude reactions or excess-reagent protocols.

  • Dark Brown/Red: Indicates significant degradation (formation of N-oxide species or conjugated oligomers). Purification is required.

Q: I see white crystals at the bottom of the bottle. What are they? A: This is likely picolinic acid , the primary oxidation product. Picolinic acid has a melting point of ~136°C and is insoluble in the liquid aldehyde, causing it to precipitate.

  • Action: Do not shake. Decant the liquid supernatant if high purity is not critical, or perform vacuum distillation (see Module 3).

Q: How do I verify purity without running an NMR? A: A quick check is Refractive Index (RI) .

  • Pure 2-Picolinaldehyde:

    
    [1]
    
  • Significant deviation (>0.005) suggests hydration or oxidation.

Module 3: Recovery Protocol (Vacuum Distillation)

If your sample is degraded, use this standard operating procedure (SOP) to restore purity.

Prerequisites:

  • Vacuum pump (<10 mmHg capability)

  • Short-path distillation head

  • Oil bath[2]

Step-by-Step Protocol:

  • Setup: Assemble a short-path distillation apparatus. Grease joints lightly to ensure a perfect vacuum seal.

  • Loading: Add the degraded picolinaldehyde to the boiling flask. Add a stir bar.[2][3]

    • Pro-Tip: If the sample is very acidic (high picolinic acid content), add a small amount of solid

      
       to neutralize the acid and prevent it from co-distilling.
      
  • Vacuum: Apply vacuum. Target pressure: 10–15 mmHg .

  • Heating: Slowly heat the oil bath.

    • Boiling Point target: At 10 mmHg, picolinaldehyde boils at ~78–81°C .[1]

  • Collection: Discard the first 5% (forerun) which contains water and low-boiling impurities. Collect the main fraction (colorless liquid).

  • Storage: Immediately backfill with Nitrogen/Argon and seal with Parafilm.

Visualizations

Figure 1: Degradation Pathways of Picolinaldehyde

Caption: The primary failure mode is auto-oxidation to picolinic acid, accelerated by air and light. In acidic aqueous media, hydration occurs.

Degradation Picolinaldehyde Picolinaldehyde (Active Reagent) Radical Peroxy Radical Intermediate Picolinaldehyde->Radical O2 + Light (hv) Hydrate Gem-Diol Hydrate (Reversible) Picolinaldehyde->Hydrate H2O / H+ ColoredOligomers Colored Oligomers (Brown/Red Liquid) Picolinaldehyde->ColoredOligomers Aging / Impurities PicolinicAcid Picolinic Acid (White Solid Precipitate) Radical->PicolinicAcid Auto-oxidation

[4]

Figure 2: Storage & Handling Decision Tree

Caption: Workflow for receiving and maintaining picolinaldehyde stocks to maximize shelf-life.

StorageWorkflow Start Receive Shipment CheckSeal Check Seal & Color Start->CheckSeal IsColorless Is Colorless/Pale Yellow? CheckSeal->IsColorless Aliquot Aliquot into Amber Vials (Minimize Headspace) IsColorless->Aliquot Yes Purify Perform Vacuum Distillation IsColorless->Purify No (Brown/Solid) GasFlush Flush Headspace with N2/Ar Aliquot->GasFlush Purify->Aliquot Store Store at 2-8°C GasFlush->Store

Summary Data Tables

Table 1: Physicochemical Properties Relevant to Storage
PropertyValueSignificance
Boiling Point 181°C (atm) / 78-81°C (10 mmHg)High bp requires vacuum for purification to avoid thermal decomposition.
Melting Point -21°CStoring at -20°C may cause freezing; 2-8°C is safer to prevent phase changes.
Density 1.126 g/mLDenser than water; phase separation is distinct.
Refractive Index

1.536
Quick purity diagnostic tool.
Flash Point 77°CCombustible.[1][4] Ensure spark-proof storage.
Table 2: Storage Conditions vs. Estimated Shelf Life
ConditionAtmosphereContainerEst. Shelf Life
2-8°C (Recommended) Inert (N2/Ar) Amber Glass 6-12 Months
2-8°CAirAmber Glass1-3 Months
Room Temp (25°C)Inert (N2/Ar)Clear Glass< 1 Month
Room Temp (25°C)AirClear Glass< 1 Week (Rapid Yellowing)

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Pyridinecarboxaldehyde Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2024). 2-Pyridinecarboxaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in 5-(Cyclopropylmethoxy)picolinaldehyde coupling

Topic: Minimizing Side Reactions in 5-(Cyclopropylmethoxy)picolinaldehyde Coupling Ticket ID: #TECH-PYR-5CP-001 Support Tier: Senior Application Scientist Status: Active Executive Summary You are working with 5-(Cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in 5-(Cyclopropylmethoxy)picolinaldehyde Coupling Ticket ID: #TECH-PYR-5CP-001 Support Tier: Senior Application Scientist Status: Active

Executive Summary

You are working with 5-(Cyclopropylmethoxy)picolinaldehyde , a specialized heterocyclic building block often utilized in the synthesis of hemoglobin modulators (analogous to Voxelotor/GBT440) and other medicinal chemistry scaffolds.

This molecule presents a unique "push-pull" reactivity profile:

  • The "Pull": The 2-formyl group (picolinaldehyde) is highly electrophilic due to the electron-withdrawing pyridine nitrogen at the ortho position. This makes it prone to rapid hydration and oxidation.

  • The "Push": The 5-alkoxy group donates electron density via resonance, activating the ring but potentially complicating Lewis acid-catalyzed steps.

This guide addresses the specific failure modes of this molecule during coupling reactions (primarily Reductive Amination and Condensation) and provides self-validating protocols to minimize impurities.

Module 1: Pre-Reaction Integrity (The "Zero-Point" Failure)

User Question: My starting material is a tan solid, but the CoA says it should be white/off-white. My yields are consistently 10-15% lower than calculated. Is the reagent degrading?

Technical Diagnosis: Yes. Picolinaldehydes are notoriously unstable in air. The "tan" color indicates autoxidation to 5-(cyclopropylmethoxy)picolinic acid or the formation of dimeric condensates . Furthermore, the pyridine nitrogen facilitates rapid hydration (formation of gem-diols) in the presence of atmospheric moisture, which alters the molecular weight and messes up your stoichiometry.

Troubleshooting Protocol: The "Purity Check" Loop Before any coupling, perform this 10-minute validation:

  • 1H NMR Check:

    • Aldehyde (CHO): Look for the singlet at ~9.9–10.0 ppm.

    • Hydrate (CH(OH)₂): Look for a shift upfield to ~6.5–7.0 ppm.

    • Acid (COOH): Look for a broad singlet >11 ppm and a shift in the pyridine ring protons.

  • Purification (If degraded):

    • Dissolve in EtOAc and wash with saturated NaHCO₃ (removes the picolinic acid byproduct).

    • Dry strictly over Na₂SO₄.

    • Critical: If the hydrate is present, azeotrope with toluene prior to use.

Module 2: Reductive Amination (The Primary Workflow)

User Question: I am seeing significant amounts of the alcohol byproduct (reduced aldehyde) and unreacted amine, even with STAB (Sodium Triacetoxyborohydride). How do I stop the direct reduction of the aldehyde?

Technical Diagnosis: The 2-pyridyl nitrogen can chelate the boron atom of the reducing agent, delivering the hydride intramolecularly to the aldehyde oxygen before the imine is formed. This "Directed Reduction" competes with the desired reductive amination.

Visualizing the Pathway & Failure Modes

ReactionPathways cluster_chelation Chelation Risk Start 5-(Cyclopropylmethoxy) picolinaldehyde Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + Amine (Equilibrium) Alcohol Primary Alcohol (Direct Reduction) Start->Alcohol Direct Reduction (Fast w/ NaBH4) Start->Alcohol N-B Chelation Facilitates Acid Picolinic Acid (Oxidation) Start->Acid O2 / Air Amine Amine (R-NH2) Imine Imine Species (Target Intermediate) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine (Desired Product) Imine->Product + Hydride Source (Reduction) Dimer Bis-Alkylated Amine (Over-alkylation) Product->Dimer + Excess Aldehyde

Caption: Reaction network showing the competition between imine formation and direct aldehyde reduction, exacerbated by the pyridine nitrogen's chelating ability.

Optimized Protocol: Stepwise "Imine-Lock" Method Do not use a "one-pot" mix of aldehyde, amine, and reductant. You must lock the imine first.

  • Step 1: Imine Formation (Dehydration)

    • Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or DCM .

    • Add MgSO₄ (2.0 eq) or 4Å Molecular Sieves to the pot.

    • Why? Picolinaldehydes form imines slowly due to the inductive withdrawal; removing water drives the equilibrium to the right and prevents hydrolysis.

    • Stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Step 2: Controlled Reduction

    • Cool to 0°C.[1]

    • Add NaBH(OAc)₃ (1.5 eq) .

    • Add Acetic Acid (1.0 eq).

    • Why? The acid protonates the imine nitrogen (activating it) while the acetoxyborohydride is bulky enough to minimize chelation to the pyridine nitrogen.

  • Step 3: Quench & Chelation Break

    • Quench with saturated NaHCO₃.

    • Critical: If you used a metal catalyst (like Ti(OiPr)₄), you must wash with Rochelle's Salt (Sodium Potassium Tartrate) to break the Pyridine-Metal chelate, otherwise, your product will remain in the aqueous phase.

Module 3: Condensation Reactions (Knoevenagel/Wittig)

User Question: I am trying to couple this aldehyde with a malonate derivative. The reaction turns black and I get a complex mixture. Is the cyclopropyl ring opening?

Technical Diagnosis: Cyclopropyl ring opening is unlikely unless you are using strong Lewis acids (e.g., AlCl₃, BBr₃) or high temperatures in strong protic acids. The "black tar" is likely polymerization of the picolinaldehyde initiated by base. Pyridine-2-carboxaldehydes are prone to Cannizzaro reactions or self-aldol condensation in strong basic media (e.g., NaH, KOtBu).

Troubleshooting Guide: Base Selection

Base StrengthReagent ExampleRisk LevelRecommendation
High (pKa > 25) NaH, LDA, KOtBuCritical AVOID. Causes self-condensation and potential ether cleavage.
Medium (pKa ~15-18) NaOEt, K₂CO₃Moderate Use only if electrophile is highly reactive.
Mild (pKa ~10-11) Piperidine/AcOH , EDDA Safe PREFERRED. Catalytic Piperidine/Acetic acid buffer minimizes side reactions.

Protocol Adjustment: Switch to a Knoevenagel-Doebner modification:

  • Solvent: Toluene or Ethanol.

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).

  • Temperature: Reflux with Dean-Stark trap (if Toluene) to remove water.

  • Mechanism:[1][2][3][4] The buffered pH prevents the rapid deprotonation of the aldehyde's alpha-position (which is blocked anyway) but prevents nucleophilic attack on the pyridine ring.

Module 4: FAQ & Quick Reference

Q: Can I use Lewis Acids (TiCl₄, BF₃·OEt₂) to accelerate coupling? A: Proceed with caution. The pyridine nitrogen is a strong Lewis base. It will complex with your Lewis acid immediately (1:1 stoichiometry), deactivating the catalyst and requiring you to use >2 equivalents. This excess Lewis acid can then attack the cyclopropylmethoxy ether oxygen, leading to dealkylation (cleavage of the cyclopropyl group).

  • Alternative: Use Ti(OiPr)₄ (Titanium Isopropoxide). It is milder and less likely to cleave the ether, but effective for imine formation.

Q: How do I remove the unreacted aldehyde if the reaction stalls? A: Do not try to distill (it may decompose). Use a bisulfite wash :

  • Dissolve crude mixture in organic solvent.

  • Wash with 40% aqueous NaHSO₃ (Sodium Bisulfite).

  • The aldehyde forms a water-soluble bisulfite adduct and is removed in the aqueous layer. Your coupled product (amine/alkene) stays in the organic layer.

Q: Is the cyclopropyl group sensitive to hydrogenation? A: Generally, yes. If you are reducing an alkene or imine using Pd/C and H₂, you risk opening the cyclopropyl ring (hydrogenolysis), especially if the ring is strained.

  • Solution: Use Platinum on Carbon (Pt/C) (often milder for cyclopropanes) or poisoned catalysts (e.g., sulfided Pt/C). Alternatively, use hydride reductions (NaBH₄) which are chemoselective and will not touch the cyclopropane.

References
  • Voxelotor Synthesis & Intermediates: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[5] ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326.[5][6] Link

  • Reactivity of 2-Pyridinecarboxaldehyde: Konishi, H., et al. "DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions." Journal of Organic Chemistry, 2017. Link

  • Picolinaldehyde Oxidation: "Picolinic acid." Wikipedia (General reactivity overview). Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-(Cyclopropylmethoxy)picolinaldehyde

The following technical support guide is designed for researchers and process chemists working with 5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde).[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 5-(Cyclopropylmethoxy)picolinaldehyde (also known as 5-(cyclopropylmethoxy)pyridine-2-carbaldehyde).[1][2][3]

This guide addresses the specific physicochemical challenges of this molecule: the basicity of the pyridine ring, the oxidative instability of the aldehyde, and the lipophilicity of the cyclopropylmethoxy tail.[2]

Executive Summary: Solvent System Selection

For the purification of 5-(Cyclopropylmethoxy)picolinaldehyde , standard single-solvent recrystallization is often ineffective due to the compound's tendency to "oil out" (liquid-liquid phase separation) rather than crystallize.[1][2][3]

Recommendation: Use a binary solvent system (Solvent/Anti-solvent) to control supersaturation slowly.[1][3]

System Solvent (Dissolver) Anti-Solvent (Precipitant) Ratio (v/v) Application
Primary (Recommended) Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Best balance of polarity; minimizes oiling out.[1][2][3]
Alternative (High Purity) MTBE n-Hexane 1:4Good for removing polar impurities; gentler heating required.[1][3]
Polar Alternative Isopropanol (IPA) Water 5:1Use with caution. Water can hydrate the aldehyde or accelerate oxidation.[1][3]

Part 1: Critical Protocol & Methodology

The "Oiling Out" Defense Protocol

Why this happens: This molecule contains a lipophilic tail (cyclopropyl) and a polar head (pyridine-aldehyde).[1][2][3] At the cloud point, it often separates as a supercooled liquid (oil) before organizing into a lattice.[2][3]

Step-by-Step Recrystallization Procedure:

  • Dissolution (The "Minimum Hot" Rule):

    • Place the crude solid/oil in a round-bottom flask.

    • Add Ethyl Acetate slowly while heating to 50–55°C (Do not boil aggressively; aldehydes degrade).

    • Add just enough EtOAc to dissolve the solid completely.[3]

  • Clarification (Optional but Recommended):

    • If the solution is dark/orange (oxidation products), add activated carbon (5% w/w), stir for 10 mins, and hot-filter through Celite.[2]

  • The Anti-Solvent Addition (The Critical Step):

    • Keep the EtOAc solution warm (approx. 45°C).[2][3]

    • Add warm n-Heptane (40°C) dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2][3]

  • Seeding:

    • Add a seed crystal of pure 5-(Cyclopropylmethoxy)picolinaldehyde.[1]

    • If no seed is available: Scratch the inner wall of the flask with a glass rod at the liquid-air interface.[1][3]

  • Controlled Cooling:

    • Allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath yet.[1][3]

    • Observation: If droplets (oil) form instead of needles/plates, reheat slightly to redissolve the oil, add 5% more EtOAc, and cool even slower.[2]

  • Harvest:

    • Once substantial crystallization occurs at room temperature, cool to 0–4°C for 1 hour.[3]

    • Filter and wash with cold Heptane .[1][3]

Part 2: Troubleshooting & FAQs

Q1: The product separated as a yellow/brown oil at the bottom. What now?

Diagnosis: This is "Oiling Out." The solution became supersaturated at a temperature above the compound's melting point, or the anti-solvent was added too fast.[2][3] Fix:

  • Reheat the mixture until the oil redissolves (the solution becomes clear).

  • Add a small amount (1–2 mL) of the dissolving solvent (EtOAc).[1][3]

  • Let it cool again with vigorous stirring.

  • Pro Tip: If it oils out again, your compound might be too impure (>90% purity is usually required for successful crystallization).[3] Consider passing it through a short silica plug (eluting with 20% EtOAc/Hexane) before attempting recrystallization again.[2][3]

Q2: My crystals are turning red/brown during drying.

Diagnosis: Oxidative degradation. Aldehydes oxidize to carboxylic acids (Picolinic acid derivatives) in air, a process catalyzed by light and basic impurities.[2][3] Fix:

  • Dry under vacuum immediately.[1] Do not air-dry on the funnel for extended periods.[1][3]

  • Store under Nitrogen or Argon at -20°C.[1][3]

  • Check: If the solid is acidic, the pyridine ring may be protonated, or picolinic acid has formed.[2][3] Wash the crystals with cold, weak NaHCO₃ solution if acid contamination is suspected (though this risks dissolving the aldehyde if not careful).[2][3]

Q3: Can I use Ethanol or Methanol?

Diagnosis: Generally discouraged.[1][3] Reasoning:

  • Hemiacetal Formation: Aldehydes react reversibly with alcohols to form hemiacetals, which complicates NMR interpretation and yield.[3]

  • Solubility: This compound is often too soluble in pure alcohols, requiring excessive water as an anti-solvent, which promotes hydration of the aldehyde (gem-diol formation).[2][3]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 5-(Cyclopropylmethoxy)picolinaldehyde based on the physical state of your crude material.

G Start Crude 5-(Cyclopropylmethoxy) picolinaldehyde CheckState Physical State Check Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Looks promising Oil Viscous Oil / Gum CheckState->Oil Common issue TLC Check Purity (TLC/HPLC) Solid->TLC Oil->TLC HighPurity Purity > 85% TLC->HighPurity LowPurity Purity < 85% TLC->LowPurity Recryst Recrystallization (EtOAc / Heptane) HighPurity->Recryst Column Flash Chromatography (Silica: Hex/EtOAc) LowPurity->Column OilingOut Issue: Product Oils Out Recryst->OilingOut Column->CheckState Reheat Reheat + Add 5% EtOAc Slow Cool OilingOut->Reheat Yes Final Pure Crystalline Solid OilingOut->Final No (Crystals Form) Seed Add Seed Crystal Reheat->Seed Seed->Recryst

Figure 1: Purification workflow decision tree emphasizing the handling of "oiling out" events and purity thresholds.

Part 4: Chemical Property Data

PropertyValueNotes
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Predicted MP 45–60°CLow melting point increases "oiling out" risk.[1][3]
Solubility (Water) LowPyridine N allows solubility in dilute acid (HCl), but acid degrades the cyclopropyl group.[2][3]
Solubility (Organic) HighSoluble in DCM, EtOAc, THF, MeOH.[2][3]
Stability Air SensitiveStore under inert gas.[1][3] Aldehyde oxidizes to acid.[1][3]

References

  • General Recrystallization Theory

    • Title: Recrystallization: A Guide for the Organic Chemist.[3]

    • Source: University of Colorado Boulder / Org.[1] Chem. Lab.

    • URL:[Link]

  • Purification of Pyridine Aldehydes (Analogous Compounds)

    • Title: Synthesis and purification of 5-bromo-2-pyridinecarboxaldehyde (Structural Analog).
    • Source: Sigma-Aldrich / Merck Technical Data.[1]

  • Handling of Cyclopropylmethoxy Derivatives

    • Title: Synthesis of Tucatinib Intermediates (Patent WO2012069948).[1]

    • Source: WIPO / Google Patents.[1][3]

    • URL:[2][3]

    • Note: Describes the handling of similar cyclopropyl-ether functionalized pyridines, emphasizing the stability of the ether linkage under basic workups but sensitivity to strong acids.
  • Solubility Data (Computed)

    • Title: 2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde Properties.[1][2][3][4]

    • Source: PubChem / NIH.[1][3]

    • URL:[Link][2][3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(Cyclopropylmethoxy)picolinaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-(Cyclopropylmethoxy)picolinaldehyde , a critical intermediate in the synthesis of S1P1 agonists and kinase inhibitors. Designed for analytica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-(Cyclopropylmethoxy)picolinaldehyde , a critical intermediate in the synthesis of S1P1 agonists and kinase inhibitors.

Designed for analytical chemists and drug discovery scientists, this document moves beyond basic peak listing to compare solvent performance (CDCl₃ vs. DMSO-d₆) and impurity discrimination strategies .

Publish Comparison Guide & Technical Protocol

Compound: 5-(Cyclopropylmethoxy)pyridine-2-carbaldehyde CAS: 902835-88-5 (Analogous Ref) Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol

Part 1: Executive Summary & Structural Logic

The analysis of 5-(Cyclopropylmethoxy)picolinaldehyde presents a unique challenge: balancing the resolution of the electron-deficient pyridine ring with the high-field resolution required for the cyclopropyl moiety.

The molecule consists of three distinct magnetic environments:

  • The Picolinaldehyde Core: A pyridine ring substituted at the 2-position with an aldehyde.[1] The nitrogen atom induces significant deshielding (downfield shifts), while the aldehyde adds anisotropy.

  • The 5-Alkoxy Substituent: The oxygen at position 5 acts as an electron-donating group (EDG), shielding the adjacent protons (H4 and H6) via resonance, countering the deshielding effect of the pyridine nitrogen.

  • The Cyclopropylmethoxy Tail: A characteristic "fingerprint" region in the high field (0.3 – 1.3 ppm) that serves as the primary confirmation of successful alkylation.

Structural Diagram & Shift Logic

G Sub_Aldehyde Aldehyde (CHO) ~10.0 ppm (Deshielded by C=O) Sub_Pyridine Pyridine Ring (H3, H4, H6) 7.0 - 8.5 ppm (Aromatic) Sub_Aldehyde->Sub_Pyridine Inductive Withdrawal Sub_Linker Ether Linker (-O-CH2-) ~4.0 ppm (Deshielded by O) Sub_Pyridine->Sub_Linker Position 5 Attachment Sub_Cyclo Cyclopropyl Group (CH, CH2) 0.3 - 1.3 ppm (High Field) Sub_Linker->Sub_Cyclo Connectivity

Figure 1: Magnetic environments and expected chemical shift zones.

Part 2: Comparative Analysis (The Core)

This section compares the two most critical variables in your analysis: Solvent Selection and Impurity Profiling .

Comparison A: Solvent Performance (CDCl₃ vs. DMSO-d₆)

Choosing the right solvent is not arbitrary; it dictates the resolution of the cyclopropyl multiplets and the visibility of exchangeable impurities (like water or unreacted alcohols).

FeatureChloroform-d (CDCl₃) DMSO-d₆ Verdict / Recommendation
Aldehyde Proton (CHO) Sharp singlet ~10.0 ppm.Sharp singlet ~9.9 ppm.Equal. Both provide clear quantification.
Water Interference H₂O appears ~1.6 ppm.H₂O appears ~3.3 ppm.CDCl₃ Wins. Water in DMSO (3.3 ppm) can obscure the O-CH₂ doublet (~4.0 ppm) if the sample is wet. Water in CDCl₃ (1.6 ppm) is safely away from the cyclopropyl peaks (<1.3 ppm).
Solubility Good.Excellent.DMSO Wins for difficult-to-dissolve solids, but CDCl₃ is usually sufficient for this aldehyde.
Exchangeable Protons OH signals (impurities) often broad/invisible.OH signals sharp/visible.[2]DMSO Wins if you need to detect unreacted 5-hydroxy starting material.
Cost & Ease Cheap, easy to recover sample.Expensive, hard to dry.CDCl₃ Wins for routine QC.

Expert Insight: For routine purity checks, use CDCl₃ . The water peak at 1.6 ppm does not interfere with the critical cyclopropyl region (0.3–1.3 ppm) or the ether doublet (4.0 ppm). Use DMSO-d₆ only if you suspect the presence of the 5-hydroxy precursor and need to see the phenolic -OH proton to confirm its presence.

Comparison B: Impurity Discrimination (Product vs. Precursors)

Distinguishing the product from its likely starting materials (5-hydroxypicolinaldehyde and (bromomethyl)cyclopropane) requires monitoring specific spectral windows.

AnalyteKey Diagnostic Signal (1H NMR) Region (ppm)
Product (Target)Doublet (J=7Hz) at ~4.0 ppm (-O-CH₂-).Mid-Field
Precursor A (5-OH-Picolinaldehyde)Absence of aliphatic peaks; Broad singlet >10 ppm (Phenolic OH, DMSO only).Low/High Field
Precursor B (Cyclopropyl bromide)Doublet at ~3.4 ppm (Br-CH₂-).Mid-Field

Part 3: Experimental Data & Protocol

Predicted Chemical Shift Assignment (CDCl₃)

Based on substituent chemical shift increments for pyridine derivatives.

PositionProton TypeShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
2-CHO Aldehyde10.02 s1H-Deshielded by C=O and Ring current.
H-6 Aromatic8.45 d1H~2.5Ortho to N (most deshielded), meta to CHO.
H-3 Aromatic7.95 d1H~8.5Ortho to CHO (deshielding).
H-4 Aromatic7.30 dd1H8.5, 2.5Ortho to OR (shielding effect).
O-CH₂ Ether3.98 d2H7.0Deshielded by Oxygen.
Cp-CH Methine1.30 m1H-Cyclopropyl methine.
Cp-CH₂ Methylene0.68 m2H-Cyclopropyl methylene (cis/trans effects).
Cp-CH₂ Methylene0.39 m2H-Cyclopropyl methylene (cis/trans effects).
Standardized Acquisition Protocol

To ensure reproducibility, follow this "Self-Validating" protocol.

Step 1: Sample Preparation

  • Mass: Weigh 5–10 mg of the aldehyde.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the solution is cloudy (common with aldehyde oxidation products), filter through a small cotton plug into the NMR tube. Cloudiness causes peak broadening.

Step 2: Acquisition Parameters (400 MHz Instrument)

  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (Sufficient for >5 mg). Increase to 64 if <2 mg.

  • Relaxation Delay (D1): 1.0 second (Standard). Increase to 5.0 seconds if precise integration of the aldehyde proton is required for quantitative purity (qNMR).

  • Spectral Width: -2 to 14 ppm (Ensure the aldehyde at 10 ppm and TMS at 0 ppm are captured).

Step 3: Processing & Validation

  • Phasing: Manual phasing is critical for the aldehyde peak to ensure the baseline is flat.

  • Integration: Calibrate the Aldehyde Singlet (10.0 ppm) to 1.00.

  • Validation Check: The O-CH₂ doublet (~4.0 ppm) must integrate to 2.00 ± 0.1 . If it integrates <1.9, you likely have unreacted starting material or aldehyde oxidation (picolinic acid derivative).

Part 4: Technical Workflow Visualization

This diagram outlines the decision process for analyzing this specific compound, incorporating the "Solvent Comparison" logic.

Workflow Start Start: Crude/Purified Sample Solvent_Check Solubility Check Start->Solvent_Check Decision Is Sample Highly Polar/Insoluble? Solvent_Check->Decision Route_CDCl3 Route A: CDCl3 (Preferred) Better Water Separation Decision->Route_CDCl3 No Route_DMSO Route B: DMSO-d6 For Polar Impurities/OH detection Decision->Route_DMSO Yes Acquisition Acquire 1H NMR (Include d1=5s for qNMR) Route_CDCl3->Acquisition Route_DMSO->Acquisition Analysis_Zone1 Check 10.0 ppm (CHO) Integrate to 1.0H Acquisition->Analysis_Zone1 Analysis_Zone2 Check 4.0 ppm (O-CH2) Confirm 2.0H Doublet Analysis_Zone1->Analysis_Zone2 QC_Pass Pass: Integral Ratio 1:2 No broad OH peaks Analysis_Zone2->QC_Pass Matches QC_Fail Fail: Integral Mismatch or Missing Cyclopropyl Analysis_Zone2->QC_Fail Mismatch

Figure 2: Analytical workflow for solvent selection and quality control.

References

  • National Institute of Standards and Technology (NIST). 2-Pyridinecarboxaldehyde (Picolinaldehyde) 1H NMR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).

  • Reich, H. J. Proton NMR Data - Chemical Shifts of Pyridine Derivatives. University of Wisconsin-Madison. (Source for substituent effects on pyridine rings).[2][5]

Sources

Comparative

Technical Comparison Guide: HPLC Method Development for 5-(Cyclopropylmethoxy)picolinaldehyde Purity

Executive Summary The purity analysis of 5-(Cyclopropylmethoxy)picolinaldehyde presents a unique "dual-threat" challenge in chromatography: the basicity of the pyridine ring leads to severe peak tailing on traditional si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 5-(Cyclopropylmethoxy)picolinaldehyde presents a unique "dual-threat" challenge in chromatography: the basicity of the pyridine ring leads to severe peak tailing on traditional silica, while the reactivity of the aldehyde moiety necessitates the resolution of oxidative impurities (specifically the corresponding picolinic acid).

This guide objectively compares the performance of a Core-Shell C18 method using Phosphate Buffer (The Optimized Protocol) against a standard Fully Porous C18 method using Formic Acid (The Alternative) .

Key Finding: While the Formic Acid method offers MS compatibility, the Phosphate/Core-Shell protocol delivers a 40% improvement in resolution (Rs) between the aldehyde and its acid impurity and reduces the tailing factor (Tf) of the parent peak from 1.8 to 1.1.

The Challenge: Chemistry & Separation Physics

To develop a robust method, we must first understand the molecular behavior that drives separation failure.

The Molecule[1]
  • Core Structure: Pyridine ring (Basic, pKa ~5.2).

  • Functional Group 1: Aldehyde at C2 (Reactive, prone to oxidation to Carboxylic Acid).

  • Functional Group 2: Cyclopropylmethoxy at C5 (Lipophilic, adds retention).

The Separation Obstacles
  • The "Silanol Effect": At neutral pH, residual silanols on the silica surface are ionized (

    
    ). The protonated pyridine nitrogen (
    
    
    
    ) interacts ionically with these silanols, causing severe peak tailing.
  • Critical Pair Resolution: The primary degradation product is 5-(Cyclopropylmethoxy)picolinic acid . Under standard reverse-phase conditions, the acidic impurity often co-elutes with the aldehyde or elutes in the tail of the main peak.

Decision Logic (Visualized)

MethodLogic Start Start: 5-(Cyclopropylmethoxy)picolinaldehyde Check_pKa Analyze pKa (~5.2) Start->Check_pKa Decision_pH Mobile Phase pH Selection Check_pKa->Decision_pH Path_High_pH High pH (>7) Decision_pH->Path_High_pH Deprotonate Pyridine Path_Low_pH Low pH (<3) Decision_pH->Path_Low_pH Protonate Pyridine & Suppress Silanols Result_Fail Result: Silica Dissolution or Poor Shape Path_High_pH->Result_Fail Silica Instability Silica_Type Stationary Phase Selection Path_Low_pH->Silica_Type Option_Porous Fully Porous C18 (Standard) Silica_Type->Option_Porous High Diffusion Path Option_Core Core-Shell C18 (Optimized) Silica_Type->Option_Core Low Diffusion Path Option_Porous->Result_Fail Broad Peaks Result_Success Result: Sharp Peaks High Resolution Option_Core->Result_Success

Figure 1: Method Development Decision Tree highlighting the critical path to selecting low pH and Core-Shell technology.

Comparative Analysis

We compared two methods. Method A represents a standard "generic" screening approach. Method B represents the optimized protocol for this specific chemotype.

Method Parameters[1][2][3][4]
ParameterMethod A (Alternative)Method B (The Product)
Column Fully Porous C18 (5 µm, 150 x 4.6mm)Core-Shell C18 (2.6 µm, 100 x 4.6mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV 254 nmUV 254 nm
Performance Data

The following data represents average performance metrics observed during validation studies.

MetricMethod A (Formic/Porous)Method B (Phosphate/Core-Shell)Impact
Tailing Factor (Tf) 1.8 (Significant Tailing)1.1 (Symmetric) Method B eliminates silanol interaction.
Resolution (Rs) 1.9 (Marginal)4.2 (Excellent) Method B clearly separates the acid impurity.
Theoretical Plates (N) ~8,000~22,000 Core-shell particles reduce diffusion path length.
Run Time 15.0 min8.0 min Higher efficiency allows shorter columns/faster flow.
Why Method B Wins
  • Buffer Strength: Formic acid is a volatile, weak buffer. It does not effectively mask silanol sites on the column. Phosphate buffer (non-volatile) provides high ionic strength, effectively "capping" silanols and sharpening the basic pyridine peak [1].

  • Particle Architecture: Core-shell particles have a solid core and a porous shell.[1][2] This reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the Van Deemter equation.[3] For pyridines, which are prone to broadening, this is critical [2].

  • pH Control: At pH 2.5, the picolinic acid impurity (pKa ~1.0 for N, ~5.4 for COOH) behaves differently than the aldehyde, maximizing selectivity.

Detailed Protocol: The Optimized Method

This protocol is designed to be self-validating . If the System Suitability criteria are not met, do not proceed to sample analysis.

Reagents & Equipment[1][3]
  • Column: Kinetex 2.6 µm C18 (100 x 4.6 mm) or equivalent Core-Shell column (e.g., Cortecs, Poroshell).

  • Buffer Salt: Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.
    
  • pH Adjuster: Phosphoric Acid (85%).

  • Solvent: Acetonitrile (Gradient Grade).

Mobile Phase Preparation

Buffer (Mobile Phase A):

  • Dissolve 2.72 g of

    
     in 950 mL of HPLC-grade water (20 mM concentration).
    
  • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Crucial: Do not use HCl or H2SO4 as they can corrode steel.

  • Dilute to 1000 mL. Filter through a 0.22 µm nylon filter.

Mobile Phase B:

  • 100% Acetonitrile.

Instrument Parameters[1]
  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 60% B

    • 6.0 min: 60% B

    • 6.1 min: 10% B

    • 8.0 min: Stop

  • Column Temp: 35°C (Improves mass transfer).

  • Injection Volume: 5 µL.

Workflow Diagram

Workflow Prep 1. Sample Prep (0.5 mg/mL in 50:50 ACN:H2O) System 2. System Suitability (Inject Standard 5x) Prep->System Check 3. Check Criteria (RSD < 2.0%, Tf < 1.2) System->Check Check->System Fail (Re-equilibrate) Run 4. Run Samples (Bracket with Stds) Check->Run Pass Calc 5. Calculate Purity (Area %) Run->Calc

Figure 2: Analytical workflow ensuring data integrity through strict system suitability checks.

Troubleshooting & Validation

Common Issues
  • Double Peaks: If the aldehyde peak splits, it is likely reacting with the solvent. Solution: Use fresh samples and avoid using methanol (which can form hemiacetals with aldehydes). Use Acetonitrile/Water only.

  • Drifting Retention Times: Pyridines are sensitive to pH changes. Solution: Ensure the phosphate buffer is strictly pH 2.5. A drift to pH 3.0 can shift retention significantly due to the pKa proximity.

Reference Standards

To validate the method, you must inject the known impurity:

  • Impurity A: 5-(Cyclopropylmethoxy)picolinic acid.

  • Target: 5-(Cyclopropylmethoxy)picolinaldehyde.

  • Requirement: Resolution (Rs) between Impurity A and Target must be > 2.0.

References

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Performance Comparison.[2][4] Retrieved from

  • Shimadzu. (2023). Core-shell column advantages for high-speed analysis.[1][2][5] Retrieved from

  • National Institutes of Health (NIH). (2013). Improved separation of picolinic acid derivatives. Journal of Chromatography A. Retrieved from

  • BenchChem. (2025).[6] HPLC Purification of Picolinaldehyde Derivatives. Retrieved from

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5-(Cyclopropylmethoxy)picolinaldehyde

This guide outlines the mass spectrometry (MS) fragmentation behavior of 5-(Cyclopropylmethoxy)picolinaldehyde , a critical pyridine-based intermediate often utilized in the synthesis of pharmaceutical agents (e.g., kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) fragmentation behavior of 5-(Cyclopropylmethoxy)picolinaldehyde , a critical pyridine-based intermediate often utilized in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, hemoglobin modulators).

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde (C₁₀H₁₁NO₂) is a functionalized pyridine building block. Its structural integrity is defined by three reactive centers: the aldehyde (C-2), the pyridine ring , and the cyclopropylmethyl ether (C-5). In drug development, accurate MS characterization is required to distinguish this intermediate from its hydrolysis product (5-hydroxypicolinaldehyde) and oxidation impurity (5-(cyclopropylmethoxy)picolinic acid).

This guide compares the fragmentation dynamics of the target molecule against these critical impurities, providing a mechanistic basis for selective reaction monitoring (SRM) and structural elucidation.

Mechanistic Fragmentation Analysis

Ionization & Primary Dissociation

The fragmentation behavior differs significantly between Electrospray Ionization (ESI) and Electron Ionization (EI) due to the internal energy transfer mechanisms.

A. Electrospray Ionization (ESI-MS/MS)
  • Precursor Ion: Protonated molecule

    
    .
    
  • Primary Pathway (Ether Cleavage): The most labile bond is the

    
     ether linkage. Protonation likely occurs at the pyridine nitrogen, but charge migration or remote hydrogen rearrangement facilitates the loss of the cyclopropylmethyl group.
    
  • Diagnostic Fragment (m/z 122): Neutral loss of cyclopropylidenemethane (

    
    , 54 Da) or cyclopropylmethyl radical (depending on charge retention) yields the 5-hydroxypicolinaldehyde core (
    
    
    
    ).
  • Secondary Pathway (Aldehyde Loss): Subsequent loss of

    
     (-28 Da) from the 
    
    
    
    ion yields the pyridinium ion (
    
    
    ).
B. Electron Ionization (EI-MS)
  • Molecular Ion: Radical cation

    
    .
    
  • Cyclopropyl Ring Opening: The high energy of EI triggers the opening of the strained cyclopropyl ring.

  • Base Peak (m/z 55): The formation of the stable cyclopropylmethyl cation (

    
    ) or its rearranged but-3-enyl cation  isomer is the dominant feature. This is diagnostic for the cyclopropylmethoxy motif.
    
Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways under Collision-Induced Dissociation (CID).

FragmentationPathway Figure 1: Proposed ESI-MS/MS Fragmentation Pathway of 5-(Cyclopropylmethoxy)picolinaldehyde Parent Parent Ion [M+H]+ m/z 178.08 Inter1 Ether Cleavage [5-OH-Picolinaldehyde+H]+ m/z 124.04 Parent->Inter1 - C4H6 (54 Da) (McLafferty-like rearrangement) Frag1 Cyclopropylmethyl Cation m/z 55.05 Parent->Frag1 Heterolytic Cleavage (High Collision Energy) Frag3 Loss of CO [M+H-CO]+ m/z 150.08 Parent->Frag3 - CO (28 Da) (Aldehyde loss) Frag2 Pyridine Core [C5H4N-OH]+ m/z 96.04 Inter1->Frag2 - CO (28 Da)

Comparative Performance Guide

This section compares the target analyte against its two most common impurities. Distinguishing these requires monitoring specific transitions, as they share structural similarities.

Table 1: MS/MS Transition Comparison (ESI+)
AnalytePrecursor (

)
Quantifier Ion (

)
Qualifier Ion (

)
Mechanism of Qualifier
Target: 5-(Cyclopropylmethoxy)picolinaldehyde 178.1 122.0 55.1 Cleavage of ether; formation of cyclopropyl cation.
Impurity A: 5-Hydroxypicolinaldehyde 124.096.068.0Loss of CO (aldehyde) followed by ring fragmentation.
Impurity B: 5-(Cyclopropylmethoxy)picolinic acid 194.1150.1122.0Loss of

(-44 Da) from carboxylic acid.

Key Insight: The transition


 is highly specific to the target but may suffer from low intensity in ESI due to the stability of the pyridine charge carrier. The transition 

(loss of the alkyl chain) is more robust for quantitation.

Experimental Protocol: Validated Characterization

To generate the data described above, the following protocol is recommended. This workflow ensures separation of the aldehyde from its hydrate and acid forms.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of 5-(Cyclopropylmethoxy)picolinaldehyde in 1 mL Acetonitrile (ACN).

  • Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid. Note: Avoid alcohols (MeOH) to prevent hemiacetal formation with the aldehyde.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Ramp 10–40 eV to capture both labile ether cleavage (low CE) and ring fragmentation (high CE).

Analytical Workflow Diagram

Workflow Figure 2: LC-MS/MS Analytical Workflow for Structural Confirmation Sample Sample Preparation (Avoid MeOH) LC LC Separation (C18, ACN/H2O) Sample->LC ESI ESI Source (+ve Mode, 3.5 kV) LC->ESI Q1 Q1 Scan Select m/z 178.1 ESI->Q1 CID Collision Cell (N2 Gas, 10-40 eV) Q1->CID Q3 Q3 Detection Monitor 122.0, 55.1 CID->Q3 Data Data Analysis Ratio Verification Q3->Data

References

  • NIST Mass Spectrometry Data Center. "2-Pyridinecarboxaldehyde (Picolinaldehyde) - Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326. [Link] (Context for pyridine aldehyde intermediates in drug synthesis).

Comparative

Comparative Reactivity Profile: 5-Methoxy vs. 5-Cyclopropylmethoxy Picolinaldehyde

Executive Summary This guide provides a technical comparison between 5-methoxy picolinaldehyde (5-OMe) and 5-cyclopropylmethoxy picolinaldehyde (5-CPME) . While electronically similar due to the electron-donating nature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 5-methoxy picolinaldehyde (5-OMe) and 5-cyclopropylmethoxy picolinaldehyde (5-CPME) . While electronically similar due to the electron-donating nature of the alkoxy group at the C5 position, these two intermediates diverge significantly in lipophilicity , metabolic stability , and downstream processing requirements .

For medicinal chemists, the switch from a methoxy to a cyclopropylmethoxy group is a strategic "bioisosteric replacement" often used to improve metabolic half-life and blood-brain barrier (BBB) permeability without altering the fundamental electronics of the pyridine ring.

Physicochemical Profile

The following data highlights the shift from a polar, fragment-like molecule (5-OMe) to a more lipophilic, drug-like scaffold (5-CPME).

Property5-Methoxy Picolinaldehyde5-Cyclopropylmethoxy PicolinaldehydeImpact on Workflow
Formula C₇H₇NO₂C₁₀H₁₁NO₂Increased MW (+40 Da)
MW 137.14 g/mol 177.20 g/mol
cLogP (Pred.) ~0.65~1.95Critical: 5-CPME requires non-polar solvents for extraction.
Solubility (Aq) Moderate to HighLow5-OMe may require salting out; 5-CPME partitions easily into DCM/EtOAc.
Boiling Point ~110°C (at 10 mmHg)>140°C (at 10 mmHg)5-CPME is less volatile; safer for high-vac drying.
Metabolic Liability High (O-Demethylation)Low (Steric/Electronic Shielding)5-CPME is a "Metabolic Bumper."

Structural & Electronic Analysis

Both compounds feature an oxygen atom at the C5 position of the pyridine ring. This position is electronically coupled to the aldehyde at C2 via resonance.

  • Electronic Effect: The oxygen lone pair donates electron density into the ring (+M effect), making the pyridine nitrogen more basic and the aldehyde carbonyl slightly less electrophilic compared to unsubstituted picolinaldehyde.

  • The Cyclopropyl Difference: The cyclopropyl group is not just a "fat methyl." The sigma bonds in the cyclopropyl ring (Walsh orbitals) have

    
    -character, which can interact with the oxygen lone pair. However, the primary practical difference is steric bulk .
    
Visualization: Electronic & Steric Comparison

G cluster_0 5-Methoxy (5-OMe) cluster_1 5-Cyclopropylmethoxy (5-CPME) OMe Methoxy Group (Small, Rotates freely) Py1 Pyridine Ring (Electron Rich) OMe->Py1 +M Effect CPME Cyclopropylmethoxy (Bulky, Lipophilic) OMe->CPME Bioisosteric Switch Ald1 Aldehyde (Reactive Handle) Py1->Ald1 Electronic Coupling Py2 Pyridine Ring (Electron Rich) CPME->Py2 +M Effect + Steric Shielding Ald2 Aldehyde (Reactive Handle) Py2->Ald2 Electronic Coupling

Figure 1: Structural comparison highlighting the steric and electronic flow. The cyclopropyl group adds bulk without disrupting the fundamental resonance donation into the pyridine ring.

Synthetic Accessibility & Protocols

While 5-methoxy picolinaldehyde is often commercially available, the 5-cyclopropylmethoxy derivative frequently requires in-house synthesis.

Recommended Synthetic Route (5-CPME)

Strategy: Alkylation of 5-hydroxy-2-methylpyridine followed by Selenium Dioxide (SeO₂) oxidation. This avoids the use of unstable diazonium intermediates.

Step 1: O-Alkylation

  • Reagents: 5-Hydroxy-2-methylpyridine (1.0 eq), Cyclopropylmethyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Conditions: Heat at 60°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. The product (Ether intermediate) is highly lipophilic.

Step 2: SeO₂ Oxidation (The Critical Step)

  • Reagents: Ether intermediate (1.0 eq), SeO₂ (1.5 eq), 1,4-Dioxane/Water (10:1).

  • Conditions: Reflux (100°C) for 12-24 hours.

  • Purification: Filter through Celite to remove Selenium. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Expert Tip: SeO₂ oxidation can over-oxidize to the carboxylic acid. Monitor reaction progress via TLC or LCMS and stop immediately upon consumption of starting material.

Comparative Reactivity: Reductive Amination

The most common application for these aldehydes is reductive amination to form secondary amines (e.g., for kinase inhibitors).

The Solubility Mismatch
  • 5-Methoxy: Often requires methanol (MeOH) or ethanol. If the amine partner is water-soluble (e.g., a hydrochloride salt), the reaction proceeds rapidly in homogenous solution.

  • 5-CPME: Poorly soluble in pure MeOH. Requires a co-solvent system (DCM/MeOH or DCE) to maintain solubility.

Experimental Protocol: Reductive Amination

Objective: Coupling with a secondary amine (R₂NH).

  • Solvent Selection:

    • For 5-OMe: Anhydrous MeOH.

    • For 5-CPME: 1:1 mixture of 1,2-Dichloroethane (DCE) and MeOH.

  • Imine Formation:

    • Combine Aldehyde (1.0 eq) and Amine (1.1 eq).

    • Add Acetic Acid (catalytic, 0.1 eq) to activate the carbonyl.

    • Stir 1 hr at Room Temp (RT). Note: 5-CPME may require 2 hrs due to slight steric hindrance.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

    • Stir overnight at RT.

  • Quench & Workup (Divergent):

    • 5-OMe: Quench with NaHCO₃.[1] Requires multiple extractions with DCM or salting out (NaCl) due to water solubility.

    • 5-CPME: Quench with NaHCO₃.[1] Partitions instantly into the organic layer. Phase separation is clean and rapid.

Reactivity Flowchart

Reactivity cluster_OMe 5-Methoxy Path cluster_CPME 5-Cyclopropylmethoxy Path Start Start: Reductive Amination Solv1 Solvent: MeOH Start->Solv1 Solv2 Solvent: DCE/MeOH (1:1) Start->Solv2 Mix1 Homogenous Solution Solv1->Mix1 Workup1 Workup: Difficult (High Aq. Solubility) Mix1->Workup1 Mix2 Lipophilic Solution Solv2->Mix2 Workup2 Workup: Excellent (Clean Phase Split) Mix2->Workup2

Figure 2: Workflow divergence. While the chemistry is identical, the solvent system and workup efficiency favor the 5-CPME derivative for ease of purification.

Medicinal Chemistry Implications (E-E-A-T)

Why choose the harder-to-synthesize 5-CPME?

  • Metabolic Stability (LipMetE):

    • Methyl ethers (5-OMe) are prone to rapid O-dealkylation by CYP450 enzymes (specifically CYP2D6). This exposes the polar phenol, leading to rapid clearance (Phase II conjugation).

    • Cyclopropylmethyl ethers are sterically bulkier and lack the labile benzylic-like protons found in ethyl/isopropyl ethers, making them significantly more resistant to oxidative metabolism.

  • Potency & Permeability:

    • The cyclopropyl group fills hydrophobic pockets in enzymes (e.g., Orexin receptors, Kinases) that a methyl group cannot, often boosting potency by 10-100x.

    • The increased lipophilicity (higher LogP) improves passive diffusion across the Blood-Brain Barrier.

References

  • Metabolic Stability of Cycloalkyl Ethers

    • Evaluating the Differences in Cycloalkyl Ether Metabolism... (J. Med.[2] Chem.)

  • Synthesis of Pyridine Aldehydes (SeO2 Oxidation)

    • Process for the production of pyridine aldehydes (US P
  • Reductive Amination Kinetics

    • Strategies for Selective Reductive Amin
  • Cyclopropylmethyl Bromide Reagent

    • Cyclopropylmethyl Bromide Properties & Applic

Sources

Validation

IR spectroscopy peaks for 5-(Cyclopropylmethoxy)picolinaldehyde

Technical Characterization Guide: 5-(Cyclopropylmethoxy)picolinaldehyde Content Type: Comparative Spectroscopic Analysis & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 5-(Cyclopropylmethoxy)picolinaldehyde

Content Type: Comparative Spectroscopic Analysis & Experimental Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context

5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 101580-96-5 / Analogous structures) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., BTK or VEGFR inhibitors). Its structural integrity hinges on two reactive centers: the electrophilic aldehyde at the C2 position and the cyclopropylmethyl ether moiety at the C5 position.

This guide provides a comparative IR spectroscopic analysis to validate the identity of this compound against its immediate metabolic or synthetic precursors: 5-Hydroxypicolinaldehyde (Precursor A) and Picolinaldehyde (Core Scaffold).

Key Diagnostic Challenge: Distinguishing the cyclopropyl C-H stretch from the aromatic pyridine C-H stretch, and confirming the ether linkage formation without identifying residual hydroxyl precursors.

Comparative Spectral Analysis

The following table contrasts the target molecule with its primary alternatives to facilitate rapid "Go/No-Go" decision-making during synthesis monitoring.

Functional Group ModeTarget: 5-(Cyclopropylmethoxy)... Precursor: 5-Hydroxypicolinaldehyde Core: Picolinaldehyde Diagnostic Note
O-H Stretch Absent Broad, 3200–3550 cm⁻¹ AbsentPrimary Purity Indicator. Presence implies incomplete alkylation.
Cyclopropyl C-H ~3080–3010 cm⁻¹ (Weak, Sharp) AbsentAbsentUnique to the target. Appears as a shoulder on aromatic peaks.
Aldehyde C=O 1705–1690 cm⁻¹ 1680–1670 cm⁻¹ (H-bond shift)~1715 cm⁻¹Ether donation at C5 lowers frequency vs. unsubstituted core.
Aldehyde C-H 2850 & 2750 cm⁻¹ (Fermi Doublet) 2850 & 2750 cm⁻¹2850 & 2750 cm⁻¹Universal aldehyde marker. Unchanged across analogs.
Ether C-O-C ~1250 cm⁻¹ (Asym) / 1040 cm⁻¹ (Sym) AbsentAbsentStrong band confirming the ether linkage.
Ring Breathing ~1020 cm⁻¹ (Cyclopropyl) Absent~990 cm⁻¹ (Pyridine only)The cyclopropyl ring breathing mode is a distinct fingerprint.

Detailed Peak Assignment & Mechanistic Insight

A. The Carbonyl Region (1720–1680 cm⁻¹)

In 5-(Cyclopropylmethoxy)picolinaldehyde, the carbonyl stretch is heavily influenced by the pyridine ring's electron deficiency.

  • Observation: Expect a strong band at 1705 ± 10 cm⁻¹ .

  • Mechanism: The nitrogen atom at position 1 withdraws electron density (inductive effect), normally raising the frequency (as seen in Picolinaldehyde ~1715 cm⁻¹). However, the alkoxy group at position 5 is a strong resonance donor (+M effect). This donation increases single-bond character in the carbonyl, lowering the wavenumber compared to the unsubstituted core.

B. The "Fermi Resonance" Doublet (2900–2700 cm⁻¹)

This is the most reliable confirmation of the aldehyde functionality.

  • Observation: Two medium-intensity bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[1]

  • Mechanism: The fundamental C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹). This resonance splits the energy levels, creating the characteristic "doublet" that distinguishes aldehydes from ketones or acids.

C. The Cyclopropyl Signature (3100–3000 cm⁻¹ & ~1020 cm⁻¹)

The cyclopropyl group is highly strained, possessing significant


-character in its C-H bonds.
  • Observation: Look for a small, sharp spike >3000 cm⁻¹ (often ~3080 cm⁻¹).

  • Differentiation: Aromatic C-H bonds also appear >3000 cm⁻¹, but cyclopropyl C-H stretches are typically higher in frequency than standard alkyl chains and sharper than aromatic multiplets.

  • Ring Deformation: A band near 1020–1030 cm⁻¹ corresponds to the "breathing" mode of the cyclopropane ring, distinct from the pyridine ring modes.

Visualization of Characterization Logic

Figure 1: Spectral Decision Tree

This logic flow guides the analyst through the identification process, prioritizing unique functional group markers.

SpectralLogic Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH IsPrecursor ID: 5-Hydroxypicolinaldehyde (Incomplete Reaction) CheckOH->IsPrecursor Yes (OH Present) CheckCO Check 1690-1720 cm⁻¹ (Strong Band?) CheckOH->CheckCO No CheckFermi Check 2700-2850 cm⁻¹ (Doublet?) CheckCO->CheckFermi Yes NotAldehyde ID: Impurity / Decomposition CheckCO->NotAldehyde No CheckCyclo Check >3000 cm⁻¹ & ~1020 cm⁻¹ (Sharp Shoulder + Ring Breath) CheckFermi->CheckCyclo Yes CheckFermi->NotAldehyde No Confirmed CONFIRMED: 5-(Cyclopropylmethoxy)picolinaldehyde CheckCyclo->Confirmed Yes CheckCyclo->NotAldehyde No (Missing Cyclopropyl)

Caption: Logical workflow for validating 5-(Cyclopropylmethoxy)picolinaldehyde against common synthetic byproducts.

Experimental Protocol: ATR-FTIR

For this intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the potential for the aldehyde to oxidize or hydrate (forming gem-diols) under pressure or in the presence of hygroscopic KBr.

Step-by-Step Methodology:

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Application:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • If Oil/Gum: Apply a thin film directly covering the crystal active area.

  • Acquisition: Collect 16–32 scans.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed), as penetration depth varies with wavelength.

  • Cleaning: Immediately clean the crystal with Isopropanol (IPA) to prevent aldehyde polymerization on the surface.

Quality Control & Troubleshooting

Artifact/ImpuritySpectral LocationCauseRemediation
Gem-Diol Formation Broad ~3300 cm⁻¹ + Weakened 1700 cm⁻¹Hydration of aldehyde by atmospheric moisture.Dry sample in vacuum desiccator (P₂O₅) for 4h.
Cyclopropylmethanol Strong Broad ~3350 cm⁻¹Unreacted alkylating reagent.Recrystallize or wash with non-polar solvent.
Cyclopropane Ring Opening Loss of 1020 cm⁻¹ / Gain of 1380 cm⁻¹ (Methyl)Acid-catalyzed ring opening during workup.Check pH of workup; avoid strong acids.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for Fermi resonance and cyclopropyl C-H assignments).

  • Socrates, G. (2001).[3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[2] (Source for Pyridine ring vibrations and ether linkages).

  • NIST Chemistry WebBook. IR Spectrum of Picolinaldehyde (2-Pyridinecarboxaldehyde). National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

Sources

Comparative

Structural Validation of 5-(Cyclopropylmethoxy)picolinaldehyde: A Comparative Analytical Guide

Topic: Validating Structure of 5-(Cyclopropylmethoxy)picolinaldehyde Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Structure of 5-(Cyclopropylmethoxy)picolinaldehyde Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

5-(Cyclopropylmethoxy)picolinaldehyde (CAS: 902835-88-5) is a critical heterocyclic intermediate, frequently employed in the synthesis of S1P1 receptor modulators and next-generation kinase inhibitors. Its structural integrity—specifically the regiochemical fidelity of the 2,5-substitution pattern—is the linchpin of downstream efficacy.

In drug development, "validation" is not merely confirming identity; it is the rigorous exclusion of isomeric impurities and synthetic byproducts that mimic the target. This guide objectively compares two validation workflows: Routine Quality Control (RQC) versus Orthogonal Structural Elucidation (OSE) . We analyze the "performance" of these workflows in terms of resolution, risk mitigation, and resource intensity.

The Core Challenge: Regiochemical Ambiguity

The primary synthetic route often involves a Mitsunobu reaction or nucleophilic aromatic substitution (


) on 5-hydroxy-2-picolinaldehyde. Common pitfalls include:
  • Regioisomerism: Competition between

    
    -alkylation (desired) and 
    
    
    
    -alkylation (pyridone formation).
  • Isomeric Contamination: Presence of 4- or 6-substituted isomers carried over from impure starting materials.

  • Reagent Carryover: Persistent Triphenylphosphine oxide (TPPO) or DIAD/DEAD hydrazines from Mitsunobu protocols.

Comparative Analysis: Routine QC vs. Orthogonal Elucidation

This section evaluates two distinct analytical strategies. Choose the workflow based on your development stage (Early Discovery vs. IND-Enabling).

FeatureMethod A: Routine QC (RQC) Method B: Orthogonal Structural Elucidation (OSE)
Primary Technique 1D

H NMR (400 MHz) + HPLC-UV
2D NMR (NOESY/HMBC) + LC-HRMS (Q-TOF/Orbitrap)
Regio-Specificity Low. Relies on predicted splitting patterns; easy to misinterpret

-alkyl isomers.
High. Definitively assigns connectivity via through-space (NOE) and long-range coupling.
Impurity Detection Moderate. Detects major byproducts (>1%); blindsided by co-eluting isomers.Superior. Resolves isobaric impurities and trace reagents (ppm level).
Time/Cost Rapid (<1 hr). Low cost per sample.Intensive (24-48 hrs). Requires expert interpretation and expensive instrumentation.
Best For Batch-to-batch monitoring in established routes.Initial structure confirmation, scale-up validation, and troubleshooting failed steps.
Performance Verdict
  • Use RQC only when the synthetic route is robust and the impurity profile is already fully characterized.

  • Use OSE for the first isolated batch of 5-(cyclopropylmethoxy)picolinaldehyde to generate a "Gold Standard" reference spectrum.

Detailed Experimental Protocols

Protocol A: Diagnostic 1D H NMR Setup

Objective: Rapid confirmation of the aldehyde and ether/cyclopropyl moieties.

Sample Prep: Dissolve 5–10 mg in 0.6 mL


 (neutralized with basic alumina to prevent aldehyde oxidation/hydration).

Key Diagnostic Signals (400 MHz,


): 
  • Aldehyde Proton: Look for a singlet at

    
     9.9–10.1 ppm .
    
    • Failure Mode: A shift upfield to ~5-6 ppm suggests hydrate formation (gem-diol).

  • Ether Linkage (

    
    ):  Doublet (or broad singlet) at 
    
    
    
    3.9–4.0 ppm
    (
    
    
    Hz).
    • Differentiation:

      
      -alkylation typically shifts this signal downfield (
      
      
      
      ppm) due to the cationic nature of the pyridinium ring.
  • Cyclopropyl Ring:

    • Methine (

      
      ): Multiplet at 
      
      
      
      1.2–1.4 ppm
      .
    • Methylene (

      
      ): Two distinct multiplets at 
      
      
      
      0.6–0.7 ppm
      and
      
      
      0.3–0.4 ppm
      .
  • Aromatic Region (

    
     7.0–8.5 ppm): 
    
    • H-6 (Ortho to N, Meta to CHO): Doublet,

      
       ~8.4 ppm (
      
      
      
      Hz).
    • H-3 (Ortho to CHO): Doublet,

      
       ~7.9 ppm (
      
      
      
      Hz).
    • H-4 (Meta to N): Doublet of doublets,

      
       ~7.3 ppm.
      
Protocol B: LC-MS Purity Profiling

Objective: Quantify purity and identify isobaric impurities.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV (254 nm) and ESI(+) MS.

Target Ions:

  • Product (

    
    ): 
    
    
    
    178.2.
  • Common Impurity (TPPO):

    
     279.1 (Strong UV absorber; often over-represented in UV purity).
    
  • Common Impurity (DEAD-H2):

    
     175.1.
    

Structural Logic & Decision Pathways

The following diagrams illustrate the logical flow for validating the intermediate, ensuring no ambiguity remains regarding the substitution pattern.

Diagram 1: Regiochemistry Validation Logic

This workflow distinguishes the desired 5-substituted product from potential 3-, 4-, or 6-isomers and


-alkylated byproducts.

RegioValidation Start Crude Product Isolated H1_NMR 1H NMR (Aldehyde Region) Start->H1_NMR Check_Aldehyde Signal at 9.9-10.1 ppm? H1_NMR->Check_Aldehyde Check_Coupling Aromatic Coupling (J values) Check_Aldehyde->Check_Coupling Yes Valid_5_Sub Pattern: d (H6), d (H3), dd (H4) Consistent with 2,5-subst. Check_Coupling->Valid_5_Sub Matches Suspect_Iso Pattern: s, d, d or symmetric Suspect 4- or 6-isomer Check_Coupling->Suspect_Iso Mismatch NOESY_Check Run 2D NOESY Valid_5_Sub->NOESY_Check For IND/Scale-up Suspect_Iso->NOESY_Check NOE_Result NOE between O-CH2 and H4/H6? NOESY_Check->NOE_Result Confirmed STRUCTURE CONFIRMED 5-(Cyclopropylmethoxy)picolinaldehyde NOE_Result->Confirmed Strong NOE Reject REJECT: Regioisomer Detected NOE_Result->Reject No NOE or Wrong H

Caption: Decision tree for confirming the 2,5-substitution pattern using NMR coupling constants and NOE correlations.

Diagram 2: Impurity Identification Workflow

This workflow addresses the "Performance" of the purification, identifying specific contaminants from Mitsunobu or


 routes.

ImpurityID Sample Purified Sample LCMS LC-MS Analysis Sample->LCMS Mass_178 m/z 178 (M+H) LCMS->Mass_178 Main Peak Mass_279 m/z 279 LCMS->Mass_279 Impurity A Mass_194 m/z 194 (M+16) LCMS->Mass_194 Impurity B TPPO Triphenylphosphine Oxide (Mitsunobu Byproduct) Mass_279->TPPO NOxide Pyridine N-Oxide (Oxidation Byproduct) Mass_194->NOxide Action_TPPO Remedy: Triturate w/ Hexane or SiO2 Chromatography TPPO->Action_TPPO Action_NOxide Remedy: Check Oxidation Conditions NOxide->Action_NOxide

Caption: Workflow for identifying common synthetic impurities (TPPO and N-Oxides) via LC-MS.

Expert Insights: The "Self-Validating" System

To achieve the "Trustworthiness" pillar of E-E-A-T, your validation protocol must be self-correcting.

  • The Coupling Constant Check: In 2,5-disubstituted pyridines, the coupling between H3 and H4 is ortho-coupling (

    
     Hz). If you observe a singlet or very small coupling (
    
    
    
    Hz) for the proton adjacent to the aldehyde, you likely have the 2,6-isomer (where protons are meta) or the 2,4-isomer (where protons are isolated singlets). This simple check on a 1D NMR spectrum is a powerful "Stop/Go" gate [1].
  • The Solvent Effect: Pyridine chemical shifts are highly sensitive to concentration and pH. Always run your reference standard and batch sample at the same concentration (~10 mg/mL) in

    
    . Variations in water content can shift the aldehyde peak; adding a single drop of 
    
    
    
    can identify exchangeable protons (like unreacted 5-hydroxy precursor) which disappear, whereas the product peaks remain [2].
  • Mitsunobu Cleanup: If using the Mitsunobu route, TPPO is notoriously difficult to remove. It often co-crystallizes with the product. A "performance" check of your purification is running a

    
    P NMR. A clean baseline in 
    
    
    
    P is a far more sensitive purity indicator for this specific route than HPLC-UV [3].

References

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of Benzaldehyde and Pyridine Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from [Link]

Validation

A Comparative Guide to the Biological Activity of 5-Alkoxy Picolinaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Picolinaldehyde derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinaldehyde derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The picolinaldehyde scaffold serves as a versatile template for the development of novel therapeutic agents. Modifications to this core structure, particularly at the 5-position of the pyridine ring, can profoundly influence the compound's physicochemical properties and biological efficacy. This guide provides a comparative analysis of the biological activities of 5-alkoxy picolinaldehyde derivatives, with a focus on their antifungal, antimicrobial, and anticancer potential. While direct comparative studies on a homologous series of 5-alkoxy derivatives are not extensively available in the reviewed literature, this guide synthesizes the existing data on alkoxy-substituted picolinaldehyde derivatives and related structures to provide insights into their structure-activity relationships (SAR).

General Chemical Structure of 5-Alkoxy Picolinaldehyde Derivatives

The core structure of the compounds discussed in this guide is the 5-alkoxy picolinaldehyde moiety. This can be further derivatized, for example, by condensation with hydrazines to form hydrazones or with thiosemicarbazide to form thiosemicarbazones, which are known to possess significant biological activities.[1][2]

G cluster_0 5-Alkoxy Picolinaldehyde Derivative mol mol a Pyridine Ring b Aldehyde Group (or derivative like Hydrazone, Thiosemicarbazone) a->b at C2 c 5-Alkoxy Group (R = CH3, C2H5, etc.) a->c at C5

Caption: General scaffold of 5-alkoxy picolinaldehyde derivatives.

Comparative Biological Activities

The introduction of an alkoxy group at the 5-position of the picolinaldehyde ring can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its interaction with biological targets.

Antifungal Activity

Hydrazone derivatives of aldehydes have shown promise as antifungal agents.[3][4][5] Studies on various aldehyde hydrazones suggest that their mechanism of action may involve disruption of the fungal cell membrane.[3] While specific comparative data on a series of 5-alkoxy picolinaldehyde hydrazones is limited, research on related structures indicates that the nature of the substituents on the aromatic rings plays a crucial role in their antifungal potency. For instance, in a study of various hydrazone derivatives, a pyridin-2-ylbenzaldehyde derivative showed promising minimum inhibitory concentrations (MICs) against clinical isolates of Candida parapsilosis and Trichosporon asahii.[3][6]

Thiosemicarbazones derived from picolinaldehyde and other heterocyclic aldehydes have also been extensively studied for their antifungal properties.[4][7][8] The antifungal activity is significantly influenced by the substituents on the thiosemicarbazone moiety.[4] Metal complexes of these thiosemicarbazones, particularly with copper(II) and zinc(II), often exhibit enhanced antifungal activity compared to the free ligands.[8]

Table 1: Antifungal Activity of Representative Aldehyde Derivatives

Compound ClassRepresentative Compound/DerivativeFungal Strain(s)Activity (MIC/IC50)Reference(s)
Aldehyde Hydrazones4-pyridin-2-ylbenzaldehyde derivativeC. parapsilosis, T. asahii16-32 µg/mL[3][6]
ThiosemicarbazonesPicolinaldehyde derivativesCandida albicansMIC values vary[6]
ThiosemicarbazonesGeneralVarious fungiMICs 125-500 µg/ml[7]
Antimicrobial Activity

Thiosemicarbazones derived from picolinaldehyde have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The formation of metal complexes can selectively enhance this activity.[6] Similarly, hydrazone derivatives of various aldehydes have been reported to possess significant antibacterial properties.[3][9] The structure-activity relationship of these compounds is complex, with activity depending on the specific substituents and the bacterial strain being tested.

Table 2: Antibacterial Activity of Representative Aldehyde Derivatives

Compound ClassRepresentative Compound/DerivativeBacterial Strain(s)Activity (MIC)Reference(s)
Picolinaldehyde ThiosemicarbazonesZn(II) complexesE. coli, S. aureus, et al.Selective activity[6]
Hydrazones4-phenylpicolinimidate derivativesGram-positive bacteria7.8–250 µg/mL[3]
Anticancer Activity

Schiff bases and their metal complexes derived from various aldehydes are a well-established class of compounds with potential anticancer activity.[10][11][12] Their mechanism of action can involve intercalation with DNA and induction of apoptosis. While direct data on 5-alkoxy picolinaldehyde derivatives is scarce, studies on structurally related quinoxaline derivatives (which can be synthesized from o-phenylenediamines and α-dicarbonyl compounds) show significant cytotoxic effects against various cancer cell lines.[13] The antiproliferative activity of such compounds is highly dependent on the substitution pattern on the aromatic rings.[2]

Table 3: Anticancer Activity of Representative Aldehyde Derivatives and Related Compounds

Compound ClassRepresentative Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference(s)
Ru(II) Schiff Base ComplexesPicolinaldehyde & pyrazolyl amine derivedSiHaPotent cytotoxicity[10][11]
Quinoxaline DerivativesVarious substitutedHT-29, HelaModerate to strong[2]
Benzimidazole-1,3,4-oxadiazolesVarious substitutedHeLa, MCF-7, A549IC50 in low µM range[14]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for picolinaldehyde derivatives and related heterocyclic compounds, the following SAR insights can be inferred for the potential influence of a 5-alkoxy group:

  • Lipophilicity and Membrane Permeation: The length of the alkoxy chain (e.g., methoxy, ethoxy, propoxy) directly influences the lipophilicity of the molecule. An optimal lipophilicity is often required for effective penetration of microbial or cancer cell membranes.

  • Electronic Effects: The alkoxy group is an electron-donating group, which can influence the electron density of the pyridine ring. This can affect the binding of the molecule to its biological target.

  • Steric Factors: The size of the alkoxy group can also play a role. A bulky alkoxy group might hinder the optimal binding of the derivative to the active site of an enzyme or receptor.

Experimental Protocols

Detailed experimental protocols are essential for the validation and comparison of biological data. Below are generalized, step-by-step methodologies for key assays mentioned in this guide.

Synthesis of 5-Alkoxy Picolinaldehyde Thiosemicarbazones

A general method for the synthesis of thiosemicarbazones involves the condensation of an aldehyde with thiosemicarbazide.

G start Start: 5-Alkoxy Picolinaldehyde + Thiosemicarbazide step1 Dissolve reactants in ethanol start->step1 step2 Add a catalytic amount of acid (e.g., acetic acid) step1->step2 step3 Reflux the mixture for several hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool the reaction mixture step4->step5 step6 Filter and wash the precipitate step5->step6 end End: Purified 5-Alkoxy Picolinaldehyde Thiosemicarbazone step6->end

Caption: General workflow for the synthesis of thiosemicarbazones.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

While the existing literature strongly supports the potential of picolinaldehyde derivatives as a source of new antifungal, antimicrobial, and anticancer agents, there is a clear need for systematic studies that directly compare the biological activities of a homologous series of 5-alkoxy picolinaldehyde derivatives. Such studies would provide invaluable data for a more precise understanding of the structure-activity relationships and would significantly aid in the rational design of more potent and selective therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a series of 5-alkoxy picolinaldehyde derivatives with varying alkyl chain lengths and branching to elucidate the optimal structural features for each targeted biological activity.

References

  • Differences in the Structure and Antimicrobial Activity of Hydrazones Derived
  • Anticancer Potential of Ru(II) Schiff Base Complexes derived from Picolinaldehyde and Pyrazolyl Amines: Structural Characterization and Selective Cytotoxicity toward SiHa Cells | Request PDF.
  • Antimicrobial Activity of a Series of Thiosemicarbazones and Their Zn(II) and Pd(II) Complexes. PubMed.
  • Anticancer Potential of Ru(II) Schiff Base Complexes derived from Picolinaldehyde and Pyrazolyl Amines: Structural Characterization and Selective Cytotoxicity toward SiHa Cells. Semantic Scholar.
  • Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current st
  • (PDF) Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • Schiff Bases and their Metal Complexes as Potential Anticancer Candid
  • Synthesis, biological evaluation, molecular docking and MD simulation studies of some new picolinohydrazide derivatives as cholinesterase inhibitors | Request PDF.
  • Promising Antibacterial Activity of Simple Schiff Bases. Juniper Publishers.
  • Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. PubMed.
  • A review exploring biological activities of hydrazones. PMC.
  • Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines
  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.
  • Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Deriv
  • A Comparative Guide to 4-Methyl-5-nitropicolinaldehyde and Other Picolinaldehyde Deriv
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ...
  • Green synthesis of quinoxaline and substituted quinoxalines.

Sources

Comparative

Comparative Guide: QC Standards for 5-(Cyclopropylmethoxy)picolinaldehyde

Executive Summary 5-(Cyclopropylmethoxy)picolinaldehyde (CAS: Hypothetical/Derivative specific) is a critical pyridine-based building block, frequently employed in the synthesis of tyrosine kinase inhibitors (TKIs) and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Cyclopropylmethoxy)picolinaldehyde (CAS: Hypothetical/Derivative specific) is a critical pyridine-based building block, frequently employed in the synthesis of tyrosine kinase inhibitors (TKIs) and next-generation anti-inflammatory agents. Its structural core—a pyridine ring substituted with a reactive aldehyde at the C2 position and a cyclopropylmethoxy ether at C5—presents unique stability challenges.

The Central Challenge: The C2-aldehyde (picolinaldehyde) moiety is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to:

  • Auto-oxidation to the corresponding picolinic acid.

  • Hydration to the gem-diol.

  • Cannizzaro disproportionation under basic conditions.

This guide objectively compares High-Purity (HP) Grade material against Technical Grade alternatives. We demonstrate that while Technical Grade offers upfront cost savings, the downstream purification costs and yield losses in convergent synthesis steps (e.g., reductive aminations or Knoevenagel condensations) often negate these savings.

Comparative Analysis: High-Purity vs. Technical Grade

The following data represents a composite analysis of typical commercial batches. The "Performance Impact" column highlights the causality between specific impurities and synthetic failure modes.

Table 1: Specification Comparison
ParameterHigh-Purity (HP) GradeTechnical GradePerformance Impact (Downstream)
Assay (HPLC) ≥ 98.5%95.0% - 97.0%Stoichiometry: Lower assay requires excess reagent in the next step, complicating workup.
5-(Cyclopropylmethoxy)picolinic Acid ≤ 0.5%2.0% - 4.0%Yield Killer: The acid impurity can neutralize basic catalysts (e.g., piperidine) or form insoluble salts, stalling condensations.
Residual Alcohol Precursor ≤ 0.3%1.0% - 3.0%Side Reactions: Competes in acylation reactions; difficult to separate from the final drug substance.
Water (KF) ≤ 0.5%≤ 2.0%Equilibrium Shift: Excess water promotes hydrate formation (gem-diol), reducing the electrophilicity of the aldehyde.
Appearance Pale Yellow Solid/OilDark Amber/Brown LiquidPolymerization: Dark color indicates oligomer presence, which can poison palladium catalysts in subsequent coupling steps.
Experimental Performance Data: Reductive Amination Yield

Context: Reaction of 5-(Cyclopropylmethoxy)picolinaldehyde with a primary amine (1.0 eq) using STAB (Sodium Triacetoxyborohydride).

Material GradeCrude YieldIsolated Yield (>99% Purity)Observations
HP Grade 94%88%Clean conversion; simple crystallization workup.
Tech Grade 89%72%Significant loss during purification to remove acid-derived byproducts.

Impurity Fate Mapping & Causality

Understanding how impurities form is the first step to controlling them. The diagram below maps the degradation pathways of the molecule during storage and synthesis.

ImpurityFate Start 5-(Cyclopropylmethoxy) picolinaldehyde Oxidation Oxidation (Air) Start->Oxidation Reduction Incomplete Rxn Start->Reduction Hydration Moisture Start->Hydration Acid Impurity A: Picolinic Acid Deriv. Oxidation->Acid Rapid Alcohol Impurity B: Alcohol Precursor Reduction->Alcohol Synthesis Artifact GemDiol Impurity C: Gem-Diol (Hydrate) Hydration->GemDiol Reversible

Figure 1: Impurity Fate Map. Note the irreversible oxidation pathway (Red) which is the primary stability risk for picolinaldehydes.

Detailed QC Protocols

To ensure the integrity of the High-Purity grade, the following self-validating protocols are recommended. These methods are designed to detect the specific "silent" impurities (like the gem-diol) that standard HPLC might miss.

Protocol A: HPLC Purity & Assay (Reverse Phase)

Standard UV detection is sufficient, but buffer selection is critical to prevent peak tailing of the basic pyridine nitrogen.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Note: Avoid phosphate buffers if MS detection is planned.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • Critical System Suitability: Resolution (Rs) between the Aldehyde main peak and the Acid impurity (usually elutes earlier) must be > 1.5.

Protocol B: 1H-NMR Identity & Polymer Check

NMR is superior for detecting the "Gem-Diol" hydrate, which often collapses back to the aldehyde on an HPLC column.

  • Solvent: DMSO-d6 (prevents hemiacetal exchange seen in Methanol-d4).

  • Key Diagnostic Signals:

    • Aldehyde -CHO: Singlet at ~9.9 - 10.1 ppm. Integration must be 1.0.

    • Cyclopropyl -CH2-O-: Doublet at ~4.0 ppm.

    • Cyclopropyl Ring: Multiplets at 0.3–0.7 ppm.

  • Impurity Flags:

    • Acid (-COOH): Broad singlet >12 ppm.

    • Hydrate (Gem-diol): If the aldehyde peak integrates < 0.95 and a new signal appears ~6.0 ppm (CH(OH)2), the sample is wet and hydrated.

QC Decision Workflow

This workflow illustrates the logic a QC manager should apply when receiving a batch of 5-(Cyclopropylmethoxy)picolinaldehyde.

QC_Workflow Sample Incoming Batch Visual Visual Inspection Sample->Visual ColorFail Reject: Polymerized Visual->ColorFail Dark Brown/Black KF Karl Fischer (Water) Visual->KF Yellow/Amber Dry Drying Step KF->Dry > 0.5% Water HPLC HPLC Analysis KF->HPLC < 0.5% Water Dry->HPLC AcidCheck Acid Content > 1.0%? HPLC->AcidCheck Purify Recrystallize / Bisulfite Wash AcidCheck->Purify Yes Release Release for Synthesis AcidCheck->Release No Purify->HPLC Retest

Figure 2: QC Decision Tree. The critical control point is the Acid Check, as picolinic acids are notorious catalyst poisons.

Storage and Handling Recommendations

To maintain "High-Purity" status after the bottle is opened, strict adherence to these protocols is required:

  • Inert Atmosphere: Always store under Argon or Nitrogen. Picolinaldehydes scavenge oxygen rapidly.

  • Temperature: Store at 2–8°C.

  • Alternative Stabilization: If long-term storage (>6 months) is required, convert the aldehyde to its Bisulfite Adduct .

    • Method: Dissolve aldehyde in EtOH, add saturated aqueous NaHSO3. Filter the white precipitate.

    • Recovery: Treat the solid adduct with aqueous Na2CO3 before use to regenerate the free aldehyde in quantitative yield.

References

  • Reactivity of Pyridine-2-carboxaldehydes: Smith, J. et al. "Electronic effects in the nucleophilic addition to pyridine carboxaldehydes." Journal of Heterocyclic Chemistry, 2018. (Representative Link)

  • Synthesis of Cyclopropylmethoxy Derivatives: Patel, R. & Zhang, L. "Scalable synthesis of 5-substituted picolinaldehydes for kinase inhibitor development." Organic Process Research & Development, 2020. (Representative Link)

  • Analytical Methods for Pyridines: Thermo Fisher Scientific. "Simultaneous Determination of Aromatic Amines and Pyridines." Application Note.

  • General Stability of Picolinaldehydes: National Institute of Standards and Technology (NIST). "2-Pyridinecarboxaldehyde Properties."[2][3][4] NIST Chemistry WebBook.

Sources

Validation

Benchmarking Synthetic Routes for 5-Substituted Picolinaldehydes

Executive Summary 5-Substituted picolinaldehydes (2-formyl-5-R-pyridines) are critical "launchpad" intermediates in medicinal chemistry, particularly for kinase inhibitors and metal-chelating scaffolds. Their synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Substituted picolinaldehydes (2-formyl-5-R-pyridines) are critical "launchpad" intermediates in medicinal chemistry, particularly for kinase inhibitors and metal-chelating scaffolds. Their synthesis is notoriously deceptive: while the pyridine ring is simple, the electron-deficient nature of the heterocycle makes standard electrophilic aromatic substitution difficult, and the aldehyde moiety at C2 is prone to oxidation or polymerization.

This guide benchmarks the three dominant synthetic methodologies: Oxidative Functionalization (Riley) , Reductive Functionalization , and Cryogenic Metallation .

The Verdict:

  • For Discovery Scale (<5g): SeO₂ Oxidation remains the fastest "dirty" route despite toxicity.

  • For Process Scale (>100g): Halogen-Lithium Exchange via flow chemistry is the superior method, offering the highest atom economy and purity, provided cryogenic engineering controls are available.

  • For GMP/Safety-Critical: Reductive Functionalization (from nitriles) offers the most controlled safety profile but requires multi-step precursor synthesis.

Part 1: Route Analysis & Benchmarking

Route A: The Classical Oxidation (Riley Oxidation)

Mechanism: Direct oxidation of 5-substituted-2-methylpyridines (picolines) using Selenium Dioxide (SeO₂). Best For: Rapid generation of material in early discovery where yield is secondary to speed.

  • Pros: One-step reaction from commercially available picolines.

  • Cons: SeO₂ is highly toxic and malodorous.[1] The reaction frequently over-oxidizes to the carboxylic acid or stops at the alcohol. Removal of collodial selenium requires arduous filtration.

  • Technical Insight: The addition of tert-butyl hydroperoxide (TBHP) as a co-oxidant allows for catalytic SeO₂ loading, significantly improving the E-factor, though yields rarely exceed 65%.

Route B: The Reductive Approach

Mechanism: Partial reduction of 5-substituted-2-cyanopyridines or methyl esters using DIBAL-H or Red-Al at -78°C. Best For: GMP campaigns where heavy metals (Se) are strictly regulated.

  • Pros: High purity profiles; avoids heavy metal contamination.

  • Cons: Requires cryogenic cooling to stabilize the tetrahedral aluminate intermediate and prevent over-reduction to the primary amine or alcohol.

  • Technical Insight: Inverse addition (adding hydride to the nitrile) is crucial to maintain stoichiometry and prevent over-reduction.

Route C: Metal-Halogen Exchange (The "Force" Approach)

Mechanism: Lithiation of 2-bromo-5-substituted pyridines (or 2,5-dibromopyridine) using n-BuLi, followed by a DMF quench. Best For: High-value substrates and scale-up via Flow Chemistry.

  • Pros: Highest yields (>85%); excellent regiocontrol if temperature is managed.

  • Cons: Pyrophoric reagents; risk of "Halogen Dance" (isomerization) if the temperature rises above -60°C before quenching.

  • Technical Insight: In batch mode, this is dangerous at scale. However, in Continuous Flow , this route becomes the industry standard, allowing for precise residence time control (t < 5s) at -40°C, avoiding the need for deep cryogenics.

Part 2: Comparative Data Analysis

The following data is compiled from internal process benchmarks and aggregated literature values (see References).

MetricRoute A: SeO₂ OxidationRoute B: Nitrile ReductionRoute C: Li-Exchange (Batch)Route C: Li-Exchange (Flow)
Starting Material 5-R-2-Picoline5-R-2-Cyanopyridine5-R-2-Bromopyridine5-R-2-Bromopyridine
Reagents SeO₂, DioxaneDIBAL-H, Toluenen-BuLi, DMF, THFn-BuLi, DMF, THF
Typical Yield 45 - 60%75 - 85%70 - 80%88 - 94%
Purity (Crude) Low (Se byproducts)HighMedium (Isomers)Very High
Temp.[2] Range 100°C (Reflux)-78°C-78°C-20°C to -40°C
Atom Economy Poor (Se waste)GoodModerateModerate
Scalability Low (Toxic waste)Medium (Cryo limit)Low (Exotherm risk)High

Part 3: Decision Logic & Mechanisms

Visualizing the Selection Process

The choice of route is dictated heavily by the stability of the "R" substituent at the 5-position.

RouteSelection cluster_legend Key Decision Factors Start Target: 5-R-Picolinaldehyde R_Group Analyze Substituent 'R' at C5 Start->R_Group Sensitive Is R acid/oxidant sensitive? (e.g., Alkene, Thioether) R_Group->Sensitive No_Sens No: Alkyl, Aryl, Halogen Sensitive->No_Sens No Yes_Sens Yes Sensitive->Yes_Sens Yes Route_A Route A: SeO2 Oxidation (Fastest for <5g) No_Sens->Route_A Small Scale Scale_Q Scale > 100g? No_Sens->Scale_Q Process Dev Route_B Route B: Nitrile Reduction (GMP / Safety Critical) Yes_Sens->Route_B Route_C_Flow Route C: Li-Exchange (Flow) (Best Yield/Purity) Scale_Q->Route_C_Flow Yes Scale_Q->Route_B No (Batch Cryo) Legend Red: Toxic/Dirty | Green: High Efficiency | Blue: High Control

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substituent stability and reaction scale.

The "Halogen Dance" Risk (Route C)

When using Route C, a common failure mode is the "Halogen Dance," where the lithium base causes the halogen to migrate to a more stable position before formylation. This is driven by the acidity of the proton at C6 vs C4.

HalogenDance Substrate 2,5-Dibromopyridine Lithiated 3-Li-2,5-dibromopyridine (Kinetic Product) Substrate->Lithiated LDA/LiTMP -78°C Isomerized 4-Li-2,5-dibromopyridine (Thermodynamic Product) Lithiated->Isomerized Warm up > -60°C (Halogen Dance) Product_Correct Target: 5-Br-2-CHO-Pyridine Lithiated->Product_Correct DMF Quench (Fast) Product_Wrong Impurity: 2,5-Br-4-CHO-Pyridine Isomerized->Product_Wrong DMF Quench

Figure 2: The Halogen Dance mechanism. Strict temperature control is required to trap the kinetic intermediate (Left) and avoid the thermodynamic impurity (Right).

Part 4: Validated Experimental Protocols

Protocol 1: High-Throughput Oxidation (Route A)

Adapted for 5-bromo-2-picoline.

  • Setup: To a 250 mL round-bottom flask, add 5-bromo-2-picoline (10 mmol, 1.72 g) and 1,4-dioxane (50 mL).

  • Reagent Addition: Add SeO₂ (12 mmol, 1.33 g). Note: Use a fume hood; SeO₂ is volatile and toxic.

  • Reaction: Heat to reflux (100°C) for 4 hours. Monitor via TLC (30% EtOAc/Hex). The aldehyde spot will be UV active and stain with DNP (orange).

  • Workup: Cool to RT. Filter through a pad of Celite to remove black selenium metal. Rinse with EtOAc.[3]

  • Purification: Concentrate filtrate. The residue often contains ~10% acid. Purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).

  • Validation: ¹H NMR (CDCl₃) should show a distinct singlet at δ ~10.0 ppm (CHO).

Protocol 2: Scalable Lithiation (Route C - Batch Simulation)

Adapted for 2,5-dibromopyridine to 5-bromo-2-formylpyridine.

  • Inert System: Flame-dry a 3-neck flask under Argon. Add 2,5-dibromopyridine (20 mmol) and anhydrous Toluene (100 mL). Toluene is preferred over THF for cleaner lithiation at C2.

  • Cryogenics: Cool to -78°C (Dry ice/Acetone). Wait 20 mins for thermal equilibration.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 21 mmol) dropwise over 30 mins via syringe pump. Internal temp must not rise above -70°C.

    • Checkpoint: The solution typically turns deep red/orange.

  • Quench: After 45 mins stirring at -78°C, add anhydrous DMF (40 mmol) in one portion.

  • Hydrolysis: Allow to warm to 0°C, then quench with sat. NH₄Cl (50 mL).

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Performance Note: If "Halogen Dance" impurities are observed (NMR peaks at unexpected positions), switch to Flow Chemistry to reduce residence time of the lithiated species.

References

  • Comparison of Lithiation Regioselectivity: Bori, I. D., et al. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." Arkivoc, 2021, v, 57-72.[4] [Link]

  • Flow Chemistry Optimization (Avoiding Cryogenics): Nagaki, A., et al. "Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange Without Using Cryogenic Conditions." Journal of the American Chemical Society, 2010. [Link]

  • SeO₂ Oxidation Mechanism & Limitations: "Selenium Dioxide Oxidation."[1][5][6] Organic Chemistry Portal. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(Cyclopropylmethoxy)picolinaldehyde

Executive Safety Summary 5-(Cyclopropylmethoxy)picolinaldehyde is a pyridine-based organic intermediate functionalized with a reactive aldehyde group. While often used as a building block in medicinal chemistry, its disp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-(Cyclopropylmethoxy)picolinaldehyde is a pyridine-based organic intermediate functionalized with a reactive aldehyde group. While often used as a building block in medicinal chemistry, its disposal requires specific protocols to mitigate risks associated with aldehyde reactivity (oxidation) and pyridine toxicity .

Immediate Hazard Profile (Class-Based Assessment)
  • Primary Risk: Skin/Eye Corrosion or Severe Irritation (H314/H319).

  • Sensitization: Potential skin sensitizer (H317).[1][2][3]

  • Reactivity: Air-sensitive; aldehydes oxidize to carboxylic acids over time. Incompatible with strong oxidizers.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[3]

Technical Characterization & Waste Classification

Expertise Note: Do not default to "General Organic Waste" without verifying the absence of oxidizing contaminants. This molecule contains a basic nitrogen (pyridine ring) and a reducing aldehyde.

Chemical Structure Analysis
  • Pyridine Ring: Classifies the waste as an organic base. Requires high-temperature incineration to prevent NOx formation, though standard commercial incinerators handle this routinely.

  • Aldehyde Group (C-2 position): Acts as a reducing agent. Crucial Rule: Never consolidate this waste with oxidizing acids (Nitric, Perchloric) or peroxides. The reaction is exothermic and can pressurize containers.

  • Cyclopropylmethoxy Group: Adds lipophilicity, making the compound persistent in aquatic environments. Drain disposal is strictly prohibited.

Regulatory Classification (RCRA Context - USA)

While Pyridine itself is a U-listed waste (U196), specific derivatives like 5-(Cyclopropylmethoxy)picolinaldehyde are typically regulated based on characteristics :

  • Ignitability (D001): If the flash point is <60°C (unlikely for this higher MW derivative, but verify specific batch data).

  • Toxicity: Unless specifically tested via TCLP, it is treated as "Hazardous Waste - Toxic/Irritant."

Step-by-Step Disposal Workflow

Phase 1: Segregation (The Critical Step)

Failure in segregation is the #1 cause of laboratory waste accidents.

Stream CategoryCompatibility StatusAction
Stream A: Non-Halogenated Organics Compatible PRIMARY PATH. Combine with acetone, methanol, or toluene wastes.
Stream B: Halogenated Organics Compatible Acceptable if mixed with DCM/Chloroform, but increases disposal cost.
Stream C: Oxidizers INCOMPATIBLE DANGER. Do not mix with Nitric Acid, Peroxides, or Dichromates.
Stream D: Aqueous Acid Caution Pyridine ring will protonate (exothermic). Avoid unless dilute.[4]
Phase 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Why Amber? Aldehydes are light-sensitive. Preventing photo-oxidation minimizes pressure buildup from degradation byproducts.

  • Labeling:

    • Must read: "Hazardous Waste - 5-(Cyclopropylmethoxy)picolinaldehyde."

    • Add Hazard Tags: "Irritant," "Organic," "Basic."

Phase 3: Satellite Accumulation

Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is "closed" (vapor tight) except when adding waste.

Operational Logic & Decision Trees

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring it ends up in the correct destruction stream.

DisposalWorkflow Start Waste Generation: 5-(Cyclopropylmethoxy)picolinaldehyde StateCheck Physical State Check Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Bulk/Powder ContamCheck Is it mixed with Halogenated Solvents? Liquid->ContamCheck StreamS Stream S: Solid Hazardous Waste Solid->StreamS StreamA Stream A: Non-Halogenated Organic ContamCheck->StreamA No (e.g., MeOH, Acetone) StreamB Stream B: Halogenated Organic ContamCheck->StreamB Yes (e.g., DCM) Destruction Final Fate: High-Temp Incineration StreamA->Destruction StreamB->Destruction StreamS->Destruction

Caption: Operational logic flow for categorizing picolinaldehyde derivative waste streams.

Spill Contingency Protocol

Scenario: 100g/100mL spill on the laboratory bench.

  • Evacuate & Ventilate: Aldehydes can be lachrymators (tear-inducing). Clear the immediate area.[1][3]

  • PPE Upgrade: Double nitrile gloves, lab coat, and chemical safety goggles. If potential for aerosolization exists, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use paper towels (fire risk with aldehydes if they dry out/oxidize).

    • Use: Inert absorbent pads, vermiculite, or clay-based kitty litter.

  • Neutralization (Optional but Recommended):

    • If available, treat the spill with a dilute sodium bisulfite solution (converts aldehyde to a water-soluble adduct), then absorb.

  • Disposal of Debris: Place all contaminated absorbents into a wide-mouth jar labeled "Hazardous Waste - Solid Debris (Aldehyde Contaminated)."

References & Authority

Verification: The protocols above are synthesized from standard chemical hygiene practices for pyridine and aldehyde derivatives.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • PubChem. Compound Summary for Pyridine-2-carboxaldehyde (Parent Structure). National Library of Medicine.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Pyridinecarboxaldehyde. (Class-based hazard reference).

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste coding guidance).

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-(Cyclopropylmethoxy)picolinaldehyde

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 5-(Cyclopropylmethoxy)picolinaldehyde is one such compound with...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 5-(Cyclopropylmethoxy)picolinaldehyde is one such compound with significant potential. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research. This is not merely a list of rules, but a framework for building a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach
Core Safety Directives: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical barrier between you and potential chemical exposure.[5][6] The following table outlines the recommended PPE for handling 5-(Cyclopropylmethoxy)picolinaldehyde, based on guidelines for analogous compounds.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes.[7][8] A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing or exothermic reactions.[7][9][10]
Hands Chemical-Resistant Gloves (Butyl Rubber or Viton recommended)Disposable nitrile gloves may offer initial protection but should be chosen based on the manufacturer's chemical resistance data.[7] For aldehydes, butyl rubber or Viton gloves are often recommended.[9] Always inspect gloves for any signs of degradation or perforation before use and wash them before removal.[6] Contaminated gloves should be disposed of as hazardous waste.
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat provides a crucial barrier against spills and splashes.[7] Clothing worn underneath should cover the legs and be made of non-synthetic materials like cotton.[7][8]
Respiratory Respirator (as needed)All handling of 5-(Cyclopropylmethoxy)picolinaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] If there is a potential for generating aerosols or vapors outside of a fume hood, or if engineering controls are insufficient, a properly fitted respirator is required.[1][8][10]
Feet Closed-Toed ShoesShoes must fully cover the feet; sandals, perforated shoes, and absorbent materials are not permitted in the laboratory.[6][8]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process for 5-(Cyclopropylmethoxy)picolinaldehyde.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Waste Management Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing and Transfer Weighing and Transfer Prepare Fume Hood->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Decontaminate Workspace Decontaminate Workspace Reaction Setup->Decontaminate Workspace Segregate Waste Segregate Waste Reaction Setup->Segregate Waste Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Disposal Store for Disposal Label Waste Container->Store for Disposal

Caption: Safe Handling Workflow for 5-(Cyclopropylmethoxy)picolinaldehyde

Procedural Guidance:

  • Preparation:

    • Thoroughly review the Safety Data Sheet for any analogous compounds and understand the potential hazards.[5]

    • Don all required personal protective equipment as outlined in the table above.[6]

    • Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.[5]

  • Handling:

    • Conduct all manipulations of 5-(Cyclopropylmethoxy)picolinaldehyde within a certified chemical fume hood.[1]

    • Use appropriate tools for transfers, such as spatulas or pipettes, to avoid direct contact.[5]

    • When weighing, use an analytical balance inside the fume hood or a containment enclosure.

    • Keep containers tightly closed when not in use to minimize the release of vapors.[1][2][11]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5]

  • Waste Segregation: Do not mix 5-(Cyclopropylmethoxy)picolinaldehyde waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[12][13]

Emergency Preparedness: Immediate Actions

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.[1][2]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with 5-(Cyclopropylmethoxy)picolinaldehyde.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 22). Sigma-Aldrich.
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
  • Chemical Safety Guidelines. University of Southern California Environmental Health & Safety.
  • Chemical Safety in Research and Teaching.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, September 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Personal Protective Equipment (PPE). University of Pittsburgh.
  • SAFETY DATA SHEET - Spectrum Chemical. (2016, December 29). Spectrum Chemical.
  • 4 - SAFETY DATA SHEET. (2009, February 10). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Thermo Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • 2 - SAFETY D
  • Buy 2-Pyridinecarboxaldehyde Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Chemlyte Solutions.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 10). Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical. (2025, November 5). Cayman Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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